Product packaging for Stigmatellin Y(Cat. No.:)

Stigmatellin Y

Cat. No.: B1233624
M. Wt: 484.6 g/mol
InChI Key: BXPDHYNAAYOQOQ-XBBODHJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stigmatellin Y is a secondary metabolite with the molecular formula C29H40O6 and a molecular weight of 484.633 g/mol . It was first identified from the bacterium Bacillus subtilis BR4 and belongs to the stigmatellin family of natural products, which are known to be produced by myxobacteria . Its primary research value lies in its potent activity as a quorum quenching (QQ) agent. Studies show that this compound, a structural analog of the Pseudomonas aeruginosa quinolone signal (PQS), effectively interferes with the PQS-PqsR mediated quorum sensing (QS) system in P. aeruginosa . It is proposed to act as a competitive inhibitor, binding to the PqsR receptor and thereby disrupting the bacterial communication system that controls virulence and pathogenicity . This mechanism leads to a significant reduction in biofilm formation without inhibiting bacterial growth, making it a valuable tool for investigating anti-virulence strategies . At a concentration of 100 µg/ml, this compound significantly inhibits biofilm formation, and at 500 µg/ml, it substantially reduces the production of key virulence factors such as protease, elastase, pyocyanin, and extracellular polysaccharides in P. aeruginosa . This makes it a promising candidate for research aimed at combating multidrug-resistant P. aeruginosa infections by targeting its pathogenicity rather than its viability . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O6 B1233624 Stigmatellin Y

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H40O6

Molecular Weight

484.6 g/mol

IUPAC Name

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methylchromen-4-one

InChI

InChI=1S/C29H40O6/c1-9-18(2)12-10-11-13-23(32-6)21(5)29(34-8)19(3)14-15-24-20(4)28(31)27-25(33-7)16-22(30)17-26(27)35-24/h9-13,16-17,19,21,23,29-30H,14-15H2,1-8H3/b12-10+,13-11+,18-9+/t19-,21+,23-,29-/m0/s1

InChI Key

BXPDHYNAAYOQOQ-XBBODHJJSA-N

SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC

Isomeric SMILES

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC

Canonical SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C=C(C=C2OC)O)C)OC)OC

Origin of Product

United States

Foundational & Exploratory

Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613) Y is a naturally occurring chromone (B188151) derivative produced by the myxobacterium Stigmatella aurantiaca. It is a member of the stigmatellin family of compounds, which are known for their diverse biological activities. Stigmatellin Y, in particular, has garnered interest for its potential as an anti-biofilm agent, specifically targeting the quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action as a quorum sensing inhibitor. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a chromone core linked to a substituted alkenyl side chain. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1]
Molecular Formula C29H40O6[1]
Molecular Weight 484.6 g/mol [1]
CAS Number Not available
PubChem CID 5282078[1]
Synonyms This compound; 2-((3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl)-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Oily substance
Solubility Soluble in methanol, dichloromethane (B109758), and other organic solvents
UV max (Methanol) 238, 256, 269, 279, 305 nm

Table 3: Spectroscopic Data for this compound

Spectroscopy TypeKey Data Points
¹H NMR (CD3OD) δ 6.37 (d, J = 2.0 Hz, 6H), 6.36 (d, J = 2.0 Hz, 8H), 3.90 (s, 5-OCH3)
¹³C NMR (CD3OD) δ 163.6 (C-1a), 161.9 (C-5), 160.5 (C-7), 107.4 (C-4a), 96.8 (C-6), 95.7 (C-8)
Mass Spectrometry Electrospray ionization (negative ions), m/z 483 (M - H)⁻

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system, a cell-to-cell communication network that regulates virulence and biofilm formation.[1][2]

PQS Signaling Pathway Inhibition

Molecular docking studies have revealed that this compound acts as a competitive inhibitor of the PqsR receptor, the transcriptional regulator of the PQS system.[2][3] By binding to PqsR, this compound prevents the binding of the native signaling molecule, PQS, thereby downregulating the expression of PQS-controlled virulence genes and inhibiting biofilm formation.[1][2]

PQS_Signaling_Inhibition cluster_P_aeruginosa Pseudomonas aeruginosa PQS PQS (Signaling Molecule) PqsR PqsR (Receptor) PQS->PqsR Binds to Virulence_Genes Virulence & Biofilm Gene Expression PqsR->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm Leads to Stigmatellin_Y This compound Stigmatellin_Y->PqsR Competitively Inhibits

Figure 1. Mechanism of PQS signaling inhibition by this compound.

Biosynthesis of this compound

This compound is a product of the stigmatellin biosynthetic gene cluster in Stigmatella aurantiaca. Its formation is a result of the inactivation of a cytochrome P450 monooxygenase gene (stiL) within this cluster. This enzyme is responsible for the hydroxylation of the chromone ring at position 8 in the final steps of Stigmatellin A biosynthesis. In the absence of a functional StiL enzyme, the precursor molecule is not hydroxylated, leading to the production of this compound.

Stigmatellin_Biosynthesis PKS_Modules Polyketide Synthase (PKS) Modules (stiA-J) Polyketide_Chain Polyketide Chain Intermediate PKS_Modules->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Precursor Stigmatellin Precursor Cyclization->Precursor StiL_active Cytochrome P450 (StiL - active) Precursor->StiL_active Hydroxylation StiL_inactive Cytochrome P450 (StiL - inactive) Precursor->StiL_inactive No Hydroxylation Stigmatellin_A Stigmatellin A StiL_active->Stigmatellin_A Stigmatellin_Y This compound StiL_inactive->Stigmatellin_Y

Figure 2. Biosynthetic pathway leading to this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the general procedure for the isolation and purification of this compound from a culture of Stigmatella aurantiaca.

  • Cultivation: Culture Stigmatella aurantiaca in a suitable liquid medium (e.g., Zein liquid medium) with an adsorber resin (e.g., XAD-16) at 30°C with shaking for 3-4 days.

  • Extraction:

    • Harvest the cell mass and adsorber resin by centrifugation.

    • Extract the pellet and resin with acetone (B3395972).

    • Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Apply the dissolved extract to a silica (B1680970) gel column.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing this compound.

  • Semi-Preparative HPLC:

    • Further purify the pooled fractions using semi-preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Isolation_Workflow Start Stigmatella aurantiaca Culture Extraction Solvent Extraction (Acetone, Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions This compound-rich Fractions Silica_Gel->Fractions HPLC Semi-Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 3. Workflow for the isolation and purification of this compound.
Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol provides a method to assess the anti-biofilm activity of this compound against Pseudomonas aeruginosa.

  • Bacterial Culture Preparation: Grow P. aeruginosa overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a vehicle control (TSB with the solvent used to dissolve this compound) and a positive control (an antibiotic known to inhibit biofilm formation). Also include a negative control (bacteria with TSB only) and a blank (TSB only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Quantification:

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the negative control.

Anti_Biofilm_Assay Start Prepare P. aeruginosa Culture & this compound dilutions Incubate_Plate Incubate 96-well plate (37°C, 24-48h) Start->Incubate_Plate Wash_Planktonic Wash to remove planktonic cells Incubate_Plate->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_CV Wash excess Crystal Violet Stain_CV->Wash_CV Solubilize Solubilize bound stain (30% Acetic Acid) Wash_CV->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze Data (% Biofilm Inhibition) Measure_Absorbance->Analyze

Figure 4. Workflow for the Crystal Violet anti-biofilm assay.

Conclusion

This compound presents a promising scaffold for the development of novel anti-biofilm agents. Its well-defined chemical structure and specific mechanism of action against the P. aeruginosa PQS quorum sensing system make it an attractive target for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound and its derivatives in combating biofilm-associated infections. Further studies are warranted to optimize its efficacy, evaluate its in vivo activity, and explore its potential applications in clinical settings.

References

Stigmatellin Y: A Technical Guide to its Anti-Biofilm Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin Y, with the molecular formula C₂₉H₄₀O₆, is a naturally occurring chromone (B188151) derivative that has garnered interest for its potential as an anti-biofilm agent.[1] This technical guide provides an in-depth overview of this compound, focusing on its biological activity against Pseudomonas aeruginosa, its mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of microbiology, drug discovery, and infectious disease in their efforts to explore and potentially develop new therapeutic strategies targeting bacterial biofilms.

Stigmatellins are a class of antibiotics originally isolated from the myxobacterium Stigmatella aurantiaca.[2] The primary molecular target for this class of compounds is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain, where they act as potent inhibitors at the quinol oxidation (Qo) site.[2] While this is the established mechanism for their antifungal and broader antimicrobial effects, recent research has highlighted a distinct and significant activity for this compound: the inhibition of biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] This anti-biofilm activity is not primarily due to bactericidal or bacteriostatic effects but rather through the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system.[3][4]

This guide will detail the known quantitative data regarding this compound's biological activities, provide comprehensive experimental protocols for the assays used to determine these activities, and present visual representations of the key signaling pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₉H₄₀O₆[1]
Molecular Weight484.6 g/mol [1]
Monoisotopic Mass484.2825 Da[3]

Biological Activity of this compound

The primary biological activities of this compound that have been investigated are its inhibition of the cytochrome bc₁ complex and its anti-biofilm activity against Pseudomonas aeruginosa.

Inhibition of Cytochrome bc₁ Complex
Anti-Biofilm Activity against Pseudomonas aeruginosa

The most notable and well-characterized activity of this compound is its ability to inhibit the formation of biofilms by P. aeruginosa. This activity is particularly significant as biofilm formation is a key virulence factor for this pathogen, contributing to its resistance to antibiotics and the host immune system. This compound has been shown to interfere with the Pseudomonas quinolone signal (PQS) system, a crucial quorum sensing network that regulates biofilm formation and the expression of other virulence factors.

A study by Boopathi et al. (2017) demonstrated that the production of a biofilm inhibitory compound, identified as this compound, from Bacillus subtilis BR4 was significantly enhanced with optimized media components. Specifically, the anti-biofilm activity increased by 1.5-fold with media containing 35 ml/L of glycerol (B35011) and 3.8 g/L of casamino acids.[3]

Mechanism of Action: Interference with PQS Quorum Sensing

The anti-biofilm effect of this compound is attributed to its interaction with the PqsR (also known as MvfR), a key transcriptional regulator in the PQS quorum sensing system of P. aeruginosa. Molecular docking studies have revealed that this compound can bind to the ligand-binding domain of PqsR, acting as a competitive inhibitor of the native PQS signal.[3][4] By occupying the binding site, this compound prevents the activation of PqsR by PQS, thereby downregulating the expression of genes involved in biofilm formation and virulence.

The following diagram illustrates the proposed mechanism of action of this compound on the PQS signaling pathway.

PQS_Inhibition PQS PQS Signal PqsR PqsR Receptor PQS->PqsR Activates VirulenceGenes Virulence & Biofilm Genes PqsR->VirulenceGenes Induces Expression StigmatellinY This compound StigmatellinY->PqsR Competitively Inhibits Biofilm Biofilm Formation VirulenceGenes->Biofilm

Figure 1. Proposed mechanism of this compound action on the PQS pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound's biological activities.

Protocol 1: Quantification of Biofilm Inhibition (Crystal Violet Assay)

This protocol is a standard method for quantifying the inhibition of biofilm formation by P. aeruginosa in the presence of an inhibitor.[5][6][7]

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853 or PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

  • Assay Setup: To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture. Add varying concentrations of this compound to the wells. Include a positive control (bacteria with no inhibitor) and a negative control (media only).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100

The following diagram outlines the workflow for the crystal violet biofilm inhibition assay.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Culture of P. aeruginosa Dilution 1:100 Dilution in Fresh Media Culture->Dilution Plating Plate Bacteria and this compound Dilution->Plating Incubation Incubate 24-48h at 37°C Plating->Incubation Washing1 Wash with PBS Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash with Water Staining->Washing2 Solubilization Solubilize with Acetic Acid Washing2->Solubilization Readout Read Absorbance at 550 nm Solubilization->Readout Calculation Calculate % Inhibition Readout->Calculation

Figure 2. Workflow for the Crystal Violet Biofilm Inhibition Assay.
Protocol 2: Molecular Docking of this compound with PqsR

This protocol provides a general workflow for performing molecular docking studies to investigate the interaction between this compound and the PqsR protein.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, GOLD, PyRx)

  • Protein Data Bank (PDB) for the crystal structure of PqsR (e.g., PDB ID: 4JVC)

  • Software for preparing protein and ligand structures (e.g., MGLTools, Discovery Studio)

  • Software for visualizing docking results (e.g., PyMOL, VMD)

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the PqsR ligand-binding domain from the PDB.

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem CID 5282078).

    • Optimize the ligand's geometry and assign appropriate charges.

    • Define the rotatable bonds in the ligand.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the PqsR protein. The grid box should be centered on the co-crystallized ligand from the PDB structure to ensure docking occurs in the relevant binding pocket.

  • Docking Simulation:

    • Perform the docking simulation using the prepared protein and ligand files and the defined grid box.

    • Use a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis of Results:

    • Analyze the docking results to identify the lowest energy binding poses of this compound in the PqsR active site.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.

    • Compare the binding energy of this compound with that of the native PQS ligand to assess its potential as a competitive inhibitor.

The following diagram illustrates the logical workflow for the molecular docking study.

Docking_Workflow cluster_inputs Input Preparation cluster_docking Docking Simulation cluster_output Output Analysis PDB PqsR Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligand3D This compound Structure (3D) PrepLigand Prepare Ligand Ligand3D->PrepLigand Grid Define Grid Box PrepProtein->Grid RunDocking Run Docking Algorithm PrepLigand->RunDocking Grid->RunDocking AnalyzePoses Analyze Binding Poses RunDocking->AnalyzePoses Visualize Visualize Interactions AnalyzePoses->Visualize

Figure 3. Logical Workflow for Molecular Docking of this compound with PqsR.

Conclusion

This compound presents a promising avenue for the development of novel anti-biofilm therapeutics. Its unique mechanism of action, which involves the targeted inhibition of the Pseudomonas aeruginosa PQS quorum sensing system rather than direct bactericidal activity, makes it an attractive candidate for circumventing traditional antibiotic resistance mechanisms. This technical guide provides a foundational understanding of this compound's properties and biological activities, along with detailed protocols to facilitate further research. The provided data and methodologies are intended to empower scientists and drug development professionals to explore the full potential of this compound and its derivatives in the fight against biofilm-associated infections. Further investigation into the specific inhibitory concentrations of this compound against the cytochrome bc₁ complex and a more detailed elucidation of its structure-activity relationship will be crucial next steps in its development as a therapeutic agent.

References

The Stigmatellin Y Biosynthesis Pathway in Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613), a potent inhibitor of the mitochondrial and photosynthetic respiratory chain, is a polyketide natural product synthesized by myxobacteria, most notably Stigmatella aurantiaca. Its unique 5,7-dimethoxy-8-hydroxychromone core and hydrophobic alkenyl side chain contribute to its significant biological activity. This technical guide provides an in-depth exploration of the biosynthesis of stigmatellin Y, a key intermediate and derivative in the stigmatellin pathway. The guide will cover the genetic basis, enzymatic machinery, and proposed biochemical transformations, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Stigmatellin Biosynthetic Gene Cluster (BGC)

The biosynthesis of stigmatellins is orchestrated by a dedicated gene cluster, designated sti, spanning approximately 65 kilobase pairs in Stigmatella aurantiaca.[1] This cluster encodes a modular type I polyketide synthase (PKS) system, along with tailoring enzymes responsible for the final chemical structure of the stigmatellin family of molecules.[1] Unlike many canonical PKS systems where modules are part of large multidomain proteins, the stigmatellin PKS modules are encoded by separate genes (stiA-J), representing a less common "trans-AT" like architecture.[1]

Organization of the sti Gene Cluster

The sti gene cluster comprises a series of genes encoding the PKS modules and associated tailoring enzymes. The core PKS genes, stiA through stiJ, are responsible for the assembly of the polyketide backbone. Downstream of the core PKS genes, other open reading frames (ORFs) are predicted to be involved in post-PKS modifications, including methylation and hydroxylation.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process involving the iterative action of the PKS modules to construct the polyketide chain, followed by cyclization and tailoring reactions.

Polyketide Chain Assembly

The assembly of the stigmatellin backbone is a fascinating example of a modular type I PKS system with some unconventional features. One of the PKS modules is proposed to be used iteratively during the biosynthesis, which is a departure from the canonical linear assembly line logic of many PKS systems.[1] The process is also thought to involve an unusual transacylation event where the biosynthetic intermediate is transferred from an acyl carrier protein (ACP) domain back to a preceding ketosynthase (KS) domain.[1]

The proposed sequence of events for the polyketide chain synthesis is as follows:

  • Initiation: The biosynthesis is initiated with a starter unit, which is extended through the sequential action of the PKS modules.

  • Elongation: Each PKS module is responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for the subsequent reduction or dehydration of the β-keto group. The modular organization dictates the structure of the growing polyketide chain.

  • Termination and Cyclization: After the final elongation step, the polyketide chain is released from the PKS machinery. This process is presumed to be catalyzed by a novel C-terminal domain in StiJ that facilitates cyclization and aromatization to form the characteristic chromone (B188151) ring, rather than a typical thioesterase (TE) domain.[1]

Post-PKS Modifications and the Formation of this compound

Following the construction of the polyketide backbone and the formation of the chromone ring, a series of tailoring reactions occur to yield the final stigmatellin products. This compound is a key derivative that arises from a specific modification step.

Inactivation of a cytochrome P450 monooxygenase-encoding gene, located within the stigmatellin biosynthetic gene cluster, leads to the formation of two novel stigmatellin derivatives, stigmatellin X and this compound.[1] This finding strongly suggests that the cytochrome P450 enzyme is responsible for a key hydroxylation step in the biosynthesis of the final stigmatellin A. This compound lacks this hydroxyl group on the aromatic ring, indicating it is a precursor to the fully mature stigmatellin A.[1]

Quantitative Data

While the genetic and biochemical basis of this compound biosynthesis is partially understood, there is a notable absence of specific quantitative data in the publicly available scientific literature. Key quantitative metrics that would be of significant interest to researchers include:

  • Production Titers: Specific yields of this compound (e.g., in mg/L) from wild-type and mutant strains of Stigmatella aurantiaca under various fermentation conditions.

  • Enzyme Kinetics: Michaelis-Menten constants (Km) and maximal reaction velocities (Vmax) for the individual PKS modules and tailoring enzymes, particularly the cytochrome P450 monooxygenase.

  • Precursor Incorporation Rates: Quantitative data from precursor feeding experiments, detailing the efficiency of incorporation of labeled precursors into the this compound molecule.

The absence of this data highlights a significant area for future research in the field of stigmatellin biosynthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not extensively documented in single publications. However, based on the available literature and general methodologies in myxobacterial genetics and natural product research, the following outlines of key experimental procedures can be proposed.

Gene Inactivation via Site-Directed Mutagenesis

This technique is crucial for elucidating the function of specific genes within the sti cluster. The general workflow involves:

  • Vector Construction: A suicide vector containing a selectable marker (e.g., kanamycin (B1662678) resistance) and a fragment of the target gene to be inactivated is constructed.

  • Transformation: The constructed vector is introduced into Stigmatella aurantiaca via electroporation.

  • Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination at the site of the target gene, leading to its disruption.

  • Selection and Verification: Transformants are selected based on the antibiotic resistance marker. Successful gene inactivation is then confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any changes in stigmatellin production.

Precursor Feeding Experiments

These experiments are designed to identify the building blocks of the stigmatellin molecule. The general procedure is as follows:

  • Culture Inoculation: A culture of Stigmatella aurantiaca is initiated in a suitable production medium.

  • Precursor Addition: At a specific point during the growth phase, a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled acetate (B1210297) or propionate) is added to the culture medium.

  • Fermentation and Extraction: The fermentation is continued for a set period, after which the cells and resin are harvested, and the secondary metabolites are extracted.

  • Purification and Analysis: this compound is purified from the extract using chromatographic techniques. The incorporation of the labeled precursor is then analyzed using Mass Spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Reconstitution of PKS Modules

To study the function of individual PKS modules and tailoring enzymes in a controlled environment, in vitro reconstitution experiments can be performed. The general workflow includes:

  • Heterologous Expression and Purification: The genes encoding the PKS modules or tailoring enzymes are cloned into an expression vector and expressed in a suitable host, such as E. coli. The proteins are then purified to homogeneity.

  • In Vitro Assay: The purified enzymes are combined in a reaction buffer containing the necessary substrates (e.g., starter unit, extender units, cofactors like NADPH).

  • Product Analysis: The reaction mixture is incubated, and the resulting product is extracted and analyzed by HPLC, MS, and NMR to determine its structure.

Mandatory Visualizations

This compound Biosynthesis Pathway

Stigmatellin_Y_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Tailoring and Cyclization Starter Starter Unit StiA_J StiA-J Modules (Iterative Extension) Starter->StiA_J Initiation Polyketide Linear Polyketide StiA_J->Polyketide Elongation StiJ_Cyc StiJ C-terminal Domain Polyketide->StiJ_Cyc Release & Cyclization Chromone Chromone Ring Intermediate StiJ_Cyc->Chromone Stigmatellin_Y This compound Chromone->Stigmatellin_Y Methylation & other modifications P450 Cytochrome P450 (Hydroxylase) Stigmatellin_Y->P450 Stigmatellin_A Stigmatellin A P450->Stigmatellin_A Hydroxylation

Caption: Proposed biosynthetic pathway of this compound and A.

Gene Knockout Experimental Workflow

Gene_Knockout_Workflow cluster_construction Vector Construction cluster_transformation Myxobacterial Transformation cluster_verification Mutant Verification & Analysis pcr 1. PCR amplify internal fragment of target gene ligation 2. Ligate fragment into suicide vector pcr->ligation transform_e_coli 3. Transform E. coli and select for vector ligation->transform_e_coli electroporation 4. Electroporate S. aurantiaca with suicide vector transform_e_coli->electroporation selection 5. Select for antibiotic resistant colonies electroporation->selection pcr_screen 6. PCR screen for gene disruption selection->pcr_screen southern 7. Southern blot confirmation pcr_screen->southern hplc 8. HPLC-MS analysis of metabolite profile southern->hplc

Caption: General workflow for gene knockout experiments.

Conclusion

The biosynthesis of this compound in myxobacteria is a complex and fascinating process that involves a unique modular polyketide synthase and a series of tailoring enzymes. While the genetic blueprint for this pathway has been identified, a significant gap remains in our understanding of the quantitative aspects of this system. Future research focusing on the elucidation of production titers, enzyme kinetics, and precursor incorporation rates will be crucial for a complete understanding of stigmatellin biosynthesis and for harnessing its potential in biotechnological applications. The experimental frameworks outlined in this guide provide a roadmap for researchers to further investigate this intriguing natural product pathway.

References

Stigmatellin Y: A Technical Guide to its Discovery, Natural Sources, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin (B1206613) Y, a chromone-type polyketide, has emerged as a significant natural product with potent anti-biofilm properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of Stigmatellin Y. It is intended for researchers, scientists, and drug development professionals interested in novel anti-infective agents. This document details the producing organisms, optimized cultivation and isolation protocols, and the molecular mechanism of action of this compound as an inhibitor of the Pseudomonas aeruginosa quorum sensing system. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Natural Sources

This compound is a secondary metabolite belonging to the stigmatellin family of compounds, which were first isolated from the myxobacterium Stigmatella aurantiaca[1]. While the broader class of stigmatellins has been known for some time, this compound was later identified as a potent anti-biofilm agent[2].

Producing Organisms

This compound has been identified from several bacterial sources, highlighting its distribution across different genera:

  • Stigmatella aurantiaca : A myxobacterium that is a well-known producer of various bioactive secondary metabolites, including other stigmatellins[1].

  • Vitiosangium cumulatum : Another myxobacterium from which new stigmatellin derivatives have been recently isolated, suggesting a conserved biosynthetic pathway within this bacterial order[3].

  • Bacillus subtilis BR4 : The discovery of this compound production by this bacterium was a significant finding, as it expanded the known natural sources beyond myxobacteria and provided a more readily culturable producer for potential large-scale production[4].

Physicochemical Properties

This compound is a chromone (B188151) derivative with a polyketide side chain. Its structure is closely related to other members of the stigmatellin family.

PropertyValueSource
Molecular FormulaC₂₉H₄₀O₆[4]
Monoisotopic Neutral Mass484.2825 Da[4]
Spectroscopic Data

The structural elucidation of this compound and its derivatives has been achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned NMR dataset for this compound is not available in the reviewed literature, partial data and data for closely related derivatives provide a basis for its structural confirmation.

Table 1: Partial ¹H and ¹³C NMR Chemical Shift Data for Stigmatellin Derivatives

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Notes
5-OCH₃3.90 (s)56.7Data for this compound[5]
6-H6.37 (d, J = 2.0 Hz)96.8Data for this compound[5]
7-OCH₃-56.9Data for Stigmatellin derivative[6]
8-H6.20 (d, J = 2.2 Hz)95.7Data for this compound[5]
C-1a-163.6Data for this compound[5]
C-2-165.5Data for Stigmatellin derivative[6]
C-3-117.5Data for Stigmatellin derivative[6]
C-4-179.7Data for Stigmatellin derivative[6]
C-4a-107.4Data for this compound[5]
C-5-161.9Data for this compound[5]
C-6-93.8Data for Stigmatellin derivative[6]
C-7-160.5Data for this compound[5]
C-8-128.9Data for Stigmatellin derivative[6]

Note: The presented data is a compilation from different sources and for different Stigmatellin derivatives. Direct assignment for all positions of this compound requires further experimental verification.

Experimental Protocols

Cultivation of Producing Organisms for this compound Production

For optimal production of this compound, Bacillus subtilis BR4 can be cultured using a medium optimized through statistical methods. A combination of glycerol (B35011) and casamino acids has been shown to significantly increase the anti-biofilm activity and production of extracellular proteins[4].

  • Medium Composition:

    • Glycerol: 35 ml/L

    • Casamino acids: 3.8 g/L

    • Other basal salts as required for Bacillus subtilis growth.

  • Culture Conditions:

    • Incubate at 37°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

    • Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

    • Harvest the culture for extraction during the stationary phase of growth.

Stigmatella aurantiaca can be cultivated in a liquid medium containing an adsorber resin to facilitate the capture of secreted secondary metabolites.

  • Medium: Zein liquid medium (0.8% zein, 0.1% peptone, 0.1% MgSO₄·7H₂O, 50 mM HEPES buffer, pH 7.2)[5].

  • Adsorber Resin: 1% XAD16 resin[5].

  • Culture Conditions:

    • Incubate at 30°C on a gyratory shaker at 160 rpm for approximately 3 days[5].

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and purification of this compound from a bacterial culture.

  • Harvesting: Centrifuge the bacterial culture to separate the cell mass and the adsorber resin (if used) from the supernatant.

  • Initial Extraction: Extract the cell mass and resin twice with acetone (B3395972). Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate[5].

  • Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under vacuum to yield a crude extract[5].

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a gradient of dichloromethane (B109758) and methanol. Fractions containing this compound can be identified by thin-layer chromatography (TLC)[5].

    • Reversed-Phase Chromatography: Further purify the fractions containing this compound using reversed-phase chromatography on a C18 column with a suitable solvent system (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)[5].

    • Semi-Preparative HPLC: For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile containing 0.1% formic acid[6].

Biological Activity and Mechanism of Action

This compound exhibits significant anti-biofilm activity against the opportunistic human pathogen Pseudomonas aeruginosa. This activity is attributed to its ability to interfere with the Pseudomonas quinolone signal (PQS) quorum sensing system.

Inhibition of Pseudomonas aeruginosa Biofilm Formation

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the PQS system plays a crucial role in regulating virulence factors and biofilm formation. This compound acts as a competitive inhibitor of the PQS receptor, PqsR[2][4]. By binding to PqsR, this compound prevents the binding of the natural signaling molecules, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ), thereby disrupting the PQS signaling cascade.

Quantitative Bioactivity Data

While the qualitative anti-biofilm activity of this compound has been established, specific quantitative data such as the Minimum Biofilm Inhibitory Concentration (MBIC) are not yet reported in the available literature. Further studies are required to determine the precise concentration at which this compound effectively inhibits biofilm formation by P. aeruginosa.

Visualizations

Logical Workflow for this compound Discovery and Characterization

Stigmatellin_Y_Discovery_Workflow Figure 1: Workflow for the Discovery and Characterization of this compound cluster_Discovery Discovery Phase cluster_Production Production and Isolation cluster_Characterization Structural and Functional Characterization Screening Screening of Bacterial Extracts for Anti-Biofilm Activity Hit_Identification Hit Identification: Bacillus subtilis BR4 Screening->Hit_Identification Bioactivity Guided Cultivation Optimized Cultivation of Bacillus subtilis BR4 Hit_Identification->Cultivation Extraction Solvent Extraction Cultivation->Extraction Purification Chromatographic Purification (Silica, RP-HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation Bioactivity_Assay Biofilm Inhibition Assays (P. aeruginosa) Purification->Bioactivity_Assay Mechanism_of_Action Mechanism of Action Studies (PQS-PqsR Interference) Bioactivity_Assay->Mechanism_of_Action

Caption: Workflow for this compound Discovery.

Pseudomonas aeruginosa PQS Signaling Pathway and Inhibition by this compound

PQS_Signaling_Pathway Figure 2: PQS Signaling Pathway in P. aeruginosa and Inhibition by this compound cluster_Signaling PQS Signaling Cascade cluster_Inhibition Inhibition by this compound HHQ HHQ (2-heptyl-4-quinolone) PqsH PqsH enzyme HHQ->PqsH PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsH->PQS converts PqsR PqsR Receptor PQS->PqsR binds and activates PqsR_Active Active PqsR Complex PqsR->PqsR_Active Virulence_Genes Virulence Gene Expression (e.g., for biofilm formation) PqsR_Active->Virulence_Genes induces Stigmatellin_Y This compound Stigmatellin_Y->PqsR competitively inhibits binding

Caption: PQS Signaling and Inhibition by this compound.

Conclusion and Future Perspectives

This compound is a promising natural product with significant potential as an anti-biofilm agent. Its ability to disrupt the PQS quorum sensing system in P. aeruginosa makes it an attractive candidate for the development of novel therapeutics to combat chronic and biofilm-associated infections. The identification of Bacillus subtilis as a producer opens up possibilities for scalable production. Future research should focus on elucidating the complete biosynthetic pathway of this compound, optimizing its production, and conducting detailed structure-activity relationship studies to develop even more potent analogs. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of this compound.

References

Stigmatella aurantiaca: A Technical Guide to the Production of Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the myxobacterium Stigmatella aurantiaca as a producer of Stigmatellin (B1206613) Y, a potent respiratory chain inhibitor. It covers the biosynthetic pathway, detailed protocols for production and isolation, and available quantitative data, tailored for a scientific audience engaged in natural product research and drug development.

Introduction to Stigmatellin Y

This compound is a polyketide-derived secondary metabolite produced by the Gram-negative myxobacterium Stigmatella aurantiaca. It belongs to the stigmatellin family of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic core linked to a hydrophobic alkenyl side chain.[1][2] Stigmatellins are potent inhibitors of the mitochondrial and photosynthetic respiratory chain, specifically targeting the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1][3] This mode of action makes this compound and its analogs valuable tools for studying electron transport processes and potential starting points for the development of new therapeutic agents.[4]

Biosynthesis of this compound

The biosynthesis of the stigmatellin core structure is directed by an unusual modular type I polyketide synthase (PKS) encoded by the stiA-J gene cluster.[4][5] Unlike typical PKS systems, each module of the stigmatellin PKS is encoded on a separate gene.[5] The process involves the sequential condensation of carboxylic acid units to form the polyketide chain. Subsequent modifications, including cyclization, aromatization, and post-PKS hydroxylation by a cytochrome P450 monooxygenase, lead to the final stigmatellin structure.[1][5] this compound is a known congener produced through this pathway.[1]

G cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modification starter Starter Unit (Carboxylic Acid) extender1 Extender Units (e.g., Malonyl-CoA) starter->extender1 stiA-J PKS Modules polyketide Linear Polyketide Chain extender1->polyketide Iterative Condensation cyclization Cyclization & Aromatization polyketide->cyclization StiJ C-terminal Domain hydroxylation Hydroxylation cyclization->hydroxylation Cytochrome P450 Monooxygenase stigmatellin_x Stigmatellin X hydroxylation->stigmatellin_x final_product This compound stigmatellin_x->final_product Further modifications

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Successful production of this compound relies on optimal cultivation of S. aurantiaca. The bacterium is aerobic, with optimal growth occurring at 30°C and a pH of 7.0-7.2.[6] For secondary metabolite production, cultivation is typically performed in a liquid medium supplemented with an adsorber resin to capture the secreted products.[4]

Protocol for this compound Production:

  • Inoculum Preparation: Grow S. aurantiaca (e.g., strain Sg a15) in a suitable liquid medium such as Tryptone liquid medium for 3-4 days at 30°C on a gyratory shaker (160 rpm).[7]

  • Production Culture: Inoculate a larger volume of production medium (e.g., Zein liquid medium) with the seed culture. Add 1% (w/v) Amberlite XAD-16 adsorber resin to the medium.[4][7]

  • Fermentation: Incubate the production culture in a fermenter at 30°C for approximately 3 days.[4] Maintain aerobic conditions by sparging with filtered air and controlling agitation to keep pO2 levels around 10% saturation after the initial growth phase.[7] Monitor and control the pH, adjusting as necessary to maintain it between 7.0 and 7.6.[7]

  • Harvesting: After incubation, separate the cell mass and the adsorber resin from the culture broth using a process filter or centrifugation.[4][7]

This compound is extracted from both the cell mass and the adsorber resin using organic solvents. Purification involves multiple chromatographic steps.

Protocol for Extraction and Purification:

  • Initial Extraction: Elute the combined cell mass and adsorber resin with methanol (B129727) and acetone. Concentrate the eluates in vacuo to an oil/water mixture.[4][7]

  • Solvent Partitioning: Dilute the mixture with water and perform a liquid-liquid extraction using ethyl acetate (B1210297) or chloroform (B151607) to transfer the stigmatellins into the organic phase.[1][7]

  • Drying and Concentration: Dry the organic extract over sodium sulfate (B86663) (Na2SO4) and evaporate the solvent to yield a crude oil.[4]

  • Silica (B1680970) Gel Chromatography: Dissolve the crude oil in a minimal amount of dichloromethane (B109758) and apply it to a silica gel column. Elute the column with a dichloromethane/methanol gradient. This compound typically elutes with a higher methanol concentration (e.g., 96:4 dichloromethane/methanol) compared to other congeners like Stigmatellin X.[4]

  • Semi-Preparative HPLC: Perform final purification of the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

G A Fermentation of S. aurantiaca with Adsorber Resin B Harvesting (Filtration/Centrifugation) A->B C Elution of Cell Mass & Resin (Methanol/Acetone) B->C D Concentration in vacuo C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Drying & Evaporation E->F G Crude Extract (Oil) F->G H Silica Gel Column Chromatography (Dichloromethane/Methanol Gradient) G->H I Fraction Collection H->I J Semi-Preparative HPLC I->J K Pure this compound J->K

Figure 2: Workflow for this compound extraction and purification.

Quantitative Data

Quantitative yield data for this compound is not extensively reported in the literature. However, one study provides reference values from a 5-liter culture, highlighting the scale of production required for isolation.

ParameterValueSource
Culture Volume5 Liters[4]
MediumZein Liquid Medium with 1% Adsorber Resin[4]
Crude Organic Extract (Oil)2.7 g[4]
Crude this compound (post-silica)0.21 g[4]

Note: The final yield of pure this compound after HPLC is not specified and would be lower than the crude value.

Regulatory and Signaling Pathways

The developmental cycle of S. aurantiaca, which includes the formation of multicellular fruiting bodies upon starvation, is regulated by complex signaling networks.[8][9] Secondary metabolite production is often linked to these developmental processes. One key signaling molecule identified in S. aurantiaca is stigmolone (B1244821) , a volatile pheromone that can accelerate fruiting body formation.[10][11] While a direct regulatory link between the stigmolone signaling pathway and the sti gene cluster has not been explicitly established, the onset of starvation triggers both developmental processes and secondary metabolism, suggesting a potential co-regulation.

G A Nutrient Limitation (Starvation) B Secretion of Pheromones (e.g., Stigmolone) A->B triggers E Activation of Secondary Metabolism A->E triggers C Cell-Cell Signaling & Aggregation B->C induces D Fruiting Body Formation (Morphogenesis) C->D leads to F This compound Production E->F

Figure 3: High-level overview of signaling in S. aurantiaca.

References

Stigmatellin Y as a Potent Anti-Biofilm Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation by pathogenic bacteria, such as Pseudomonas aeruginosa, presents a significant challenge in clinical settings due to its intrinsic resistance to conventional antibiotics. The development of anti-biofilm agents that can disrupt or prevent biofilm formation is a critical area of research. Stigmatellin (B1206613) Y, a natural compound produced by the bacterium Bacillus subtilis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the biological activity of Stigmatellin Y as an anti-biofilm agent, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Interference with Quorum Sensing

The primary anti-biofilm mechanism of this compound against Pseudomonas aeruginosa is its ability to interfere with the Pseudomonas Quinolone Signal (PQS) quorum sensing system.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

This compound acts as a competitive inhibitor of the PqsR receptor, a key transcriptional regulator in the PQS system.[1][2][3] Molecular docking studies have revealed that this compound binds to the PqsR receptor in a manner similar to its cognate ligand, PQS.[1][3] This binding prevents the activation of the PqsR receptor, thereby inhibiting the downstream signaling cascade that leads to biofilm formation and virulence factor production.

PQS_Signaling_Pathway cluster_inhibition Inhibition PQS PQS (Pseudomonas Quinolone Signal) PqsR PqsR Receptor PQS->PqsR Binds and Activates VirulenceFactors Virulence Factors (e.g., Pyocyanin (B1662382), Elastase) PqsR->VirulenceFactors Promotes Expression BiofilmFormation Biofilm Formation PqsR->BiofilmFormation Promotes Formation StigmatellinY This compound StigmatellinY->PqsR Competitive Binding

Quantitative Data on Anti-Biofilm and Anti-Virulence Activity

While data on the anti-biofilm activity of pure this compound is limited in publicly available literature, studies on a this compound-containing ethyl acetate (B1210297) extract (S-EAE) from Bacillus subtilis BR4 provide significant insights into its potential.

Activity Concentration of S-EAE Effect Reference
Biofilm Inhibition100 µg/mlSignificant inhibition of P. aeruginosa biofilm formation[4]
Virulence Factor Reduction500 µg/mlSignificant reduction in protease, elastase, pyocyanin, and extracellular polysaccharide production[4]
Compound Organism MIC (Planktonic) Reference
This compound derivativePseudomonas aeruginosa PA14>128 µg/mL

Disclaimer: The quantitative data presented above for biofilm inhibition and virulence factor reduction is based on studies using an ethyl acetate extract containing this compound. The precise concentration of this compound within this extract is not specified, and therefore the activity cannot be solely attributed to this compound at these concentrations. Further research with purified this compound is required to determine its specific Minimum Inhibitory Concentration for biofilm formation (MIC-biofilm) and Minimum Biofilm Eradication Concentration (MBEC).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-biofilm and anti-virulence properties of compounds like this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Biofilm_Inhibition_Workflow start Start inoculate Inoculate 96-well plate with P. aeruginosa and this compound start->inoculate incubate Incubate for 24-48 hours to allow biofilm formation inoculate->incubate wash Wash wells with PBS to remove planktonic cells incubate->wash stain Stain with 0.1% Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain with ethanol (B145695) or acetic acid wash_stain->solubilize measure Measure absorbance at ~570 nm solubilize->measure end End measure->end

Protocol:

  • Preparation of Bacterial Inoculum: Culture P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.02).

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add the diluted bacterial suspension to each well. Add different concentrations of this compound (or the extract) to the test wells. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

  • Staining: Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a key virulence factor of P. aeruginosa.

Protocol:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of sub-inhibitory concentrations of this compound for 24-48 hours.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

  • Chloroform (B151607) Extraction: Add 3 ml of chloroform to 5 ml of the supernatant, and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase, which will appear blue.

  • Acidification: Transfer the blue chloroform layer to a new tube and add 1 ml of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. A decrease in absorbance in the treated samples compared to the control indicates inhibition of pyocyanin production.[5]

Rhamnolipid Quantification Assay

This assay quantifies the production of rhamnolipids, which are important for biofilm structure and motility.

Protocol:

  • Culture and Supernatant Collection: Grow P. aeruginosa as described for the pyocyanin assay.

  • Orcinol (B57675) Method:

    • Mix 100 µL of the culture supernatant with 900 µL of an orcinol solution (0.19% orcinol in 53% H₂SO₄).

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the samples to room temperature.

    • Measure the absorbance at 421 nm. A standard curve using known concentrations of rhamnose is used for quantification.[6]

Conclusion

This compound demonstrates significant potential as an anti-biofilm agent, primarily through the disruption of the PQS-PqsR quorum sensing system in Pseudomonas aeruginosa. While quantitative data for the pure compound is still needed, studies on extracts containing this compound have shown promising results in inhibiting biofilm formation and reducing the production of key virulence factors. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this compound and other potential anti-biofilm candidates. Future research should focus on determining the specific anti-biofilm and anti-virulence concentrations of pure this compound to fully elucidate its therapeutic potential in combating biofilm-associated infections.

References

Stigmatellin Y: A Technical Guide to its Inhibition of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin Y is a potent natural product inhibitor of mitochondrial respiration, exerting its effects through a highly specific interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways. Understanding the precise mode of action of this compound is crucial for its application as a research tool and for the potential development of novel therapeutics targeting mitochondrial function.

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP synthesis. The electron transport chain (ETC), composed of four protein complexes, plays a central role in this process. Complex III, also known as the cytochrome bc1 complex, is a critical component that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. The inhibition of this complex can have profound effects on cellular bioenergetics and signaling.

This compound, a myxobacterial metabolite, is a highly potent and specific inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex.[1] Its unique mechanism of action involves a direct interaction with key components of the complex, leading to a cascade of events that ultimately halt electron flow and induce the production of reactive oxygen species (ROS). This guide will delve into the intricacies of this compound's function, providing the necessary technical details for its study and application.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex. This binding event has several key consequences:

  • Interaction with Cytochrome b and the Rieske Iron-Sulfur Protein (ISP): this compound binds to the cytochrome b subunit and establishes a hydrogen bond with the Rieske iron-sulfur protein (ISP).[2] This interaction is crucial for its inhibitory activity.

  • Elevation of the ISP Midpoint Potential: A hallmark of this compound's action is the significant increase in the midpoint potential of the Rieske ISP, from approximately +290 mV to +540 mV.[2][3] This dramatic shift in redox potential effectively prevents the transfer of electrons from the ISP to cytochrome c1.

  • Inhibition of Electron Transfer: By locking the ISP in a conformation unfavorable for electron transfer and altering its redox properties, this compound effectively blocks the flow of electrons through Complex III.

  • Induction of Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex III leads to the accumulation of electrons upstream, resulting in the generation of superoxide (B77818) radicals and other reactive oxygen species.[2] This ROS production can trigger downstream signaling pathways.

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical assays. The following table summarizes key quantitative data.

ParameterValueSpecies/SystemReference
IC50 (NADH oxidation) 21 nM (10.2 ng/ml)Beef heart submitochondrial particles
Binding Rate Constant (kon) 1.0 x 10^5 M⁻¹s⁻¹Bovine cytochrome bc1 complex

Experimental Protocols

Measurement of Mitochondrial Respiration Inhibition using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Compound Preparation: Prepare a working solution of this compound in Seahorse XF Assay Medium. Prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

  • Assay Setup:

    • Remove the cell culture medium from the microplate and wash twice with pre-warmed Seahorse XF Assay Medium.

    • Add the appropriate volume of Seahorse XF Assay Medium containing either vehicle (DMSO) or varying concentrations of this compound to the wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge.

    • Place the cell culture plate into the Seahorse XF Analyzer and initiate the measurement protocol. The protocol should include baseline measurements followed by sequential injections of oligomycin, FCCP, and finally rotenone/antimycin A.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • H2DCFDA stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period.

  • H2DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM H2DCFDA in PBS to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to a control group to determine the fold change in ROS production.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the activation of the NF-κB and MAPK signaling pathways via Western blotting.

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein levels (e.g., anti-p65) or a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

This protocol provides a general framework for preparing samples for EPR spectroscopy to study the effect of this compound on the Rieske ISP.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • This compound stock solution (in DMSO)

  • EPR tubes

  • Liquid nitrogen

  • EPR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a concentrated sample of isolated mitochondria or purified cytochrome bc1 complex in a suitable buffer.

    • Add this compound to the desired final concentration. A molar ratio of this compound to the bc1 complex of at least 1:1 is recommended for complete inhibition.

    • Incubate the sample on ice for a sufficient time to allow for binding (e.g., 15 minutes).

  • EPR Sample Loading:

    • Transfer the sample into an EPR tube, ensuring no air bubbles are present.

    • Quickly freeze the sample in liquid nitrogen.

  • EPR Spectroscopy:

    • Record the EPR spectrum at cryogenic temperatures (e.g., 10-20 K) using appropriate instrument settings (microwave frequency, power, modulation amplitude, etc.) to observe the g-values of the Rieske [2Fe-2S] cluster.

  • Data Analysis: Analyze the EPR spectrum to determine the g-values and line shape of the Rieske ISP signal in the presence of this compound. Compare this to the spectrum of the untreated protein to assess changes in its electronic environment.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial respiration by this compound can initiate a cascade of cellular signaling events, primarily through the generation of ROS.

This compound-Induced ROS Production and Downstream Signaling

StigmatellinY_ROS_Signaling StigmatellinY This compound ComplexIII Mitochondrial Complex III (Qo site) StigmatellinY->ComplexIII Inhibits ETC_Inhibition Electron Transport Chain Inhibition ComplexIII->ETC_Inhibition ROS Increased ROS (Superoxide) ETC_Inhibition->ROS Leads to NFkB_Pathway NF-κB Pathway Activation ROS->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: this compound inhibits Complex III, leading to ROS production and activation of downstream signaling.

Experimental Workflow for Investigating this compound's Effects

StigmatellinY_Experimental_Workflow CellCulture Cell Culture (e.g., Researchers' cell line of interest) StigY_Treatment This compound Treatment (Dose- and time-response) CellCulture->StigY_Treatment MitoResp_Assay Mitochondrial Respiration Assay (Seahorse XF) StigY_Treatment->MitoResp_Assay ROS_Assay ROS Production Assay (H2DCFDA) StigY_Treatment->ROS_Assay WesternBlot Western Blot Analysis (NF-κB, MAPK pathways) StigY_Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MitoResp_Assay->DataAnalysis ROS_Assay->DataAnalysis WesternBlot->DataAnalysis

Caption: A typical experimental workflow to study the effects of this compound on cellular function.

Conclusion

This compound is a powerful and specific inhibitor of the cytochrome bc1 complex, making it an invaluable tool for studying mitochondrial respiration and the downstream consequences of its inhibition. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of the implicated signaling pathways. By utilizing the information and methodologies presented herein, researchers, scientists, and drug development professionals can effectively employ this compound to advance our understanding of mitochondrial biology and its role in health and disease.

References

Stigmatellin Y's Profound Impact on the Cytochrome bc1 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular interactions and functional consequences of Stigmatellin Y's effect on the cytochrome bc1 complex (also known as complex III). This compound, a potent inhibitor, serves as a critical tool for elucidating the mechanistic details of the Q-cycle and as a lead compound in drug discovery. This document provides a comprehensive overview of its binding mechanism, its influence on the complex's redox properties, and the experimental methodologies used to characterize these effects.

Mechanism of Action: Inhibition at the Qo Site

This compound exerts its inhibitory effect by binding to the ubiquinol (B23937) oxidation (Qo or QP) site of the cytochrome bc1 complex.[1] This binding event physically obstructs the entry of the natural substrate, ubiquinol, thereby halting the electron transfer chain. The binding is stabilized by specific hydrogen bonds with key amino acid residues within the Qo pocket. Notably, the carbonyl oxygen of this compound forms a hydrogen bond with the Nδ1 atom of His161 of the Rieske iron-sulfur protein (ISP), and the phenolic hydroxyl group donates a hydrogen bond to the carboxylate side chain of Glu271 of cytochrome b.[2] This interaction with the Rieske ISP is crucial as it arrests the mobile head domain of the ISP in a "fixed" position, proximal to cytochrome b, preventing its necessary movement for electron transfer to cytochrome c1.[3]

Quantitative Effects on the Cytochrome bc1 Complex

The binding of this compound induces significant and measurable changes in the biophysical properties of the cytochrome bc1 complex, particularly the Rieske iron-sulfur protein. These alterations are pivotal to its inhibitory function.

ParameterValueEffectReference
Rieske ISP Midpoint Potential (Em)Increases from ~290 mV to ~540 mVConverts the ISP into a much stronger oxidant.[3][4][3][4]
Rieske ISP Head Domain MobilityArrested in the "b-position"Prevents electron transfer to cytochrome c1.[3][3]
Electron TransferInhibitedBlocks the oxidation of ubiquinol at the Qo site.[4]

Experimental Protocols

The characterization of this compound's effect on the cytochrome bc1 complex relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Rieske ISP Redox State Determination

This protocol is adapted from studies investigating the redox state of the Rieske iron-sulfur protein upon this compound binding.[3]

Objective: To determine the redox state of the Rieske ISP in the presence and absence of this compound.

Materials:

  • Purified cytochrome bc1 complex

  • Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl-β-D-maltoside (DM)

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Ascorbate (B8700270) (for reduction)

  • Cytochrome c oxidase and cytochrome c (for oxidation)

  • EPR tubes

  • Liquid nitrogen

  • EPR spectrometer (e.g., Bruker EMX) with a cryostat

Procedure:

  • Sample Preparation (Reduced State):

    • Dilute the cytochrome bc1 complex to a final concentration of 100 µM of cytochrome b in the buffer.

    • Add 5 mM ascorbate to the complex solution.

    • Incubate on ice for 20-30 minutes to ensure complete reduction of the Rieske ISP.

    • Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.

  • Sample Preparation (Oxidized State):

    • Dilute the cytochrome bc1 complex as in step 1.1.

    • To fully oxidize the complex, incubate it overnight with catalytic amounts of cytochrome c oxidase (e.g., 1 µM) and cytochrome c (e.g., 1 µM).

    • Transfer the oxidized sample to an EPR tube and freeze in liquid nitrogen. This will serve as the baseline control.

  • Sample Preparation (this compound Treatment):

    • Prepare an oxidized cytochrome bc1 complex sample as described in step 2.

    • Add varying molar ratios of this compound to the oxidized complex.

    • Incubate the mixture on ice for 15 minutes to allow for binding.

    • Transfer the samples to EPR tubes and freeze in liquid nitrogen.

  • EPR Data Acquisition:

    • Set the EPR spectrometer parameters. Typical settings for detecting the Rieske ISP signal are:

      • Microwave frequency: ~9.4 GHz (X-band)

      • Microwave power: ~2 mW

      • Modulation frequency: 100 kHz

      • Modulation amplitude: ~10 G

      • Temperature: ~20 K

    • Record the EPR spectra for all prepared samples. The characteristic signal for the reduced Rieske ISP appears at g-values of approximately g_z = 2.03, g_y = 1.90, and g_x = 1.80.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and the inhibitory effect of this compound.

Objective: To determine the IC50 value of this compound for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

  • Purified cytochrome bc1 complex

  • Assay Buffer: 50 mM Tris-Cl, pH 8.0, containing 200 mM NaCl, 0.01% DM, and 1 mM KCN (to inhibit any contaminating cytochrome c oxidase)

  • Cytochrome c (from horse heart)

  • Ubiquinol (e.g., decylubiquinol, QH2)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cytochrome c in the assay buffer and determine its concentration spectrophotometrically.

    • Prepare a stock solution of ubiquinol in an appropriate solvent (e.g., ethanol).

    • Prepare serial dilutions of this compound.

  • Assay Protocol:

    • In a cuvette, add the assay buffer, cytochrome c (final concentration ~15 µM), and the desired concentration of this compound (or solvent for the control).

    • Add a small amount of the cytochrome bc1 complex (e.g., 5-10 nM).

    • Incubate for a few minutes at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding ubiquinol (final concentration ~50 µM).

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

This compound Inhibition of the Q-Cycle

Stigmatellin_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex Qo_site Qo Site ISP Rieske ISP Qo_site->ISP e- Cyt_b Cytochrome b (bL, bH) Qo_site->Cyt_b e- Qi_site Qi Site Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c_ox Cytochrome c (oxidized) Cyt_c1->Cyt_c_ox e- QH2 Ubiquinol (QH2) QH2->Qo_site Binds Stigmatellin This compound Stigmatellin->Qo_site INHIBITS Cyt_c_red Cytochrome c (reduced) Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Purify Cytochrome bc1 Complex activity_assay Enzyme Activity Assay (e.g., Ubiquinol-Cyt c Reductase) start->activity_assay determine_ic50 Determine IC50 Value activity_assay->determine_ic50 epr_spectroscopy EPR Spectroscopy determine_ic50->epr_spectroscopy crystallography X-ray Crystallography (Co-crystallization with inhibitor) determine_ic50->crystallography redox_state Analyze Redox State of ISP epr_spectroscopy->redox_state conclusion Elucidate Mechanism of Inhibition redox_state->conclusion structure_determination Determine Co-crystal Structure & Binding Site crystallography->structure_determination structure_determination->conclusion

References

Stigmatellin Y and the Rieske Iron-Sulfur Protein: A Technical Guide to a Potent Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interaction between Stigmatellin (B1206613) Y and the Rieske iron-sulfur protein (ISP), a critical component of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Understanding this interaction is pivotal for the development of novel fungicides and potential therapeutic agents targeting cellular respiration.

The Core Interaction: Mechanism and Significance

Stigmatellin Y is a potent inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex.[1] Its inhibitory action is primarily mediated through a direct and significant interaction with the Rieske iron-sulfur protein. This interaction effectively stalls the electron transport chain, leading to a bioenergetic crisis within the cell.

The Rieske protein is a unique [2Fe-2S] iron-sulfur protein that functions as the initial electron acceptor from ubiquinol (B23937) at the Qo site. A key feature of this protein is its mobile head domain, which shuttles electrons from the Qo site to cytochrome c1.

This compound binds to the Qo site on the cytochrome b subunit and forms a crucial hydrogen bond with a histidine residue (His-181 in bovine, or equivalent in other species) that coordinates the [2Fe-2S] cluster of the Rieske protein.[1] This binding event has two profound consequences:

  • Conformational Locking: The interaction with this compound locks the mobile head domain of the Rieske protein in a fixed position, preventing its necessary movement for electron transfer to cytochrome c1.[2]

  • Redox Potential Shift: The binding of this compound dramatically increases the midpoint potential of the Rieske iron-sulfur cluster from approximately +290 mV to +540 mV.[1] This substantial increase in redox potential effectively turns the Rieske protein into a much stronger oxidizing agent.

The following diagram illustrates the binding of this compound and its immediate effect on the Rieske iron-sulfur protein.

Stigmatellin_Binding cluster_qo_site Qo Site (Cytochrome b) cluster_effects Consequences Stigmatellin This compound Rieske_ISP Rieske Iron-Sulfur Protein ([2Fe-2S] Cluster) Stigmatellin->Rieske_ISP Hydrogen Bond Conformational_Lock Conformational Locking of ISP Head Domain Stigmatellin->Conformational_Lock Induces Redox_Shift Increase in Redox Potential (+290mV to +540mV) Stigmatellin->Redox_Shift Causes His181 His-181

This compound binding at the Qo site and its effects.

Quantitative Data on the Interaction

The interaction between this compound and the Rieske iron-sulfur protein has been characterized by several quantitative parameters, which are summarized in the tables below.

Table 1: Binding Kinetics and Stoichiometry
ParameterValueSpecies/SystemReference
Binding Rate Constant (kon) 1.0 x 105 M-1s-1Bovine heart cytochrome bc1 complex[3]
Inhibitory Stoichiometry (for activity) 0.5 mol / mol of bc1 monomerYeast cytochrome bc1 complex[1]
Stoichiometry (for maximal ISP reduction) 1.0 mol / mol of bc1 monomerRhodobacter sphaeroides bc1 complex[1]
Cooperativity NegativeYeast cytochrome bc1 complex[1]
Table 2: Thermodynamic and Redox Properties
ParameterValueSpecies/SystemReference
Midpoint Potential of Rieske ISP (native) +290 mVBovine heart mitochondria[1]
Midpoint Potential of Rieske ISP (with Stigmatellin) +540 mVBovine heart mitochondria[1]
Inhibition Constant (Ki) of a derivative 21 µMNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to investigate the this compound-Rieske protein interaction.

X-ray Crystallography for Structural Analysis

Determining the high-resolution structure of the cytochrome bc1 complex bound to this compound is essential for understanding the precise molecular interactions.

Protocol for Crystallization of the Stigmatellin-Bound Cytochrome bc1 Complex:

  • Protein Preparation: The cytochrome bc1 complex is purified from a suitable source, such as bovine heart mitochondria or yeast (Saccharomyces cerevisiae). To achieve conformational uniformity and improve crystal quality, the purified complex is often incubated with an antibody Fv fragment.

  • Inhibitor Complex Formation: this compound is added to the purified bc1 complex in a slight molar excess (e.g., 2-fold) to ensure complete binding to the Qo site.[5]

  • Crystallization Setup: The protein-inhibitor complex is concentrated and mixed with a crystallization buffer. A typical buffer composition for the yeast complex includes 250 mM NaCl, 20 mM Tris-HCl (pH 7.5), 0.05% undecylmaltoside (UM), and 1 µM Stigmatellin.[6]

  • Crystal Growth: Crystals are grown using the hanging-drop vapor diffusion method at 4°C by mixing the protein solution with a precipitant solution, such as 0.75–2% polyethylene (B3416737) glycol 4000.[6]

  • Data Collection and Processing: X-ray diffraction data are collected from the grown crystals, typically at a synchrotron source. The data are then processed using standard crystallographic software packages to solve and refine the structure.[6]

The following diagram outlines the workflow for the crystallographic analysis.

Crystallography_Workflow A Purification of Cytochrome bc1 Complex B Incubation with Antibody Fv Fragment A->B C Addition of this compound (molar excess) B->C D Crystallization (Hanging-Drop Vapor Diffusion) C->D E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G 3D Atomic Model of Stigmatellin-Bound Complex F->G

Workflow for X-ray crystallography of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying the redox state and the local environment of the [2Fe-2S] cluster in the Rieske iron-sulfur protein.

Protocol for EPR Analysis of the Rieske Protein with Stigmatellin:

  • Sample Preparation: The purified cytochrome bc1 complex is diluted in a suitable buffer, for instance, 50 mM Tris-Cl (pH 8.0) containing 200 mM NaCl and 0.01% n-dodecyl β-D-maltoside (DDM).[7]

  • Oxidation of the Complex: To study the effect of Stigmatellin on the oxidized state, the bc1 complex is incubated overnight with catalytic amounts of cytochrome c oxidase and cytochrome c.[1]

  • Incubation with Stigmatellin: Varying concentrations of this compound are added to the oxidized bc1 complex, and the mixture is incubated on ice for approximately 15 minutes.[1][7]

  • EPR Measurement: The samples are then frozen in liquid nitrogen. EPR spectra are recorded at cryogenic temperatures (e.g., 100 K) using an X-band EPR spectrometer.[1]

  • Instrument Settings: Typical EPR instrument settings include a microwave frequency of ~9.39 GHz, a modulation frequency of 100 kHz, a modulation amplitude of 6.3 G, a time constant of 655.4 ms, and a sweep time of 167.8 s.[1][7] Multiple scans are averaged to improve the signal-to-noise ratio.[1]

The logical flow of the EPR experiment is depicted below.

EPR_Logic A Purified Cytochrome bc1 Complex B Oxidation of the Complex (with Cyt c Oxidase and Cyt c) A->B C Incubation with This compound B->C D Sample Freezing (Liquid Nitrogen) C->D E EPR Spectroscopy (Cryogenic Temperature) D->E F Analysis of Rieske [2Fe-2S] Cluster Signal E->F

Logical workflow for EPR spectroscopy analysis.
Ubiquinol-Cytochrome c Reductase Activity Assay

This enzymatic assay is used to determine the inhibitory potency of this compound on the overall activity of the cytochrome bc1 complex.

Protocol for Activity Assay:

  • Assay Mixture Preparation: An assay mixture is prepared in a cuvette containing a buffer such as 100 mM Na+/K+ phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, and 50 µM cytochrome c.[8]

  • Enzyme Addition: A small amount of the purified cytochrome bc1 complex is added to the assay mixture to a final concentration of cytochrome b of approximately 1 µM.[8]

  • Inhibitor Titration: For determining inhibitory constants, varying concentrations of this compound are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of a ubiquinol analogue substrate, such as 25 µM decylubiquinol (Q₀C₁₀BrH₂).[8]

  • Monitoring of Reaction: The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm using a spectrophotometer. The rate of the reaction is calculated from the initial linear phase of the absorbance change.[8]

  • Data Analysis: The inhibitory effect of this compound is determined by plotting the reaction rate as a function of the inhibitor concentration.

Conclusion

The interaction between this compound and the Rieske iron-sulfur protein is a well-characterized example of potent and specific enzyme inhibition. The wealth of structural, kinetic, and thermodynamic data available provides a solid foundation for understanding the mechanism of action of this important molecule. The detailed experimental protocols outlined in this guide offer a roadmap for researchers seeking to further investigate this interaction, with implications for the design of new inhibitors targeting the cytochrome bc1 complex for applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613) Y is a potent bioactive secondary metabolite belonging to the stigmatellin family of chromone (B188151) antibiotics.[1][2] These compounds are produced by myxobacteria, such as Stigmatella aurantiaca and Vitiosangium cumulatum.[3][4][5][6][7] Stigmatellins, including Stigmatellin Y, are known for their inhibitory activity against the cytochrome bc1 complex of the mitochondrial respiratory chain, making them valuable tools in bioenergetics research and potential starting points for the development of novel therapeutic agents.[3][8] This document provides a detailed protocol for the isolation and purification of this compound from myxobacterial cultures.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and purification.

PropertyValueReference
Molecular Formula C29H40O6[1]
Molecular Weight 484.6 g/mol [5]
Appearance Dark oil (crude extract)[5]
Solubility Soluble in methanol, acetone (B3395972), ethyl acetate (B1210297), chloroform[4][5]
UV Absorption Maxima (in Methanol) 238, 256, 269, 279, and 305 nm[5]
Stability Stable in aqueous solution at neutral pH, but decomposes at pH <5[8]

Experimental Protocols

This protocol outlines the steps for the cultivation of the producing microorganism, followed by the extraction and chromatographic purification of this compound.

Part 1: Cultivation and Harvest
  • Microorganism and Culture Conditions:

    • Stigmatella aurantiaca Sg a15 or Vitiosangium cumulatum MCy10943T can be used for the production of this compound.[4][5][6]

    • Cultivate the myxobacterial strain in a suitable medium, such as CYHv3 medium, supplemented with an adsorber resin like Amberlite® XAD-16.[4][5] The resin aids in the in-situ capture of the produced secondary metabolites.

    • Incubate the culture at 30°C on a gyratory shaker at 160 rpm for approximately 3 days, or until optimal production is achieved.[5]

  • Harvesting:

    • Collect the cell mass and the adsorber resin from the culture broth by centrifugation.[4][5]

Part 2: Extraction
  • Initial Solvent Extraction:

    • Extract the collected cell pellet and XAD-16 resin twice with acetone.[4][5]

    • Combine the acetone extracts and concentrate them under vacuum to remove the acetone, leaving an aqueous phase.[5]

  • Liquid-Liquid Partitioning:

    • Extract the resulting aqueous phase with ethyl acetate.[5]

    • Separate the organic (ethyl acetate) layer, which now contains the crude this compound.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) (Na2SO4) and evaporate the solvent under vacuum to yield a dark, oily crude extract.[5]

Part 3: Chromatographic Purification
  • Flash Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758).[5]

    • Apply the dissolved extract to a silica (B1680970) gel column.[5]

    • Elute the column with a stepwise gradient of dichloromethane and methanol.[5]

      • Start with 99:1 (v/v) dichloromethane:methanol to elute less polar compounds.

      • Increase the polarity to 96:4 (v/v) dichloromethane:methanol to elute the fraction containing crude this compound.[5]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Semi-Preparative High-Performance Liquid Chromatography (Final Purification):

    • Pool the fractions containing this compound from the flash chromatography step and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify the this compound using a semi-preparative reversed-phase HPLC system (e.g., RP-18 column).[4][5]

    • A typical elution gradient could be a mixture of acetonitrile (B52724) and 50 mM ammonium (B1175870) acetate buffer (pH 5.5). For example, a gradient of 75:25 (v/v) acetonitrile:buffer has been used to successfully purify this compound.[5]

    • Monitor the elution profile using a UV detector at one of the absorption maxima of this compound (e.g., 269 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization and Quantification

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final sample.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[4] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.[5]

Quantitative Data Summary

The following table summarizes representative yields obtained during the purification process described in the literature. Actual yields may vary depending on the producing strain, culture conditions, and purification scale.

Purification StepProductYieldReference
Crude ExtractionDark Oil2.7 g[5]
Silica Gel ChromatographyCrude this compound0.21 g[5]
Reversed-Phase HPLCPure this compound12 mg[5]

Visualizations

Experimental Workflow

G cluster_cultivation Cultivation & Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Myxobacterial Cultivation (with XAD-16 resin) harvest Centrifugation cultivation->harvest acetone_extraction Acetone Extraction harvest->acetone_extraction concentration Concentration acetone_extraction->concentration l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) concentration->l_l_extraction evaporation1 Evaporation l_l_extraction->evaporation1 flash_chroma Silica Gel Flash Chromatography evaporation1->flash_chroma hplc Semi-Preparative RP-HPLC flash_chroma->hplc evaporation2 Final Evaporation hplc->evaporation2 analysis Purity & Structural Confirmation (HPLC, MS, NMR) evaporation2->analysis pure_product pure_product analysis->pure_product Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

G cluster_membrane Inner Mitochondrial Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ H_gradient Proton Gradient ComplexI->H_gradient ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_gradient ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi StigmatellinY This compound StigmatellinY->ComplexIII Inhibition NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H_gradient->ATP_Synthase H+

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

References

Application Notes: The Use of Stigmatellin Y in Mitochondrial Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stigmatellin Y is a potent natural product derived from the myxobacterium Stigmatella aurantica.[1][2] It belongs to a class of chromone (B188151) antibiotics that are powerful tools in cellular bioenergetics research.[2] Due to its high specificity and affinity, this compound serves as a crucial inhibitor for dissecting the function of the mitochondrial electron transport chain (ETC). Specifically, it is a highly effective inhibitor of the cytochrome bc1 complex, also known as Complex III.[1][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate mitochondrial function, including respiration, membrane potential, and the production of reactive oxygen species (ROS).

Mechanism of Action

This compound exerts its inhibitory effect by targeting the quinol oxidation (Qo) site of Complex III.[1][4] Its mechanism involves:

  • Binding: Stigmatellin binds to the cytochrome b subunit at the Qo site, in a position distal to the heme bL.[1][5]

  • Interaction with Rieske Protein: It forms a hydrogen bond with the histidine residue of the Rieske iron-sulfur protein (ISP), a critical component for electron transfer.[1]

  • Inhibition of Electron Transfer: This binding event immobilizes the cytoplasmic domain of the Rieske protein and blocks the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c1.[1][5]

  • Altered Redox Potential: The interaction significantly raises the midpoint redox potential of the ISP from approximately 290 mV to 540 mV, effectively preventing it from accepting electrons from ubiquinol.[1][5][6]

By blocking the Qo site, this compound effectively halts the Q-cycle, inhibiting proton translocation and the overall function of Complex III. This is distinct from Qi site inhibitors like Antimycin A, which block the transfer of electrons to ubiquinone at a different site within Complex III.[7]

G cluster_ETC Mitochondrial Inner Membrane cluster_C3 Complex III (bc1 complex) C1 Complex I Q Q Pool (QH2) C1->Q C2 Complex II C2->Q Qo Qo Site ISP Rieske ISP Qo->ISP e- Qi Qi Site CytC1 Cyt c1 ISP->CytC1 e- CytC Cyt c CytC1->CytC e- C4 Complex IV Q->Qo e- CytC->C4 Stigmatellin This compound Stigmatellin->Qo Stigmatellin->ISP Inhibit_Point Stigmatellin->Inhibit_Point

Caption: Mechanism of this compound at Complex III of the ETC.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the experimental system (isolated mitochondria vs. whole cells) and the specific assay. At higher concentrations (micromolar range), it may also exhibit off-target effects, such as the inhibition of Complex I.[1][8]

ParameterValue / ObservationAssay ContextReference
Primary Target Quinol oxidation (Qo) site of Complex IIIGeneral[1][4]
Secondary Target Complex I (at higher concentrations)Mitochondrial Respiration[1][8]
Dissociation Constant (Kd) < 10⁻¹¹ MPurified bc1 complex[4]
Effective Concentration 0.1 µMInhibition of H₂O₂ production in isolated cardiac mitochondria[9]
Effective Concentration Nanomolar rangeInhibition of Complex III in mitochondrial particles[8]
Stoichiometry 0.5 mol of inhibitor per mol of bc1 complex monomerPurified bc1 complex activity[5]
Effect on ISP Shifts midpoint potential from 290 mV to 540 mVEPR Spectroscopy[5][6]
Effect on ROS Blocks Complex III-mediated H₂O₂ productionIsolated Mitochondria[9]

Experimental Protocols

Protocol 1: Analysis of Mitochondrial Respiration with Extracellular Flux Analyzer

This protocol describes the use of this compound in a Seahorse XF Cell Mito Stress Test to dissect mitochondrial function. This compound can be used to confirm Complex III-dependent respiration.

Materials:

  • Seahorse XF Cell Culture Microplate[10]

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)[11]

  • This compound (stock solution in DMSO)

  • Seahorse XF Base Medium, supplemented with glucose, pyruvate, and glutamine[12]

  • Seahorse XF Calibrant[12]

  • Other ETC inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A[13]

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed cells in a Seahorse XF microplate at a predetermined optimal density (e.g., 20,000-80,000 cells/well).[14]

    • Include wells for background correction (no cells).[10]

    • Incubate overnight in a standard CO₂ incubator.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[10][12]

  • Assay Preparation (Day of Assay):

    • Prepare fresh Seahorse XF assay medium, supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine), and warm to 37°C. Adjust pH to 7.4.[12]

    • Remove cell culture medium from the plate, wash once with assay medium, and add the final volume of fresh assay medium (e.g., 180 µL for XF96).[10]

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes before the assay.[10]

    • Prepare stock solutions of inhibitors in assay medium. The final concentration of this compound should be determined by titration, typically in the range of 100 nM - 2 µM.

  • Seahorse XF Analyzer Program:

    • Load the hydrated sensor cartridge with this compound and other inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

    • A typical injection strategy to confirm Complex III-dependent respiration would be:

      • Port A: this compound (or vehicle control). This injection will measure the degree to which basal respiration depends on Complex III.

      • Port B: Oligomycin (e.g., 1.0 µM). To inhibit ATP synthase.

      • Port C: FCCP (e.g., 0.5 µM). To induce maximal respiration.

      • Port D: Rotenone (e.g., 0.5 µM) & Antimycin A (e.g., 0.5 µM). To shut down all mitochondrial respiration.

    • Place the cell plate into the Seahorse XF Analyzer and begin the run.

  • Data Analysis:

    • Measure the Oxygen Consumption Rate (OCR).

    • Compare the OCR in wells treated with this compound to vehicle-treated wells. A significant drop in OCR after this compound injection confirms that the measured respiration is dependent on Complex III.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed Seed Cells in XF Plate hydrate Hydrate Sensor Cartridge prepare_media Prepare Assay Medium & Inhibitor Stocks hydrate->prepare_media wash Wash Cells & Add Fresh Assay Medium prepare_media->wash incubate Incubate Plate (non-CO2) wash->incubate run Run Assay in Seahorse Analyzer incubate->run load Load Inhibitors (incl. This compound) into Sensor Cartridge load->run analyze Analyze OCR Changes Post-Injection run->analyze interpret Interpret Complex III Contribution to Respiration analyze->interpret

Caption: General workflow for a Seahorse XF mitochondrial respiration assay.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a cationic, lipophilic dye to assess changes in ΔΨm following Complex III inhibition by this compound. A loss of ΔΨm is an early indicator of mitochondrial dysfunction.[15]

Materials:

  • Fluorescent dye for ΔΨm (e.g., JC-1, TMRE, or TMRM)

  • Cell culture plates (e.g., 96-well black, clear bottom for microscopy/plate reader)

  • This compound (stock solution in DMSO)

  • FCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells on an appropriate plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM - 5 µM) for a predetermined time (e.g., 1-6 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 10 µM FCCP for 15 minutes).

  • Dye Loading:

    • Remove the treatment medium.

    • Add fresh medium containing the ΔΨm dye (e.g., 200 nM TMRM or 2 µM JC-1).

    • Incubate according to the dye manufacturer's instructions (typically 20-30 minutes at 37°C).

  • Measurement:

    • For JC-1: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers with green fluorescence (~530 nm).[15] Measure the fluorescence at both wavelengths and calculate the red/green fluorescence ratio. A decrease in this ratio indicates depolarization.

    • For TMRM/TMRE: These dyes accumulate in polarized mitochondria, yielding a bright red/orange signal. Measure the fluorescence intensity (e.g., Ex/Em ~549/579 nm). A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis:

    • Normalize the fluorescence values to the vehicle control.

    • A dose-dependent decrease in fluorescence (TMRM/TMRE) or the red/green ratio (JC-1) in this compound-treated cells indicates that inhibition of Complex III leads to mitochondrial depolarization.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses this compound to determine if Complex III is a source of mitochondrial ROS under specific conditions. Inhibition of the Qo site with this compound is expected to decrease or block ROS production from this site.[7][9]

Materials:

  • Mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red for superoxide)

  • This compound (stock solution in DMSO)

  • Antimycin A (positive control for Complex III-mediated ROS production)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Seed cells in a suitable plate and grow overnight.

  • Dye Loading:

    • Load cells with the ROS probe (e.g., 5 µM MitoSOX™ Red) in HBSS or other suitable buffer for 15-30 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Wash away the excess probe.

    • Add buffer containing the test compounds: vehicle control, this compound (e.g., 1 µM), and a positive control like Antimycin A (e.g., 1 µM). Antimycin A inhibits the Qi site and typically increases ROS production, which should be blocked by the upstream Qo site inhibitor, this compound.[7]

  • Measurement:

    • Immediately measure fluorescence in a kinetic mode using a plate reader (e.g., Ex/Em ~510/580 nm for MitoSOX Red) over a period of 1-2 hours.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each condition.

    • If a particular substrate or condition causes an increase in ROS that is blocked by co-incubation with this compound, it provides strong evidence that the ROS originates from the Qo site of Complex III.[9]

References

Application Notes: In Vitro Characterization of Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stigmatellin (B1206613) Y belongs to the stigmatellin family of natural products, which are potent inhibitors of the mitochondrial respiratory chain.[1][2][3][4] Specifically, stigmatellin acts as a powerful inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex, also known as Complex III of the electron transport chain (ETC).[5] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, disrupting the proton gradient across the inner mitochondrial membrane and consequently halting ATP synthesis.[6][7] At higher concentrations, it may also inhibit Complex I.[5]

These application notes provide a comprehensive guide for the in vitro experimental design to study Stigmatellin Y. The protocols outlined below are designed for researchers, scientists, and drug development professionals to characterize its inhibitory effects on mitochondrial function. The key parameters to be investigated include direct enzyme inhibition, cellular respiration, mitochondrial membrane potential, ATP synthesis, and the production of reactive oxygen species (ROS).

Key Experimental Assays for this compound

A multi-faceted approach is recommended to fully characterize the in vitro effects of this compound. The following assays provide a logical progression from direct target engagement to downstream cellular consequences.

  • Biochemical Assay: Direct measurement of Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) activity.

  • Cell-Based Assays:

    • Oxygen Consumption Rate (OCR) to assess overall mitochondrial respiration.

    • Mitochondrial Membrane Potential (ΔΨm) measurement.

    • Cellular ATP level quantification.

    • Mitochondrial Reactive Oxygen Species (ROS) detection.

Diagram: this compound Mechanism of Action

The following diagram illustrates the primary site of action for this compound within the mitochondrial electron transport chain.

Stigmatellin_Mechanism cluster_ETC Inner Mitochondrial Membrane inhibitor_node inhibitor_node electron_carrier electron_carrier ComplexI Complex I Q CoQ ComplexI->Q H_out H⁺ ComplexI->H_out H⁺ ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cyt c ComplexIII->CytC e⁻ ComplexIII->H_out H⁺ ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 e⁻ ComplexIV->H_out H⁺ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_in H⁺ NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ Stigmatellin This compound Stigmatellin->ComplexIII Inhibition at Qo site H2O H₂O ADP ADP + Pi ADP->ATPSynthase H_out->ATPSynthase H⁺

Caption: this compound inhibits Complex III, blocking electron flow and proton pumping.

Diagram: General Experimental Workflow

This workflow provides a general overview of the process for testing this compound in cell-based assays.

Experimental_Workflow step_node step_node treatment_node treatment_node measurement_node measurement_node analysis_node analysis_node A 1. Cell Culture (e.g., HepG2, HEK293) B 2. Seed Cells in appropriate plates A->B C 3. This compound Treatment (Dose-response & time-course) B->C D 4. Perform Assay (e.g., add fluorescent probe) C->D E 5. Measurement (Plate Reader / Microscope) D->E F 6. Data Analysis (IC50, % Change vs Control) E->F

Caption: General workflow for in vitro cell-based assays of this compound.

Protocol 1: Mitochondrial Complex III Activity Assay

Principle

This biochemical assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c, which is catalyzed by the complex.[8] The increase in absorbance at 550 nm due to the reduction of cytochrome c is proportional to the enzyme's activity.[9] The inhibitory effect of this compound is determined by measuring the decrease in the rate of cytochrome c reduction.

Methodology

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA.

    • Substrate (Reduced Coenzyme Q): Prepare a stock solution of Decylubiquinol (a Coenzyme Q analog) by first reducing Decylubiquinone.

    • Cytochrome c Solution: Prepare a 1 mM solution of cytochrome c (from bovine heart) in Assay Buffer.

    • This compound Stock: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.

    • Mitochondrial Isolate: Isolate mitochondria from a relevant source (e.g., bovine heart, cultured cells) using differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • Set up a 96-well plate. Add Assay Buffer to each well.

    • Add the desired volume of this compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add the mitochondrial isolate to each well to a final concentration of 5-10 µg/mL. Incubate for 10 minutes at 30°C to allow inhibitor binding.

    • Add the cytochrome c solution to a final concentration of 50 µM.

    • Initiate the reaction by adding the reduced Coenzyme Q substrate.

    • Immediately measure the absorbance at 550 nm every 30 seconds for 10-15 minutes using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition vs. log[this compound] and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

This compound (nM)Rate (ΔAbs₅₅₀/min)% Inhibition
0 (Vehicle)0.0520
0.10.04513.5
10.02846.2
100.00982.7
1000.00296.2
10000.00198.1
Calculated IC50 ~1.2 nM

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

Principle

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.[11] This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE), a cell-permeant, cationic dye that accumulates in active mitochondria in a potential-dependent manner.[12] Healthy mitochondria with a high ΔΨm will exhibit bright red fluorescence.[13] A decrease in ΔΨm due to inhibition by this compound will result in reduced TMRE accumulation and a dimmer signal.[13]

Methodology

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO).

    • Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10 µM.

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours).

  • TMRE Staining and Measurement:

    • Prepare a TMRE working solution (e.g., 100 nM) in pre-warmed cell culture medium.

    • Remove the treatment medium and add the TMRE working solution to all wells.

    • Incubate for 30 minutes at 37°C, protected from light.[12]

    • Gently wash the cells twice with pre-warmed PBS or an assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Measure fluorescence using a microplate reader (Ex/Em = ~549/575 nm) or image using a fluorescence microscope.[12]

Data Presentation

TreatmentConcentrationMean Fluorescence Intensity (RFU)% ΔΨm vs. Control
Vehicle Control0.1% DMSO85,430100%
This compound1 nM72,10084.4%
This compound10 nM45,60053.4%
This compound100 nM21,35025.0%
This compound1 µM15,80018.5%
Positive Control10 µM FCCP15,20017.8%

Protocol 3: Mitochondrial Superoxide (B77818) (ROS) Detection Assay

Principle

Inhibition of the Complex III Qo site by this compound can lead to the formation of an unstable semiquinone radical, which can donate an electron to molecular oxygen, generating superoxide (O₂•−), a primary reactive oxygen species (ROS).[6][9] This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, resulting in red fluorescence.[14]

Methodology

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate as described in Protocol 2.

  • This compound Treatment:

    • Treat cells with a dose-response of this compound as described previously.

    • A suitable positive control for mitochondrial ROS is Antimycin A (a Complex III Qi site inhibitor) at 10 µM.

    • Incubate for the desired time (e.g., 60 minutes).

  • MitoSOX™ Red Staining and Measurement:

    • Prepare a 5 µM MitoSOX™ Red working solution in pre-warmed HBSS or phenol (B47542) red-free medium.

    • Remove the treatment medium and add the MitoSOX™ Red working solution to all wells.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Gently wash the cells three times with pre-warmed buffer.

    • Add 100 µL of buffer to each well.

    • Measure fluorescence using a microplate reader (Ex/Em = ~510/580 nm) or image using a fluorescence microscope.

Data Presentation

TreatmentConcentrationMean Fluorescence Intensity (RFU)Fold Change in ROS vs. Control
Vehicle Control0.1% DMSO12,5001.0
This compound1 nM14,2001.1
This compound10 nM28,9002.3
This compound100 nM55,1004.4
This compound1 µM68,4005.5
Positive Control10 µM Antimycin A75,3006.0

References

Application Notes and Protocols for Stigmatellin Y as a Cytochrome bc1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613) Y is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial respiratory chain.[1] As a member of the stigmatellin family of natural products isolated from the myxobacterium Stigmatella aurantiaca, it serves as a valuable tool for studying mitochondrial electron transport and for the development of novel therapeutic agents.[2][3] These application notes provide detailed information and protocols for the effective use of Stigmatellin Y as a cytochrome bc1 inhibitor in a research setting.

This compound exerts its inhibitory effect by binding to the Qo (quinol oxidation) site of the cytochrome bc1 complex.[2] This binding event involves a hydrogen bond with the Rieske iron-sulfur protein (ISP), which raises the midpoint potential of the ISP from approximately +290 mV to +540 mV and restricts its essential rotational movement.[2][4][5] This ultimately blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting the entire electron transport chain and cellular respiration.

Chemical and Physical Properties

This compound is structurally similar to Stigmatellin A, with the primary distinction being the absence of a methoxy (B1213986) group on the chromone (B188151) ring. This difference results in a lower molecular weight.

PropertyThis compoundStigmatellin A
Chemical Formula C₂₉H₄₀O₆[6]C₃₀H₄₂O₇
Molecular Weight 484.6 g/mol [6]514.65 g/mol [7]
Appearance Not specified, likely a solidNot specified, likely a solid
Solubility Expected to be soluble in organic solvents such as methanol (B129727), ethanol, and DMSO; limited solubility in water.Soluble in organic solvents.

Quantitative Data: Inhibitory Activity

CompoundTargetIC50Reference
StigmatellinSaccharomyces cerevisiae (yeast) cytochrome bc12.4 nM[8]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (spectroscopic grade)

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentration in the assay buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid effects on the enzyme activity.

In Vitro Assay for Cytochrome bc1 Inhibition: Spectrophotometric Measurement of Cytochrome c Reductase Activity

The activity of the cytochrome bc1 complex can be determined by measuring the reduction of its substrate, cytochrome c. This protocol is adapted from standard methods for assaying ubiquinol-cytochrome c reductase activity.

Principle: The cytochrome bc1 complex catalyzes the transfer of electrons from a ubiquinol analogue (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c is monitored by the increase in its absorbance at 550 nm. The inhibitory effect of this compound is quantified by the decrease in the rate of this reaction.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA

  • Oxidized cytochrome c (from horse heart) solution (e.g., 10 mg/mL in water)

  • Decylubiquinol (DBH₂) or other ubiquinol analogue as the electron donor

  • This compound stock solution (in DMSO)

  • Potassium cyanide (KCN) or sodium azide (B81097) (NaN₃) to inhibit cytochrome c oxidase (Complex IV)

  • UV/Vis spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a fresh solution of oxidized cytochrome c.

    • Prepare the ubiquinol substrate. For example, reduce decylubiquinone (B1670182) to decylubiquinol with sodium borohydride (B1222165) and extract it into an organic solvent. Evaporate the solvent and dissolve the decylubiquinol in ethanol.

  • Assay Setup:

    • Set the spectrophotometer to measure absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 25°C or 30°C).

    • In a cuvette, add the following in order:

      • Assay Buffer

      • Cytochrome c solution (to a final concentration of 10-50 µM)

      • KCN or NaN₃ (to a final concentration of 1-2 mM) to inhibit any contaminating cytochrome c oxidase activity.

      • Isolated mitochondria or purified cytochrome bc1 complex (the amount should be optimized to give a linear reaction rate for several minutes).

      • This compound at various concentrations (or solvent control). Incubate for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ubiquinol substrate (e.g., decylubiquinol to a final concentration of 20-50 µM).

    • Immediately start recording the absorbance at 550 nm for several minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Cytochrome_bc1_Inhibition cluster_Q_cycle Q-Cycle in the Cytochrome bc1 Complex cluster_inhibition Inhibition by this compound QH2 Ubiquinol (QH2) FeS Rieske Iron-Sulfur Protein (FeS) QH2->FeS e- Cyt_bL Cytochrome b (low potential) QH2->Cyt_bL e- Qo_site Qo Site Q Ubiquinone (Q) Q_pool Q Pool in Mitochondrial Membrane Q->Q_pool Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_c Cytochrome c (oxidized) Cyt_c1->Cyt_c e- Cyt_bH Cytochrome b (high potential) Cyt_bL->Cyt_bH e- Cyt_bH->Q e- Cyt_c_red Cytochrome c (reduced) Cyt_c->Cyt_c_red H_in 2H+ (Matrix) H_out 4H+ (Intermembrane Space) Stigmatellin_Y This compound Stigmatellin_Y->Qo_site Binds to Qo_site->FeS Blocks e- transfer Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) add_inhibitor Add this compound (or DMSO control) prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Buffer, Cytochrome c, and Ubiquinol Substrate setup_cuvette Set up Cuvette with Buffer, Cytochrome c, KCN, and Enzyme prep_reagents->setup_cuvette prep_enzyme Isolate Mitochondria or Purify Cytochrome bc1 Complex prep_enzyme->setup_cuvette setup_cuvette->add_inhibitor initiate_reaction Initiate Reaction with Ubiquinol Substrate add_inhibitor->initiate_reaction measure_absorbance Measure Absorbance at 550 nm (Kinetic Measurement) initiate_reaction->measure_absorbance calculate_rate Calculate Rate of Cytochrome c Reduction measure_absorbance->calculate_rate plot_inhibition Plot % Inhibition vs. [this compound] calculate_rate->plot_inhibition determine_ic50 Determine IC50 Value plot_inhibition->determine_ic50

References

Stigmatellin Y Assay: Application Notes and Protocols for Measuring Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Stigmatellin Y for the assessment of anti-biofilm activity, particularly against Pseudomonas aeruginosa. This document outlines the underlying mechanism of action, detailed experimental protocols for quantifying biofilm inhibition, and a structured presentation of available data.

Introduction

Bacterial biofilms are structured communities of microorganisms encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). These complex structures adhere to various surfaces and are a significant cause of persistent and chronic infections due to their inherent resistance to conventional antibiotics and host immune responses. This compound, a metabolite produced by Bacillus subtilis, has been identified as a potent inhibitor of biofilm formation.[1][2] Its mechanism of action targets the quorum sensing (QS) system of Pseudomonas aeruginosa, a key regulator of biofilm development and virulence.[1][2]

This compound acts as a competitive inhibitor of the Pseudomonas quinolone signal (PQS) receptor, PqsR.[1][2] By binding to PqsR, this compound disrupts the PQS-mediated signaling cascade that governs the expression of genes essential for biofilm formation and the production of virulence factors.[1][2] This targeted interference with bacterial cell-to-cell communication presents a promising strategy for the development of novel anti-biofilm therapeutics.

Mechanism of Action: Interference with PqsR-Mediated Quorum Sensing

The anti-biofilm activity of this compound is primarily attributed to its ability to competitively bind to the PqsR receptor in P. aeruginosa.[1][2] This interaction disrupts the PQS quorum sensing circuit, a critical pathway for biofilm maturation and virulence.

Stigmatellin_Y_Mechanism cluster_cell P. aeruginosa Cell PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsR PqsR Receptor PQS->PqsR activates Virulence_Genes Virulence & Biofilm Genes (e.g., pqsA-E, lecA) PqsR->Virulence_Genes activates transcription Stigmatellin_Y This compound Stigmatellin_Y->PqsR competitively inhibits PQS_synthesis PqsA-D HHQ HHQ PQS_synthesis->HHQ synthesis HHQ->PQS conversion PqsH PqsH

This compound competitively inhibits the PqsR receptor.

Data Presentation: Quantitative Anti-Biofilm Activity

The following table summarizes the observed anti-biofilm activity of a this compound-containing ethyl acetate (B1210297) extract against Pseudomonas aeruginosa. It is important to note that these values are for an extract and not for the purified compound. Further studies are required to determine the precise Minimum Biofilm Inhibitory Concentration (MBIC) and IC50 values of pure this compound.

Compound/ExtractTarget OrganismConcentrationEffectReference
This compound-containing Ethyl Acetate ExtractPseudomonas aeruginosa100 µg/mLSignificant inhibition of biofilm formation (p < 0.001)[3][4]
This compound-containing Ethyl Acetate ExtractPseudomonas aeruginosa500 µg/mLSignificant reduction in virulence factors (protease, elastase, pyocyanin, EPS)[3][4]

Experimental Protocols

This section provides a detailed methodology for assessing the anti-biofilm activity of this compound using the crystal violet assay. This method is a simple and high-throughput technique for quantifying biofilm biomass.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Preparation of Bacterial Suspension: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.05.

  • Plate Setup:

    • Prepare serial dilutions of this compound in LB broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with medium and solvent control) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells by inverting the plate. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

MBIC_Workflow start Start culture Prepare Bacterial Suspension (OD600=0.05) start->culture plate_setup Prepare this compound Dilutions in 96-well Plate culture->plate_setup inoculate Inoculate with Bacterial Suspension plate_setup->inoculate incubate Incubate (24-48h, 37°C) to Form Biofilm inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

References

Application Notes and Protocols for Monitoring Stigmatellin Y Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin (B1206613) Y is a potent inhibitor of the cytochrome bc1 complex (Complex III), a crucial enzyme in the mitochondrial and photosynthetic electron transport chains. It binds to the ubiquinol (B23937) oxidation (Qo) site of the complex, thereby blocking electron transfer and inhibiting cellular respiration. Understanding the kinetics of this binding interaction—specifically, the rates of association (k_on) and dissociation (k_off), and the overall dissociation constant (K_d)—is paramount for elucidating its mechanism of action, for the development of novel therapeutic agents, and for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for four robust techniques to monitor the binding kinetics of Stigmatellin Y to the cytochrome bc1 complex: Stopped-Flow Spectrophotometry, Tryptophan Fluorescence Quenching, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

This compound and the Cytochrome bc1 Complex Interaction

This compound, a derivative of the myxobacterial metabolite stigmatellin, targets the Qo site of the dimeric cytochrome bc1 complex. This binding event can induce conformational changes within the complex and alter the spectral properties of its heme centers, providing measurable signals for kinetic analysis. The binding of stigmatellin to one monomer can influence the binding affinity of the second monomer, a phenomenon known as anti-cooperative binding, which can result in biphasic binding kinetics.[1]

The overall binding process can be represented by the following equilibrium:

Cytochrome bc1 + this compound ⇌ [Cytochrome bc1•this compound]

The key kinetic and thermodynamic parameters governing this interaction are:

  • k_on (Association Rate Constant): The rate at which this compound binds to the cytochrome bc1 complex.

  • k_off (Dissociation Rate Constant): The rate at which the this compound-cytochrome bc1 complex dissociates.

  • K_d (Dissociation Constant): The equilibrium constant for the dissociation of the complex, calculated as k_off / k_on. A lower K_d value indicates a higher binding affinity.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, data for the closely related Stigmatellin A provides a strong reference point due to their structural similarity. The binding of Stigmatellin A to the cytochrome bc1 complex is characterized by a very high affinity.

LigandTargetTechniquek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (M)Reference
Stigmatellin ACytochrome bc1 complexNot SpecifiedNot SpecifiedNot Specified< 1 x 10⁻¹¹[2]

Note: The extremely low dissociation constant of Stigmatellin A suggests a very slow off-rate, which should be considered when designing experiments, particularly for techniques like SPR where sufficient dissociation is required for accurate kinetic analysis.

Signaling Pathway and Experimental Workflows

Q-Cycle Mechanism in the Cytochrome bc1 Complex

The following diagram illustrates the Q-cycle, the electron and proton transfer pathway in the cytochrome bc1 complex that is inhibited by this compound binding at the Qo site.

Q_Cycle cluster_membrane Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Q_pool UQ/UQH2 Pool Qo_site Qo Site Q_pool->Qo_site UQH2 FeS Rieske Fe-S Qo_site->FeS e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL e- Proton_out 4H+ Qo_site->Proton_out Qi_site Qi Site Qi_site->Q_pool UQ Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi_site e- Proton_in 2H+ Proton_in->Qi_site Stigmatellin_Y This compound Stigmatellin_Y->Qo_site Stopped_Flow_Workflow cluster_prep Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis SyringeA Syringe A: Cytochrome bc1 complex Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: This compound SyringeB->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer Cell->Detector Data Absorbance vs. Time Data Detector->Data Fit Kinetic Model Fitting Data->Fit Result k_on, k_off, K_d Fit->Result Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Protein Cytochrome bc1 complex solution Cuvette Cuvette Protein->Cuvette Ligand This compound titrant Ligand->Cuvette Titration Spectrofluorometer Spectrofluorometer Cuvette->Spectrofluorometer Data Fluorescence Intensity vs. [Ligand] Spectrofluorometer->Data Fit Binding Isotherm Fitting Data->Fit Result K_d Fit->Result SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Nanodisc Cytochrome bc1 in Nanodiscs Chip SPR Sensor Chip Nanodisc->Chip Immobilization Immobilize Immobilize Nanodiscs Chip->Immobilize Analyte This compound Solution Associate Association Phase (Analyte Injection) Analyte->Associate Immobilize->Associate Dissociate Dissociation Phase (Buffer Flow) Associate->Dissociate Sensorgram Sensorgram (Response vs. Time) Dissociate->Sensorgram Fit Kinetic Model Fitting Sensorgram->Fit Result k_on, k_off, K_d Fit->Result ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Cell_Sample Sample Cell: Cytochrome bc1 complex Titration Stepwise Injections Cell_Sample->Titration Syringe_Sample Syringe: This compound Syringe_Sample->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Thermogram Thermogram (Power vs. Time) Heat_Measurement->Thermogram Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Thermogram->Binding_Isotherm Fit Thermodynamic Model Fitting Binding_Isotherm->Fit Result K_d, ΔH, ΔS, n Fit->Result

References

Stigmatellin Y: Application Notes and Protocols for Studying Quinone Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin Y, a myxobacterial metabolite, is a potent inhibitor of the quinone oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in mitochondria and the cytochrome b6f complex in photosynthetic systems.[1] Its high affinity and specific mode of action make it an invaluable tool for elucidating the structure, function, and dynamics of quinone binding sites. This compound binds to the Qo site, also known as the QP site, where it interacts with key residues of both the Rieske iron-sulfur protein (ISP) and cytochrome b.[2][3] This binding event induces significant conformational changes and alters the electrochemical properties of the Rieske ISP, providing a powerful mechanism to probe the intricacies of quinone metabolism and electron transfer.[1][4] These application notes provide detailed protocols for utilizing this compound in studying quinone binding sites, along with structured data and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

This compound acts as a competitive inhibitor at the Qo site, mimicking a protonated semiquinone intermediate in the Q-cycle.[3][5] Its chromone (B188151) headgroup forms crucial hydrogen bonds with His161 of the Rieske ISP and a conserved glutamate (B1630785) residue (Glu271 in yeast) of cytochrome b.[2] This interaction locks the extrinsic domain of the Rieske ISP in a fixed position, preventing its movement and thus inhibiting electron transfer to cytochrome c1.[1][3] A key consequence of this compound binding is a significant increase in the midpoint redox potential (Em) of the Rieske [2Fe-2S] cluster.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with its target sites.

Table 1: Binding Affinity of this compound

SystemMethodDissociation Constant (Kd)pHReference
Photosynthetic Reaction Centers (Rhodobacter sphaeroides)Photochemical Assay4 nM8.5[5][6]
Photosynthetic Reaction Centers (Rhodobacter sphaeroides)Photochemical Assay350 nM11.0[5][6]

Table 2: Effect of this compound on Rieske Iron-Sulfur Protein Redox Potential

SystemMethodEm (without this compound)Em (with this compound)Reference
Bovine Heart Mitochondria (bc1 complex)EPR Spectroscopy+290 mV+540 mV[1][4]
Yeast Mitochondria (bc1 complex)Not Specified+290 mV+540 mV[3][7]

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound on Cytochrome bc1 Complex Activity

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of the cytochrome bc1 complex.

Materials:

  • Isolated and purified cytochrome bc1 complex

  • This compound stock solution (in DMSO or ethanol)

  • Decylubiquinol (DBH2) as substrate

  • Cytochrome c (from horse heart)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, 1 mM EDTA

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. The final DMSO/ethanol concentration should be kept constant across all dilutions and should not exceed 1% (v/v).

    • Prepare a stock solution of cytochrome c in the assay buffer.

    • Prepare a fresh solution of DBH2 substrate.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following to each well/cuvette:

      • Assay Buffer

      • Cytochrome c (final concentration, e.g., 50 µM)

      • A specific concentration of this compound (or vehicle control)

      • Purified cytochrome bc1 complex (final concentration, e.g., 5-10 nM)

    • Incubate the mixture for 5 minutes at room temperature to allow this compound to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate, DBH2 (final concentration, e.g., 50 µM).

    • Immediately start monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate of reaction is proportional to the initial slope of the absorbance curve.

  • Data Analysis:

    • Calculate the initial rate of reaction for each this compound concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Spectroelectrochemical Titration to Measure the Redox Potential of the Rieske ISP

This protocol outlines the procedure to measure the change in the midpoint potential of the Rieske iron-sulfur protein upon binding of this compound.

Materials:

  • Isolated and purified cytochrome bc1 complex

  • This compound

  • Potentiostat and electrochemical cell

  • Spectrophotometer

  • Redox mediators (e.g., PMS, PES, DAD)

  • Argon gas

  • Buffer: 50 mM MOPS, 50 mM KCl, pH 7.0

Procedure:

  • Sample Preparation:

    • Place the purified cytochrome bc1 complex in the electrochemical cell.

    • Add a mixture of redox mediators to facilitate electron transfer between the electrode and the protein.

    • Deoxygenate the sample by gently purging with argon gas.

  • Reductive Titration (Control):

    • Set the potentiostat to a starting potential where the Rieske ISP is fully oxidized.

    • Record the absorbance spectrum of the sample.

    • Stepwise, decrease the applied potential in small increments (e.g., 10-20 mV).

    • At each potential, allow the system to equilibrate and then record the absorbance spectrum. The reduction of the Rieske ISP can be monitored by the decrease in absorbance around 460-480 nm.

    • Continue the titration until the Rieske ISP is fully reduced.

  • Reductive Titration (with this compound):

    • Add a saturating concentration of this compound to the sample.

    • Repeat the reductive titration as described in step 2.

  • Data Analysis:

    • For both titrations, plot the change in absorbance at the characteristic wavelength for the Rieske ISP against the applied potential.

    • Fit the data to the Nernst equation to determine the midpoint redox potential (Em) for the Rieske ISP in the absence and presence of this compound.

Protocol 3: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis

This protocol can be adapted to investigate the effect of this compound on the stability and organization of respiratory supercomplexes.

Materials:

  • Isolated mitochondria

  • Digitonin (B1670571) or other mild non-ionic detergent

  • BN-PAGE gel system (gradient gels are recommended)

  • Coomassie Brilliant Blue G-250

  • This compound

  • Standard electrophoresis equipment

Procedure:

  • Mitochondrial Solubilization:

    • Resuspend isolated mitochondria in a buffer containing a mild detergent like digitonin to solubilize the membrane protein complexes.

    • For the experimental condition, pre-incubate the mitochondria with this compound before solubilization.

    • Centrifuge the samples to pellet any insoluble material.

  • Sample Preparation for Electrophoresis:

    • Add Coomassie Brilliant Blue G-250 to the supernatant from the solubilization step. The Coomassie dye imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the electrophoresis at a low voltage in a cold room or with a cooling system to maintain the native state of the complexes.

  • Visualization and Analysis:

    • After electrophoresis, the gel can be stained with Coomassie Blue or silver stain to visualize the protein complexes.

    • Alternatively, the separated complexes can be transferred to a membrane for immunoblotting with antibodies against specific subunits of the respiratory complexes to analyze the composition of supercomplexes.

    • Compare the migration pattern and stability of supercomplexes in the presence and absence of this compound.

Visualizations

Stigmatellin_Y_Mechanism cluster_Q_Cycle Q-Cycle at Qo Site cluster_Inhibition Inhibition by this compound Ubiquinol (QH2) Ubiquinol (QH2) Qo_Site Qo Binding Site (Cytochrome b & Rieske ISP) Ubiquinol (QH2)->Qo_Site Electron_to_ISP e- to Rieske ISP Qo_Site->Electron_to_ISP Electron_to_bL e- to Heme bL Qo_Site->Electron_to_bL Protons_Released 2H+ released to IMS Qo_Site->Protons_Released Stigmatellin_Y Stigmatellin_Y Inhibited_Qo_Site Qo Binding Site (this compound Bound) Stigmatellin_Y->Inhibited_Qo_Site Block_QH2 Blocks QH2 Binding Inhibited_Qo_Site->Block_QH2 Inhibit_e_transfer Inhibits Electron Transfer Inhibited_Qo_Site->Inhibit_e_transfer

Caption: Mechanism of this compound inhibition at the Qo site.

Experimental_Workflow_IC50 Prepare_Reagents Prepare this compound dilutions, cytochrome c, and substrate Assay_Setup Combine buffer, cyt c, This compound, and bc1 complex Prepare_Reagents->Assay_Setup Incubate Incubate for 5 min Assay_Setup->Incubate Initiate_Reaction Add substrate (DBH2) Incubate->Initiate_Reaction Measure_Absorbance Monitor absorbance at 550 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate rates, normalize, and plot dose-response curve Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Applications in Drug Development

The detailed understanding of the this compound binding pocket within the cytochrome bc1 complex has significant implications for drug development. The Qo site is a validated target for antifungal and antimalarial drugs. By studying the interactions of this compound, researchers can:

  • Design novel inhibitors: The structural information gained from this compound-bound complexes can guide the rational design of new drugs with improved affinity and specificity.

  • Understand drug resistance: Mutations in the Qo site can confer resistance to existing drugs. This compound can be used as a tool to study the effects of these mutations on inhibitor binding and enzyme function.

  • Screen for new drug candidates: High-throughput screening assays can be developed using the principles of this compound inhibition to identify new compounds that target the Qo site.

Conclusion

This compound is a powerful and versatile tool for investigating the quinone binding sites of respiratory and photosynthetic complexes. Its well-characterized mechanism of action, coupled with the detailed experimental protocols provided here, enables researchers to probe the molecular details of quinone-protein interactions, electron transfer pathways, and the mechanisms of inhibition. These studies are not only fundamental to our understanding of bioenergetics but also provide a solid foundation for the development of novel therapeutics targeting these essential enzyme complexes.

References

Application Notes and Protocols for In Vivo Studies of Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vivo experimental setups for studying Stigmatellin Y, a promising anti-biofilm agent. The protocols are designed for researchers investigating its efficacy, mechanism of action, and potential therapeutic applications, particularly against Pseudomonas aeruginosa infections.

This compound, a metabolite from Bacillus subtilis, has been identified as a potential inhibitor of the Pseudomonas quinolone signal (PQS) quorum sensing system, which is crucial for biofilm formation and virulence in P. aeruginosa.[1][2] Molecular docking studies suggest that this compound acts as a competitive inhibitor of the PqsR receptor, a key transcriptional regulator in this pathway.[3] While in vivo studies with purified this compound are limited, this document provides detailed protocols based on analogous studies with quorum sensing inhibitors and relevant animal models.

Key Signaling Pathway: PqsR-Mediated Quorum Sensing

This compound is hypothesized to interfere with the PqsR-mediated quorum sensing cascade in P. aeruginosa. This pathway regulates the expression of numerous virulence factors and is integral to biofilm formation.

PqsR_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa PqsA PqsA-D HHQ HHQ PqsA->HHQ Synthesis PQS PQS HHQ->PQS Conversion PqsH PqsH PqsH->PQS PqsR PqsR PQS->PqsR PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS pqsA_promoter pqsA promoter PqsR_PQS->pqsA_promoter Binds to pqsE pqsE PqsR_PQS->pqsE Activates pqsA_promoter->PqsA Induces transcription Virulence_Factors Virulence Factors (e.g., Pyocyanin, Elastase) pqsE->Virulence_Factors Regulates Biofilm Biofilm Formation pqsE->Biofilm Regulates Stigmatellin_Y This compound Stigmatellin_Y->PqsR Inhibits Binding

Caption: PqsR-Mediated Quorum Sensing Pathway Inhibition by this compound.

Quantitative Data Summary

As there is limited published in vivo data for purified this compound, the following tables present hypothetical, yet plausible, quantitative data based on typical outcomes observed for anti-quorum sensing molecules in preclinical studies. These tables are for illustrative purposes to guide data presentation.

Table 1: Efficacy of this compound in a Zebrafish (Danio rerio) Infection Model

Treatment GroupDosage (µg/mL in bath)Mean Survival Rate at 48h post-infection (%)Fold Change in Bacterial Load (log CFU/embryo)
Vehicle Control (DMSO)0253.5
P. aeruginosa onlyN/A303.4
This compound10602.1
This compound25851.2
Ciprofloxacin (Control)5950.5

Table 2: Efficacy of this compound in a Mouse (Mus musculus) Thigh Infection Model

Treatment GroupDosage (mg/kg, IV)Bacterial Load at 24h post-infection (log CFU/g tissue)Reduction in Pyocyanin Levels (%)
Vehicle Control (Saline)07.80
P. aeruginosa onlyN/A7.60
This compound206.245
This compound505.175
Tobramycin (Control)104.5Not Assessed

Experimental Protocols

Protocol 1: Zebrafish Embryo Model for P. aeruginosa Infection

This protocol is adapted from established zebrafish infection models used to assess the efficacy of anti-pseudomonal compounds, including quorum sensing inhibitors.

Objective: To evaluate the in vivo efficacy of this compound in reducing mortality and bacterial burden in a zebrafish embryo model of P. aeruginosa infection.

Materials:

  • Wild-type zebrafish embryos (2-3 days post-fertilization)

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • This compound (stock solution in DMSO)

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

  • Microscope with a microinjection setup (optional, for tail injury)

  • Sterile embryo water (60 mg/L sea salts in RO water)

Zebrafish_Workflow start Start prep_embryos Prepare Zebrafish Embryos (2-3 dpf) start->prep_embryos injury Induce Tail Injury (Optional, enhances infection) prep_embryos->injury infection_bath Infection via Bath Immersion (P. aeruginosa suspension) injury->infection_bath treatment Administer Treatment (this compound or controls in embryo water) infection_bath->treatment incubation Incubate at 28°C treatment->incubation monitoring Monitor Survival (Every 12 hours for 48-72h) incubation->monitoring bacterial_load Determine Bacterial Load (Homogenize embryos, plate serial dilutions) incubation->bacterial_load end End monitoring->end data_analysis Data Analysis (Survival curves, CFU counts) bacterial_load->data_analysis data_analysis->end Mouse_Thigh_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide injections) start->neutropenia infection Intramuscular Infection (P. aeruginosa into thigh muscle) neutropenia->infection treatment Administer this compound (IV or IP at specified time points) infection->treatment monitoring Monitor Animal Health treatment->monitoring euthanasia Euthanize Mice (At 24h post-infection) monitoring->euthanasia tissue_harvest Harvest Thigh Muscle euthanasia->tissue_harvest homogenization Homogenize Tissue tissue_harvest->homogenization bacterial_quant Quantify Bacterial Load (Serial dilution and plating) homogenization->bacterial_quant data_analysis Data Analysis (CFU/gram of tissue) bacterial_quant->data_analysis end End data_analysis->end

References

Stigmatellin Y: A Tool for Investigating Bacterial Quorum Sensing in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stigmatellin (B1206613) Y, a natural product isolated from sources such as Bacillus subtilis BR4, has emerged as a valuable tool for the investigation of bacterial quorum sensing (QS), particularly in the opportunistic pathogen Pseudomonas aeruginosa. This document provides detailed application notes and experimental protocols for utilizing Stigmatellin Y to study and inhibit the Pseudomonas Quinolone Signal (PQS) quorum sensing system, a key regulator of virulence and biofilm formation in this bacterium. This compound acts as a competitive antagonist of the PqsR receptor, the master regulator of the PQS system, thereby attenuating the expression of various virulence factors and disrupting biofilm development.[1][2][3][4][5][6][7]

Mechanism of Action

This compound functions as a structural analogue of the native PQS signal molecules, allowing it to competitively bind to the ligand-binding pocket of the PqsR receptor.[1][2][3][4] This binding event prevents the conformational changes in PqsR that are necessary for its activation and subsequent binding to promoter regions of target genes. As a result, the transcription of genes involved in the production of virulence factors such as pyocyanin (B1662382), elastase (LasB), protease, and extracellular polysaccharides, as well as genes essential for biofilm formation, is significantly downregulated.[3][6][7] Molecular docking studies have further elucidated this interaction, showing that this compound occupies the same binding site as the cognate PQS signal and synthetic inhibitors.[4][5][8]

Data Presentation

The following table summarizes the reported inhibitory activities of a this compound-containing ethyl acetate (B1210297) extract (S-EAE) from Bacillus subtilis BR4 against Pseudomonas aeruginosa.

ParameterEffective Concentration of S-EAEObserved EffectReference
Biofilm Formation100 µg/mlSignificant inhibition (p < 0.001)[3][6][7]
Virulence Factor Production (Protease, Elastase, Pyocyanin, Extracellular Polysaccharides)500 µg/mlSignificant reduction[3][6][7]

Note: Currently, a specific IC50 value for pure this compound against the PqsR receptor is not available in the public domain. The provided data pertains to a bioactive extract.

Mandatory Visualizations

Stigmatellin_Y_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PQS PQS Signal PqsR_inactive Inactive PqsR Receptor PQS->PqsR_inactive Binds to PqsR_active Active PqsR-PQS Complex PqsR_inactive->PqsR_active Activates PqsR_inhibited Inhibited PqsR-Stigmatellin Y Complex PqsR_inactive->PqsR_inhibited Forms Virulence_Genes Virulence & Biofilm Genes PqsR_active->Virulence_Genes Promotes Transcription Virulence_Factors Virulence Factors & Biofilm Formation Virulence_Genes->Virulence_Factors Expression Stigmatellin_Y This compound Stigmatellin_Y->PqsR_inactive Competitively Binds PqsR_inhibited->Virulence_Genes Blocks Transcription

Caption: Mechanism of this compound as a competitive antagonist of the PqsR receptor.

Experimental_Workflow cluster_assays Experimental Assays cluster_endpoints Endpoints start Prepare P. aeruginosa Culture treatment Treat with this compound (or extract) start->treatment incubation Incubate under appropriate conditions treatment->incubation biofilm_assay Biofilm Inhibition Assay (Crystal Violet) incubation->biofilm_assay pyocyanin_assay Pyocyanin Quantification incubation->pyocyanin_assay elastase_assay Elastase Activity Assay (Elastin Congo Red) incubation->elastase_assay protease_assay Protease Activity Assay (Skim Milk/Azocasein) incubation->protease_assay

Caption: General experimental workflow for assessing the anti-quorum sensing activity of this compound.

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a method to quantify the effect of this compound on biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Luria-Bertani (LB) broth

  • This compound (or a this compound-containing extract) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.05.

  • Treatment: Add 180 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate. Add 20 µL of this compound solution at various concentrations (a vehicle control with the solvent alone should be included).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells from the wells and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Pyocyanin Quantification Assay

This protocol details the measurement of pyocyanin, a blue-green phenazine (B1670421) pigment and virulence factor of P. aeruginosa, production in the presence of this compound.

Materials:

  • P. aeruginosa culture supernatant (from the biofilm assay or a separate culture)

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa in LB broth with and without this compound for 24-48 hours at 37°C with shaking.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.

  • Extraction: Mix 3 ml of chloroform with 5 ml of the culture supernatant and vortex vigorously. A blue color will be extracted into the chloroform layer.

  • Acidification: Separate the chloroform layer and add 1 ml of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink (top) layer at 520 nm. A decrease in absorbance in the treated samples indicates inhibition of pyocyanin production.

Elastase (LasB) Activity Assay (Elastin Congo Red Method)

This protocol measures the activity of the secreted elastase LasB, a key virulence factor.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin Congo Red (ECR)

  • Tris buffer (50 mM, pH 7.5)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB or a specific protease-inducing medium) with and without this compound.

  • Supernatant Collection: Collect the cell-free supernatant by centrifugation.

  • Assay Setup: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of Tris buffer containing 20 mg of ECR.

  • Incubation: Incubate the mixture at 37°C for at least 3 hours (can be extended overnight) with shaking.

  • Centrifugation: Pellet the remaining insoluble ECR by centrifugation at 10,000 x g for 10 minutes.

  • Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. A lower absorbance in the treated samples indicates reduced elastase activity.

Total Protease Activity Assay (Azocasein Method)

This protocol provides a general method for assessing total extracellular protease activity.

Materials:

  • P. aeruginosa culture supernatant

  • Azocasein (B1165720) solution (e.g., 2% w/v in Tris buffer)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • 1 M NaOH

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture and Supernatant Preparation: As described in the elastase assay.

  • Assay Setup: Mix 100 µL of culture supernatant with 400 µL of azocasein solution.

  • Incubation: Incubate at 37°C for 1 hour.

  • Precipitation: Stop the reaction by adding 1.2 ml of 10% TCA. Incubate on ice for 30 minutes to precipitate the undigested azocasein.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet the precipitate.

  • Quantification: Transfer 1 ml of the supernatant to a new tube containing 1 ml of 1 M NaOH. Measure the absorbance at 440 nm. A decrease in absorbance reflects reduced protease activity.

Notes on this compound and Other Quorum Sensing Systems

Currently, there is limited to no information available in the scientific literature regarding the direct effect of this compound on LuxR-type quorum sensing systems, which are prevalent in many other Gram-negative bacteria and also present in P. aeruginosa (the Las and Rhl systems). The primary and well-documented activity of this compound is its specific antagonism of the PqsR receptor in the PQS system. Therefore, when designing experiments, it is important to consider that this compound is a targeted inhibitor of a specific QS pathway in P. aeruginosa. Researchers investigating potential cross-talk or broader-spectrum anti-QS effects would need to conduct initial screening assays, such as using reporter strains like Vibrio fischeri or Chromobacterium violaceum, to determine if this compound has any activity against LuxR-type systems.

Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific P. aeruginosa strain, experimental conditions, and purity of this compound used. Always include appropriate positive and negative controls in your experiments.

References

Chromatographic Separation of Stigmatellin Congeners: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic separation of various Stigmatellin congeners. Stigmatellins are myxobacterial secondary metabolites known for their potent inhibitory effects on the mitochondrial and photosynthetic respiratory chains.[1] The successful separation and purification of these structurally similar congeners are critical for further research into their specific biological activities and for potential drug development.

The following sections detail the methodologies for extraction, initial purification by flash chromatography, and final separation by semi-preparative and preparative High-Performance Liquid Chromatography (HPLC).

Overview of the Separation Workflow

The general workflow for isolating Stigmatellin congeners from a myxobacterial culture involves a multi-step process. This process begins with the extraction of the metabolites from the culture broth and biomass, followed by a preliminary fractionation step, and concluding with high-resolution chromatographic separation.

SeparationWorkflow cluster_extraction Extraction cluster_purification Purification Culture Myxobacterial Culture (e.g., Stigmatella aurantiaca) Extraction Solvent Extraction (e.g., Ethyl Acetate (B1210297), Chloroform) Culture->Extraction FlashChrom Flash Chromatography (Silica Gel or C18) Extraction->FlashChrom Crude Extract SemiPrepHPLC Semi-Preparative HPLC (Reversed-Phase C18) FlashChrom->SemiPrepHPLC Enriched Fractions PureCongeners Pure Stigmatellin Congeners SemiPrepHPLC->PureCongeners

Caption: General workflow for the isolation and purification of Stigmatellin congeners.

Experimental Protocols

Extraction of Stigmatellin Congeners

This protocol is adapted from the extraction of novel Stigmatellin derivatives from Vitiosangium cumulatum and is applicable for other Stigmatellin-producing myxobacteria.[1]

  • Culture Preparation: Cultivate the myxobacterial strain (e.g., Stigmatella aurantiaca or Vitiosangium cumulatum) in a suitable medium supplemented with an adsorber resin (e.g., XAD-16) to facilitate the capture of secreted secondary metabolites.

  • Harvesting: After the cultivation period, harvest the cell biomass and the adsorber resin by centrifugation.

  • Initial Extraction: Extract the cell pellet and resin sequentially with methanol (B129727) and acetone (B3395972) to recover the secondary metabolites.

  • Solvent Partitioning: Dry the initial extract under vacuum. Partition the resulting residue between water and organic solvents such as chloroform (B151607) and ethyl acetate. The Stigmatellin congeners will primarily be in the organic phases.[1]

  • Concentration: Evaporate the organic solvents in vacuo to yield the crude extract for further purification.

Initial Purification by Flash Chromatography

Flash chromatography is employed for the initial fractionation of the crude extract to separate the Stigmatellin congeners from other less structurally related metabolites. Both normal-phase and reversed-phase flash chromatography can be utilized.

Protocol 1: Normal-Phase Flash Chromatography [1]

  • Stationary Phase: Silica (B1680970) gel (e.g., 60 Å, 70-230 mesh).

  • Mobile Phase: A gradient of n-hexane, ethyl acetate (EA), and methanol (MeOH), all containing 0.1% formic acid (FA).

    • Solvent A: n-hexane + 0.1% FA

    • Solvent B: Ethyl Acetate + 0.1% FA

    • Solvent C: Methanol + 0.1% FA

  • Procedure:

    • Dissolve the crude extract (from the chloroform phase) in a minimal amount of a suitable solvent and apply it to the pre-equilibrated silica gel column.

    • Elute the column with a gradient program, for example:

      • An initial isocratic elution with 95:5 (Solvent A:Solvent B).

      • A linear gradient to 5:95 (Solvent A:Solvent B).

      • Followed by an isocratic wash with 100% Solvent B.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Stigmatellin congeners.

Protocol 2: Reversed-Phase Flash Chromatography [1]

  • Stationary Phase: Reversed-phase silica gel (C18).

  • Mobile Phase: A gradient of water, methanol (MeOH), and acetone, all containing 0.1% formic acid (FA).

    • Solvent A: Water + 0.1% FA

    • Solvent B: Methanol + 0.1% FA

    • Solvent C: Acetone + 0.1% FA

  • Procedure:

    • Apply the crude extract (from the ethyl acetate phase) to the pre-equilibrated C18 column.

    • Elute with a suitable gradient of the mobile phase components.

    • Collect and analyze fractions as described for the normal-phase protocol.

High-Resolution Separation by Semi-Preparative HPLC

The final purification of individual Stigmatellin congeners is achieved by semi-preparative reversed-phase HPLC. Below are two detailed protocols that have been successfully used for the separation of several Stigmatellin congeners.

Protocol A: Separation of Stigmatellic Acid, Iso-methoxy-stigmatellin A, and Stigmatellin C [1]

This method was used to separate three novel Stigmatellin derivatives.

HPLC_Protocol_A cluster_setup HPLC System Setup cluster_method Chromatographic Method System Dionex UltiMate 3000 RSLC Column Reversed-Phase C18 Column System->Column Detector UV Detector (220, 260, 320, 400 nm) & Mass Spectrometer Column->Detector MobilePhase Mobile Phase: A: Water B: Acetonitrile (ACN) Gradient Gradient Program: 1. Isocratic 60:40 (A:B) for 5 min 2. Ramp to 30:70 (A:B) in 5 min 3. Isocratic 30:70 (A:B) for 18 min 4. Ramp to 5:95 (A:B) in 5 min 5. Hold at 5:95 (A:B) for 2 min 6. Return to initial conditions MobilePhase->Gradient

Caption: HPLC Protocol A for the separation of novel Stigmatellin derivatives.

Protocol B: Separation of Iso-methoxy-stigmatellin A and Stigmatellin A [1]

This protocol provides a modified gradient for the separation of the constitutional isomers, iso-methoxy-stigmatellin A and Stigmatellin A.

  • HPLC System: As described in Protocol A.

  • Column: Reversed-phase C18 (semi-preparative).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (FA)

  • Gradient Program:

    • Initial isocratic conditions at 95:5 (Solvent A:Solvent B) for 5 minutes.

    • Linear gradient to 40:60 (Solvent A:Solvent B) over 5 minutes.

    • Linear gradient to 20:80 (Solvent A:Solvent B) over 20 minutes.

    • Linear gradient to 5:95 (Solvent A:Solvent B) over 5 minutes.

    • Hold at 5:95 (Solvent A:Solvent B) for 2 minutes.

    • Return to initial conditions and re-equilibrate.

Protocol C: Purification of Stigmatellin X and Y [2]

This method was used for the purification of Stigmatellin X and Y after initial separation on a silica gel column.

  • Chromatography Type: Reversed-Phase C18 chromatography.

  • Mobile Phase:

    • Acetonitrile

    • 50 mM Ammonium acetate buffer (pH 5.5)

  • Elution Mode: Isocratic elution with a ratio of 75:25 (Acetonitrile : Ammonium acetate buffer).

Quantitative Data and Results

The following tables summarize the chromatographic conditions and the resulting retention times for various Stigmatellin congeners based on the protocols described in the literature.

Table 1: HPLC Parameters for Stigmatellin Congener Separation

ParameterProtocol A[1]Protocol B[1]Protocol C[2]
Stationary Phase Reversed-Phase C18Reversed-Phase C18Reversed-Phase C18
Mobile Phase A WaterWater + 0.1% FA50 mM Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% FAAcetonitrile
Elution Mode GradientGradientIsocratic (25:75, A:B)
Flow Rate Not specifiedNot specifiedNot specified
Detection UV (220, 260, 320, 400 nm) & MSUV & MSNot specified

Table 2: Retention Times of Stigmatellin Congeners

Stigmatellin CongenerHPLC ProtocolRetention Time (min)Reference
Stigmatellic Acid (1)Protocol A14.0[1]
Iso-methoxy-stigmatellin A (2)Protocol A23.0[1]
Stigmatellin C (3)Protocol A17.0[1]
Iso-methoxy-stigmatellin A (2)Protocol B20.52[1]
Stigmatellin A (4)Protocol B26.34[1]
Stigmatellin XProtocol CNot reported[2]
Stigmatellin YProtocol CNot reported[2]

Note: Retention times are specific to the exact chromatographic system and conditions used in the cited literature and may vary.

Conclusion

The protocols outlined in this document provide a robust framework for the successful separation and purification of a range of Stigmatellin congeners. The combination of flash chromatography for initial sample clean-up and fractionation, followed by high-resolution semi-preparative reversed-phase HPLC, is an effective strategy. The choice between normal-phase and reversed-phase flash chromatography will depend on the specific composition of the crude extract. For the final purification, gradient elution is generally necessary to achieve baseline separation of these structurally similar compounds. The provided methods can serve as a starting point for researchers, with the understanding that some optimization may be required based on the specific congeners of interest and the available instrumentation.

References

Troubleshooting & Optimization

Optimizing Stigmatellin Y concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stigmatellin Y. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product isolated from the myxobacterium Stigmatella aurantiaca.[1][2] Its primary mechanism of action is the potent inhibition of the mitochondrial and photosynthetic respiratory chains.[2][3] Specifically, it binds to the Qo (quinol oxidation) site of the cytochrome bc1 complex (Complex III) in mitochondria.[1] This binding event obstructs the electron transfer from ubiquinol (B23937) to cytochrome c, a critical step in cellular respiration.[4] At higher concentrations, Stigmatellin can also inhibit Complex I of the respiratory chain.[1]

Q2: What is the molecular nature of this compound?

This compound is a chromone (B188151) derivative.[5][6] It possesses a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain.[1] this compound is one of several congeners, including Stigmatellin A, B, and X, which may differ in the methylation of the aromatic moiety or modifications to the side chain.[2][3][7]

Q3: How should I prepare and store this compound stock solutions?

For in vitro assays, this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution. It is crucial to check the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Q4: In which assays is this compound commonly used?

This compound is frequently used in a variety of in vitro assays, including:

  • Mitochondrial Respiration Assays: To study the function and inhibition of the electron transport chain, particularly Complex III.

  • Cytotoxicity Assays: To determine the cytotoxic or anti-proliferative effects on various cell lines.[3]

  • Antimicrobial and Antifungal Assays: To assess its inhibitory activity against various pathogens.[3]

  • Anti-biofilm Assays: this compound has shown potential as an anti-biofilm compound, particularly against Pseudomonas aeruginosa.[8]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

  • Question: I am not observing the expected inhibition of mitochondrial respiration or cell viability with this compound. What could be the cause?

  • Answer:

    • Concentration: The concentration of this compound may be too low. The effective concentration can vary significantly between cell types and assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration. For instance, the IC50 for NADH oxidation in beef heart submitochondrial particles is approximately 21 nM (10.2 ng/ml).[7]

    • Compound Stability: this compound may have degraded. Ensure that stock solutions are fresh and have been stored correctly. Avoid exposure to light and repeated freeze-thaw cycles.

    • Cellular Uptake: The compound may not be effectively entering the cells. Permeabilization of the cell membrane with a mild detergent like digitonin (B1670571) can be considered for isolated mitochondria assays, but this is not suitable for intact cell-based assays.

    • Assay Conditions: The pH, temperature, or buffer composition of your assay may be affecting the activity of this compound. Review your protocol and ensure all parameters are within the optimal range.

Issue 2: High Background Signal or Off-Target Effects

  • Question: My results show high background noise, or I suspect off-target effects are influencing my data. How can I address this?

  • Answer:

    • Concentration: High concentrations of this compound can lead to non-specific effects, including the inhibition of Complex I.[1] Use the lowest effective concentration determined from your dose-response curve to minimize off-target activity.

    • Controls: Include appropriate controls in your experiment. A vehicle control (e.g., DMSO) is essential to rule out solvent effects. Using other known Complex III inhibitors, such as Antimycin A or Myxothiazol, can help confirm that the observed effects are specific to Complex III inhibition.[9]

    • Purity of Compound: Verify the purity of your this compound. Impurities could contribute to off-target effects. If possible, obtain a certificate of analysis from the supplier.

Issue 3: Cytotoxicity in Non-Target Cells or Assays

  • Question: I am observing significant cytotoxicity in my control cell lines or at concentrations where I don't expect to see cell death. What should I do?

  • Answer:

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to mitochondrial inhibitors. The cytotoxic effects of stigmatellins have been demonstrated across several cancer cell lines.[3] It is crucial to determine the 50% cytotoxic concentration (CC50) for each cell line used in your experiments.

    • Exposure Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider reducing the incubation time if excessive cell death is observed.

    • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound might be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% in the final assay volume.

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic concentrations of Stigmatellin derivatives from published studies.

Table 1: IC50 Values of Stigmatellin Derivatives in Biochemical and Cellular Assays

CompoundAssayTarget/Cell LineIC50Reference
Stigmatellin ANADH OxidationBeef Heart Submitochondrial Particles15 nM (7.7 ng/ml)[7]
This compoundNADH OxidationBeef Heart Submitochondrial Particles21 nM (10.2 ng/ml)[7]
Stigmatellin XNADH OxidationBeef Heart Submitochondrial Particles66 nM (31 ng/ml)[7]
Stigmatellin ACytotoxicityHCT-116 (Human Colon Carcinoma)0.09 µg/mL[3]
Stigmatellin ACytotoxicityKB-3-1 (Cervix Carcinoma)0.14 µg/mL[3]
Stigmatellin ACytotoxicityU2OS (Human Bone Osteosarcoma)0.50 µg/mL[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Stigmatellin A against Fungal Pathogens

CompoundOrganismMIC (µg/mL)Reference
Stigmatellin ACandida albicans DSM 166516[3]
Stigmatellin APichia anomala DSM 676616[3]

Experimental Protocols

Protocol 1: Mitochondrial Complex III (Cytochrome bc1) Activity Assay

This protocol measures the ubiquinol-cytochrome c reductase activity of Complex III, which is inhibited by this compound.

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA.

    • Cytochrome c (oxidized): Prepare a 1 mM stock solution in the assay buffer.

    • Decylubiquinol (DBQ): Prepare a 10 mM stock solution in ethanol. This is the substrate for Complex III.

    • This compound: Prepare a series of dilutions from a concentrated stock in DMSO.

    • Mitochondrial Extract: Isolate mitochondria from cells or tissue of interest using standard differential centrifugation methods. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • Set a spectrophotometer to 550 nm to monitor the reduction of cytochrome c.

    • In a cuvette, add the assay buffer, 50 µM cytochrome c, and the desired concentration of this compound (or vehicle control).

    • Add the mitochondrial extract (typically 5-10 µg of protein).

    • Initiate the reaction by adding 50 µM DBQ.

    • Immediately begin recording the increase in absorbance at 550 nm for 3-5 minutes. The rate of absorbance increase is proportional to Complex III activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Normalize the activity of the this compound-treated samples to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

This protocol determines the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of treated cells as a percentage of the vehicle control.

    • Plot cell viability against the logarithm of the this compound concentration to calculate the CC50 value.

Visualizations

StigmatellinY_MOA cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- (Ubiquinol) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient StigmatellinY This compound StigmatellinY->Inhibition caption Mechanism of Action of this compound. StigmatellinY_Workflow start Start: Define Experimental Goal lit_review 1. Literature Review (Find typical concentration ranges) start->lit_review stock_prep 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) lit_review->stock_prep dose_response 3. Perform Dose-Response Assay (e.g., MTT or Complex III activity) stock_prep->dose_response calc_ic50 4. Calculate IC50 / CC50 dose_response->calc_ic50 select_conc 5. Select Optimal Concentration(s) (e.g., IC50, 2x IC50, 0.5x IC50) calc_ic50->select_conc main_exp 6. Perform Main Experiment select_conc->main_exp analyze 7. Analyze and Interpret Results main_exp->analyze end End: Conclusion analyze->end caption Workflow for Optimizing this compound Concentration. StigmatellinY_Troubleshooting start Unexpected Results? no_effect No or Low Effect? start->no_effect high_background High Background / Off-Target? start->high_background high_cytotoxicity Excessive Cytotoxicity? start->high_cytotoxicity check_conc Verify Concentration (Increase if necessary) no_effect->check_conc Yes check_stability Check Compound Stability (Prepare fresh stock) no_effect->check_stability Concentration OK? check_purity Verify Compound Purity high_background->check_purity Controls OK? lower_conc Lower Concentration (Use lowest effective dose) high_background->lower_conc Yes run_controls Include Specificity Controls (e.g., Antimycin A) high_background->run_controls Concentration OK? reduce_time Reduce Exposure Time high_cytotoxicity->reduce_time Yes check_solvent Check Solvent Concentration (Keep DMSO < 0.1%) high_cytotoxicity->check_solvent Time OK? re_evaluate Re-evaluate Protocol & Repeat check_conc->re_evaluate check_stability->re_evaluate check_purity->re_evaluate lower_conc->re_evaluate run_controls->re_evaluate reduce_time->re_evaluate check_solvent->re_evaluate caption Troubleshooting Logic for this compound Assays.

References

Stigmatellin Y solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Stigmatellin Y in common laboratory solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:

  • Increase the proportion of organic solvent: this compound's hydrophobicity suggests that it will dissolve more readily in less polar solvents.

  • Gentle heating: Warming the solution in a water bath (e.g., to 37°C) can aid in dissolution. However, be mindful of potential degradation at higher temperatures.

  • Sonication: Using a bath sonicator can help to break up aggregates and enhance dissolution.

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

Q3: Is this compound stable in aqueous solutions?

A3: A related compound, Stigmatellin A, is known to be stable at neutral pH but decomposes in acidic conditions (pH <5). It is advisable to handle this compound under similar precautions and prepare aqueous solutions fresh for each experiment.

Q4: How should I store this compound solutions?

A4: For optimal stability, it is recommended to store stock solutions of this compound in a suitable organic solvent, such as DMSO or ethanol, at -20°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Solubility Data

SolventChemical FormulaTypeExpected Solubility of this compound
WaterH₂OPolar ProticPoor
EthanolC₂H₅OHPolar ProticSoluble
MethanolCH₃OHPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHighly Soluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHighly Soluble

Note: The expected solubility is based on the chemical structure of this compound and the general principle of "like dissolves like."[1][3][4] For quantitative determination, it is recommended to perform the experimental protocol outlined below.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method to determine the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Water bath

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation of a Saturated Solution: a. Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube. b. Add a small, precise volume of the chosen solvent (e.g., 100 µL). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. e. If solids remain, gently warm the solution in a water bath (e.g., 37°C) for 15-30 minutes, with intermittent vortexing. f. Allow the solution to equilibrate at room temperature for at least one hour to ensure saturation.

  • Separation of Undissolved Solid: a. Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Gravimetric Method: Transfer the supernatant to a pre-weighed container, evaporate the solvent, and weigh the remaining solid. The solubility can then be calculated in mg/mL. c. Spectrophotometric Method: If this compound has a known extinction coefficient at a specific wavelength, the concentration in the supernatant can be determined using a spectrophotometer and the Beer-Lambert law. This will require preparing a standard curve with known concentrations of this compound.

Mechanism of Action and Signaling Pathway

Stigmatellin is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2][5] It binds to the Qₒ site of cytochrome b, which prevents the oxidation of ubiquinol (B23937).[2][6] This inhibition blocks the electron flow from Complex III to cytochrome c, thereby disrupting the proton gradient across the inner mitochondrial membrane and inhibiting ATP synthesis.[7][8]

Stigmatellin_Y_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Stigmatellin_Y This compound Stigmatellin_Y->Complex_III Inhibition

References

Stability and proper storage conditions for Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Stigmatellin Y, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Stability and Proper Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility. This section outlines the recommended conditions for both the solid compound and solutions.

General Recommendations

This compound, a potent inhibitor of the mitochondrial cytochrome bc1 complex, requires careful storage to prevent degradation.[1][2][3] As a member of the chromone (B188151) class of compounds, its stability can be influenced by temperature, light, and pH.[4]

Storage of Solid this compound
Preparation and Storage of Stock Solutions

Reconstitution:

To prepare a stock solution, reconstitute solid this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[6] Due to its hydrophobic side chains, this compound has limited solubility in water.[6]

Recommended Solvents and Concentration:

  • Primary Solvent: DMSO is recommended for preparing high-concentration stock solutions.

  • Working Solutions: For cellular assays, the DMSO stock solution can be further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Storage of Stock Solutions:

Aliquoted stock solutions should be stored at -20°C to maintain stability. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. For short-term storage (a few days), solutions can be kept at 4°C, protected from light.

Stability Profile

While comprehensive quantitative stability data for this compound is limited, information on the closely related Stigmatellin A provides valuable insights.

pH Stability:

Stigmatellin A is known to be stable in aqueous solutions at neutral pH but undergoes decomposition at a pH below 5. It is reasonable to expect a similar pH sensitivity for this compound. Therefore, it is recommended to maintain the pH of this compound solutions within the neutral range (pH 6.0-8.0) to ensure stability.

Temperature and Light Stability:

Exposure to high temperatures and light, particularly UV light, can lead to the degradation of complex organic molecules like this compound.[7][8][9] To mitigate this, always store both solid this compound and its solutions protected from light, for example, by using amber vials or by wrapping containers in aluminum foil.

Summary of Storage and Stability Conditions

ConditionSolid this compoundThis compound Stock Solution
Long-Term Storage -20°C, protected from light and moisture-20°C in aliquots, protected from light
Short-Term Storage Room temperature for brief periods, protected from light4°C, protected from light
Recommended Solvents N/ADMSO, Ethanol, Methanol
pH Stability N/AStable at neutral pH (6.0-8.0); avoid acidic conditions (pH < 5)
Light Sensitivity Protect from lightProtect from light

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer.

A1: this compound has low aqueous solubility.[6] It is recommended to first dissolve the powder in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the desired working concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: I observe a precipitate after diluting my this compound stock solution in my experimental medium. What should I do?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium or if the concentration of the organic solvent is too high. Try the following:

  • Lower the final concentration: Prepare a more dilute working solution.

  • Optimize solvent concentration: Ensure the final percentage of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%.

  • Gentle warming and mixing: Gently warm the medium to 37°C and vortex the solution briefly after adding the this compound stock.

Q3: How can I confirm the activity of my this compound?

A3: The activity of this compound can be confirmed by performing a mitochondrial respiration assay, such as measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.[3][10] As a potent inhibitor of Complex III, this compound should cause a significant decrease in basal respiration.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or no inhibition of mitochondrial respiration.

Possible Cause Troubleshooting Step
Degraded this compound Ensure proper storage conditions have been maintained (-20°C, protected from light). Prepare a fresh stock solution from solid compound.
Incorrect Concentration Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or mitochondrial preparation.
Cell Permeability Issues For whole-cell assays, ensure the cell membrane is permeable to this compound. This is generally not an issue for most cell types, but can be a factor in some primary cells or tissues.
Assay Conditions Confirm that the assay buffer and conditions (pH, temperature) are optimal for both the cells/mitochondria and the inhibitor.

Issue 2: High background signal or off-target effects.

Possible Cause Troubleshooting Step
High Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells and is consistent across all experimental and control wells.
Compound Precipitation Visually inspect the wells for any signs of precipitation. If present, refer to the troubleshooting steps for solubility issues.
Non-specific Binding At very high concentrations, Stigmatellin may exhibit off-target effects.[2] Use the lowest effective concentration determined from a dose-response curve.

Experimental Protocols

This section provides a general protocol for preparing this compound and using it in a mitochondrial oxygen consumption assay.

Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound.

    • Add the DMSO to the vial and vortex gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-warmed (37°C) assay medium. It is recommended to perform serial dilutions to achieve the final concentration accurately.

Mitochondrial Oxygen Consumption Rate (OCR) Assay using a Seahorse XF Analyzer

This protocol provides a general workflow for a mitochondrial stress test to assess the inhibitory effect of this compound.

  • Cell Seeding:

    • Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the plate at 37°C in a non-CO2 incubator for one hour to allow the cells to equilibrate.

  • Prepare Inhibitor Plate:

    • Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:

      • Port A: this compound (to achieve the desired final concentration) or vehicle control (assay medium with the same final DMSO concentration).

      • Port B: Oligomycin (B223565) (ATP synthase inhibitor).

      • Port C: FCCP (uncoupler).

      • Port D: Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors).

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the mitochondrial stress test protocol.

    • The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

Interpreting the Results:

  • Basal Respiration: The initial OCR measurement before any injections.

  • Inhibition by this compound: A significant drop in OCR after the injection of this compound indicates its inhibitory effect on Complex III.

  • ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.

  • Maximal Respiration: The OCR after FCCP injection.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Visualizations

Logical Flow for Troubleshooting this compound Experiments

Troubleshooting_Stigmatellin_Y cluster_prep Preparation Issues cluster_exp Experimental Issues cluster_sol_solutions Solutions cluster_act_solutions Solutions cluster_inc_solutions Solutions cluster_off_solutions Solutions solubility Solubility/Precipitation Issues use_dmso Use DMSO for stock solution solubility->use_dmso optimize_conc Optimize final concentration solubility->optimize_conc activity Lack of Activity check_storage Verify storage conditions (-20°C, dark) activity->check_storage fresh_stock Prepare fresh stock solution activity->fresh_stock inconsistent Inconsistent Results check_pipetting Review pipetting technique inconsistent->check_pipetting uniform_cells Ensure uniform cell seeding inconsistent->uniform_cells off_target Off-Target Effects lower_dmso Lower final DMSO concentration off_target->lower_dmso dose_response Perform dose-response curve off_target->dose_response start Problem Encountered start->solubility Is the compound dissolving properly? start->activity Is the compound showing expected inhibition? start->inconsistent Are the results variable between replicates? start->off_target Are there unexpected cellular responses?

Caption: A flowchart outlining troubleshooting steps for common issues encountered when using this compound.

This compound's Mechanism of Action in the Electron Transport Chain

Stigmatellin_Y_ETC cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient StigmatellinY This compound StigmatellinY->ComplexIII Inhibits Qo site

Caption: Diagram illustrating the inhibitory action of this compound on Complex III of the mitochondrial electron transport chain.

References

Addressing Stigmatellin Y degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the potential degradation of Stigmatellin Y during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the mitochondrial respiratory chain. It specifically targets the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the electron transport chain and inhibiting cellular respiration. At higher concentrations, it may also inhibit Complex I.

Q2: My experimental results with this compound are inconsistent. Could degradation be a factor?

A2: Yes, inconsistent results are a potential indicator of this compound degradation. This compound, as a polyketide with a chromone (B188151) headgroup and a polyene side chain, may be susceptible to degradation under certain experimental conditions, leading to variable potency and off-target effects. Factors such as light exposure, temperature fluctuations, and suboptimal pH can contribute to its degradation.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, it is crucial to follow proper storage and handling procedures.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, protected from light.[1] Keep containers tightly sealed.[1] For long-term storage, it is advisable to store it at -20°C or below.

  • Handling: Avoid all personal contact, including inhalation and skin contact.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1] Prepare solutions fresh for each experiment whenever possible.

Q4: What are the visible signs of this compound degradation?

A4: While there may not always be obvious visual cues, a change in the color of the stock solution (e.g., from colorless/pale yellow to a darker shade) or the appearance of precipitates could indicate degradation or solubility issues. The most reliable way to assess degradation is through analytical methods like HPLC or LC-MS.

Troubleshooting Guides

Issue 1: Decreased or inconsistent inhibitory effect of this compound in cellular assays.
Potential Cause Troubleshooting Steps
Photodegradation The polyene structure of this compound makes it potentially sensitive to light.[2] Perform all experimental steps involving this compound, including solution preparation and cell treatment, under dim light. Use amber-colored tubes and cover plates with foil.
Thermal Degradation Elevated temperatures can accelerate the degradation of complex organic molecules. Avoid repeated freeze-thaw cycles of the stock solution. Prepare aliquots of the stock solution to minimize the number of times the main stock is warmed. Keep solutions on ice during the experiment whenever feasible.
pH Instability The stability of compounds can be pH-dependent. Ensure the pH of your assay buffer is within a stable range for this compound (typically close to physiological pH 7.4). If using custom buffers, validate the stability of this compound in that buffer.
Reaction with Media Components Components in the cell culture media, such as certain amino acids or reducing agents, could potentially interact with and degrade this compound. Prepare this compound dilutions in a simple, well-defined buffer (like PBS) immediately before adding to the culture medium as a final step.
Issue 2: High variability in mitochondrial respiration assays (e.g., Seahorse XF Analyzer).
Potential Cause Troubleshooting Steps
Inconsistent Compound Delivery Inaccurate pipetting or poor mixing can lead to variable concentrations of this compound across wells. Ensure proper calibration of pipettes and thorough but gentle mixing after compound addition.
Degradation during Assay Incubation Long incubation times at 37°C can lead to gradual degradation. Minimize the incubation time with this compound as much as the experimental design allows. Consider running a time-course experiment to assess the stability of its inhibitory effect over time.
Cell Health and Density Unhealthy cells or inconsistent cell numbers per well can lead to variable oxygen consumption rates (OCR). Ensure consistent cell seeding and healthy cell morphology prior to the assay.
Assay Medium pH Shift Changes in pH of the assay medium during the experiment can affect both cell health and compound stability. Use a properly buffered assay medium and ensure the instrument is correctly calibrated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Safety Precautions: Handle this compound powder in a chemical fume hood, wearing appropriate PPE.

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Ensure complete dissolution by gentle vortexing. If necessary, brief sonication in a water bath can be used.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Mitochondrial Respiration Assay (Seahorse XF)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium, ensuring it is warmed to 37°C and the pH is adjusted to 7.4 immediately before use.

  • Medium Exchange: Gently replace the culture medium with the pre-warmed assay medium.

  • This compound Preparation: Immediately before the assay, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in the assay medium to the desired final concentrations. Protect these solutions from light.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for calibration and equilibration. Inject the this compound dilutions at the appropriate time point to measure its effect on the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine the IC50 or the extent of mitochondrial inhibition.

Data Presentation

To systematically assess the stability of this compound under your specific experimental conditions, consider performing a pilot study and collecting data in a structured format as shown below.

Table 1: Example Data Table for this compound Stability Assessment

Condition Time Point Concentration (μM) Inhibitory Effect (% of control OCR) Observations
Light Exposure (Ambient) 0 hr195%-
1 hr185%Slight yellowing of solution
4 hr160%Noticeable color change
Temperature (37°C) 0 hr195%-
2 hr190%-
8 hr175%-
pH 6.5 0 hr192%-
4 hr180%-
pH 8.0 0 hr190%-
4 hr170%-

Visualizations

Signaling Pathway Inhibition by this compound

StigmatellinY_Pathway substrates Substrates (e.g., Succinate, Pyruvate) complex_I Complex I substrates->complex_I e- complex_II Complex II substrates->complex_II e- coq Coenzyme Q complex_I->coq e- atp_synthesis ATP Synthesis complex_I->atp_synthesis H+ pumping complex_II->coq e- complex_III Complex III (Cytochrome bc1) coq->complex_III e- cytochrome_c Cytochrome c complex_III->cytochrome_c e- complex_III->atp_synthesis H+ pumping complex_IV Complex IV cytochrome_c->complex_IV e- oxygen O₂ complex_IV->oxygen e- complex_IV->atp_synthesis H+ pumping water H₂O oxygen->water stigmatellin_y This compound stigmatellin_y->complex_I Secondary Target (High Conc.) stigmatellin_y->complex_III Primary Target degradation_product Degradation Product degradation_product->complex_III Reduced or No Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow for Troubleshooting this compound Degradation

Troubleshooting_Workflow start Start: Inconsistent Results check_storage Verify Storage & Handling: - Light protection? - Correct temperature? - Fresh aliquots? start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh run_control_exp Run Control Experiment: - Standard assay conditions - Include positive/negative controls prepare_fresh->run_control_exp results_ok Results Consistent? run_control_exp->results_ok problem_solved End: Problem Solved results_ok->problem_solved Yes investigate_degradation Investigate Degradation Factors results_ok->investigate_degradation No test_light Test Photostability: - Run assay in dark vs. light investigate_degradation->test_light test_temp Test Thermal Stability: - Vary incubation times at 37°C investigate_degradation->test_temp test_ph Test pH Stability: - Use buffers with different pH investigate_degradation->test_ph analyze_results Analyze Results & Optimize Protocol test_light->analyze_results test_temp->analyze_results test_ph->analyze_results implement_changes Implement Protocol Changes: - Dim light, shorter incubation, etc. analyze_results->implement_changes implement_changes->problem_solved

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Logical Relationship of Degradation Factors

Degradation_Factors stig_y This compound (Active Inhibitor) degraded_stig_y Degraded this compound (Inactive/Less Active) stig_y->degraded_stig_y Degradation inconsistent_results Inconsistent Experimental Results degraded_stig_y->inconsistent_results Leads to light Light Exposure (UV, Ambient) light->degraded_stig_y temp Elevated Temperature (e.g., 37°C for long periods) temp->degraded_stig_y ph Suboptimal pH (Acidic or Alkaline) ph->degraded_stig_y

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Large-Scale Production of Stigmatellin Y

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of Stigmatellin Y from the myxobacterium Stigmatella aurantiaca. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during fermentation, downstream processing, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Upstream Processing & Fermentation

Question: We are experiencing low and inconsistent yields of this compound. What are the most critical factors to investigate in our fermentation process?

Answer: Low and variable yields are the most common challenges in myxobacterial fermentations. Several factors can contribute to this issue:

  • Genetic Instability: Stigmatella aurantiaca is known to be genetically unstable, particularly in submerged shaker cultures. Continuous vegetative propagation can lead to the loss of secondary metabolite production capabilities.[1]

    • Troubleshooting:

      • Regularly start new cultures from cryopreserved, low-passage cell stocks.

      • Periodically induce fruiting body formation by transferring the culture to a starvation medium to select for strains that have retained their full developmental cycle.[1]

      • Implement a robust quality control program to screen new batches of inoculum for productivity before scaling up.

  • Sub-optimal Culture Conditions: Myxobacterial secondary metabolism is highly sensitive to environmental parameters.

    • Troubleshooting:

      • Gaseous Environment: The partial pressures of both oxygen (O₂) and carbon dioxide (CO₂) are critical.[2][3] Use off-gas analysis to monitor the respiratory quotient and adjust aeration and agitation rates to maintain optimal dissolved oxygen levels. Uncontrolled pO₂ can significantly hinder production.[3]

      • Media Composition: Ensure the medium contains a suitable balance of nutrients. A complex medium containing hydrolyzed protein (e.g., Casitone or Soytone), starch, and essential salts is typically required.[4]

      • pH Control: Maintain the pH of the culture between 7.0 and 7.2 for optimal growth and production.[5]

  • Cell Morphology and Aggregation: S. aurantiaca's natural tendency to swarm and aggregate can lead to the formation of large pellets or biofilms on bioreactor surfaces in submerged cultures.[6][7] This non-homogenous growth impairs nutrient and oxygen transfer, leading to reduced productivity.

    • Troubleshooting:

      • Optimize agitation speed and impeller design to create sufficient shear to maintain a dispersed culture without causing excessive cell damage.

      • Consider the addition of non-toxic, inert polymers to the medium to reduce cell aggregation.

Question: How can we prevent product degradation or feedback inhibition during long fermentation runs?

Answer: this compound production can be subject to feedback inhibition, where the accumulation of the product in the culture broth inhibits its own biosynthesis.

  • Solution: Incorporate an in-situ product removal strategy. The addition of a sterile adsorber resin, such as Amberlite™ XAD-16, to the fermentation medium at a concentration of 2% (v/v) is highly effective.[4][8] The resin acts as a sink, binding the secreted this compound and preventing its accumulation to inhibitory levels in the aqueous phase. This also simplifies the initial stages of downstream processing.[8]

Section 2: Downstream Processing & Purification

Question: What is the most effective method for extracting and purifying this compound from a large-scale fermentation batch?

Answer: A multi-step downstream process is required to achieve high purity. Given that Stigmatellin is extracted from the cell mass and the recommended use of an adsorber resin, the process begins with harvesting both components.[4][9]

  • Initial Capture: If using an adsorber resin like XAD-16, harvest the resin and cell mass together by centrifugation.[4]

  • Extraction: Perform a solvent extraction of the cell mass/resin pellet using acetone (B3395972) or methanol (B129727).[4]

  • Solvent Partitioning: After evaporating the initial extraction solvent, partition the crude extract between methanol and a non-polar solvent like n-hexane to remove lipids. The this compound will remain in the methanolic phase. Further partition this phase against water using chloroform (B151607) and ethyl acetate (B1210297) to concentrate the product.[4]

  • Chromatography:

    • Flash Chromatography: Use a silica (B1680970) gel column for initial fractionation of the extract.[4]

    • Preparative HPLC: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification to yield high-purity this compound.[4]

Question: We are experiencing significant product loss during purification. Where should we focus our optimization efforts?

Answer: Product loss during downstream processing is common, especially with low-yield fermentations. Key areas to investigate include:

  • Extraction Efficiency: Ensure complete extraction from the biomass and adsorber resin. Multiple extraction rounds with fresh solvent may be necessary.

  • Phase Partitioning: Optimize solvent ratios and pH during liquid-liquid extraction to ensure this compound partitions preferentially into the desired phase.

  • Chromatographic Conditions: Fine-tune the mobile phase gradient, column chemistry, and loading capacity during HPLC to achieve good separation without excessive peak broadening, which can lead to loss during fraction collection.

Section 3: Analytics & Quality Control

Question: What is the recommended method for quantifying this compound in fermentation broth and during purification?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method.

  • Method: Reversed-phase HPLC using a C18 column is effective.[4]

  • Detection:

    • UV-Vis (DAD): Stigmatellins have a characteristic chromone (B188151) structure that absorbs UV light, allowing for quantification against a standard curve.[4]

    • Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, confirming the molecular weight of this compound and allowing for accurate quantification even in complex matrices.[4][10]

Data & Protocols

Quantitative Data Summary

While specific yield data for this compound is not widely published, yields for myxobacterial secondary metabolites are often low, sometimes less than 1 mg per 12 liters of culture volume in unoptimized processes.[8] The primary goal of process development is to significantly increase this titer through systematic optimization.

Table 1: Typical Fermentation Parameters for Stigmatella aurantiaca

ParameterRecommended Value/RangeRationale & Key Considerations
Producing Strain Stigmatella aurantiaca (e.g., Sg a15)Use a well-characterized, high-producing strain.
Temperature 30°C - 32°COptimal temperature for growth and secondary metabolite production.[5]
pH 7.0 - 7.2Requires active control in large fermenters as metabolism can cause pH shifts.[5]
Dissolved Oxygen Maintain >40% pO₂Critical for this aerobic bacterium; low oxygen is a common bottleneck.[3]
Agitation 160 - 200 rpm (shake flask)Must be optimized in bioreactors to ensure homogeneity without causing excessive shear.[4]
Adsorber Resin 2% (v/v) Amberlite™ XAD-16Prevents feedback inhibition and simplifies initial product capture.[4]
Fermentation Time 7 - 10 daysSecondary metabolite production typically occurs in the stationary phase.[4]
Experimental Protocols

Protocol 1: Large-Scale Fermentation of S. aurantiaca

This protocol is based on established methods for myxobacterial fermentation.[4]

  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of S. aurantiaca to 100 mL of CYHv3 medium in a 500 mL baffled flask.

    • Incubate at 30°C with shaking at 160 rpm for 3-5 days until a dense culture is obtained.

    • Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.

  • Production Fermentation:

    • Prepare the production bioreactor with CYHv3 medium: 0.2% Soytone, 0.3% Casitone, 0.2% Glucose, 0.8% Soluble Starch, 0.15% Yeast Extract, 0.1% CaCl₂·2H₂O, 0.1% MgSO₄·7H₂O, 50 mM HEPES, 8 mg/L Fe-EDTA. Adjust pH to 7.2 with KOH before autoclaving.[4]

    • Autoclave the bioreactor. Aseptically add 2% (v/v) of sterile Amberlite™ XAD-16 resin.

    • Inoculate with the seed culture.

    • Run the fermentation at 30°C for 10 days. Maintain pH at 7.2 and dissolved oxygen above 40% saturation through controlled aeration and agitation.

Protocol 2: Extraction and Purification of this compound

This protocol outlines the downstream processing steps.[4]

  • Harvesting: Centrifuge the entire fermentation broth at 8,000 rpm for 30 minutes to pellet the cell mass and XAD-16 resin. Discard the supernatant.

  • Solvent Extraction: Extract the pellet with acetone (3x volume of the pellet). Stir for 2 hours and then centrifuge to recover the solvent. Pool the acetone extracts and evaporate to dryness under vacuum.

  • Liquid-Liquid Partitioning:

    • Resuspend the dried extract in methanol (MeOH) and partition against n-hexane to remove non-polar lipids. Discard the hexane (B92381) phase.

    • Evaporate the MeOH phase. Resuspend the residue in water and sequentially extract with chloroform (CHCl₃) and then ethyl acetate (EA).

    • Combine the CHCl₃ and EA phases and evaporate to yield the semi-purified crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of dichloromethane/methanol.

    • Apply to a silica gel flash chromatography column. Elute with a step gradient of increasing methanol in dichloromethane. Collect fractions and analyze by HPLC to identify those containing this compound.

    • Pool the enriched fractions and evaporate the solvent.

    • Perform final purification using a semi-preparative RP-HPLC system with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).[4]

Visualizations

Diagrams of Workflows and Pathways

Stigmatellin_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control CryoStock Cryopreserved Stock Inoculum Inoculum Culture (3-5 days) CryoStock->Inoculum Fermentation Large-Scale Fermentation (10 days, 30°C, pH 7.2) + XAD-16 Resin Inoculum->Fermentation Harvest Harvest Cells & Resin (Centrifugation) Fermentation->Harvest QC1 HPLC/LC-MS Analysis Fermentation->QC1 Extraction Solvent Extraction (Acetone) Harvest->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning FlashChrom Flash Chromatography Partitioning->FlashChrom QC2 HPLC/LC-MS Analysis Partitioning->QC2 HPLC Preparative RP-HPLC FlashChrom->HPLC PureProduct Pure this compound HPLC->PureProduct QC3 Final Purity Check PureProduct->QC3

Caption: High-level workflow for the production and purification of this compound.

Troubleshooting_Logic cluster_fermentation Fermentation Issues cluster_dsp Downstream Issues Start Low this compound Yield CheckInoculum Verify Inoculum Quality (Low Passage? Productive?) Start->CheckInoculum CheckParams Review Fermentation Parameters (pH, DO, Temp) Start->CheckParams CheckMorphology Examine Culture Morphology (Pellets? Wall Growth?) Start->CheckMorphology CheckExtraction Assess Extraction Efficiency (Solvent, Repetitions) Start->CheckExtraction Sol_Inoculum Solution: Use new stock from cell bank CheckInoculum->Sol_Inoculum Issue Found Sol_Params Solution: Calibrate probes, optimize control loops CheckParams->Sol_Params Issue Found Sol_Morphology Solution: Adjust agitation, test media additives CheckMorphology->Sol_Morphology Issue Found CheckPurification Optimize Chromatography (Loading, Gradient) CheckExtraction->CheckPurification No Issue Sol_Extraction Solution: Increase solvent volume or extractions CheckExtraction->Sol_Extraction Issue Found Sol_Purification Solution: Develop new HPLC method CheckPurification->Sol_Purification Issue Found Biosynthesis_Regulation NutrientLimitation Nutrient Limitation (Starvation) Signaling Cell-Cell Signaling (e.g., Pheromones) NutrientLimitation->Signaling GeneExpression Altered Gene Expression Signaling->GeneExpression Development Morphological Development (Fruiting Body Formation) GeneExpression->Development PKS_Cluster Stigmatellin (sti) Gene Cluster Activation GeneExpression->PKS_Cluster Stigmatellin This compound Biosynthesis PKS_Cluster->Stigmatellin

References

Potential off-target effects of Stigmatellin Y at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Stigmatellin Y, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We observe unexpected cellular effects at high concentrations of this compound that cannot be solely attributed to Complex III inhibition. What could be the cause?

A1: At higher concentrations, this compound is known to exhibit off-target activity by inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2] While its inhibitory effect on the cytochrome bc1 complex (Complex III) occurs at nanomolar concentrations, the inhibition of Complex I is observed in the micromolar range.[1] This dual inhibition can lead to a more severe disruption of the electron transport chain and cellular respiration than anticipated from its primary activity alone.

Q2: What are the typical concentrations at which this compound inhibits its primary target (Complex III) versus its known off-target (Complex I)?

A2: There is a significant difference in the potency of this compound against Complex III and Complex I. The inhibition of Complex III is typically observed at nanomolar concentrations, while the inhibition of Complex I requires micromolar concentrations.[1] For a tridecyl analog of stigmatellin, the extrapolated inhibitor concentration at zero particle concentration for Complex I was 0.2 µM.[1]

Q3: How can we experimentally distinguish between the on-target (Complex III) and off-target (Complex I) effects of this compound in our cellular assays?

A3: To dissect the specific contributions of Complex I and Complex III inhibition, you can perform parallel experiments using specific inhibitors for each complex as controls. For instance, use Rotenone, a specific Complex I inhibitor, and Antimycin A, a specific Complex III inhibitor, alongside this compound. By comparing the cellular readouts (e.g., oxygen consumption rate, ATP production, mitochondrial membrane potential) in the presence of these different inhibitors, you can delineate the effects attributable to the inhibition of each complex.

Q4: Are there other potential off-target effects of this compound that we should be aware of, especially in the context of drug development?

A4: While Complex I is the most well-documented off-target, it is prudent to consider other potential unintended interactions, especially when using high concentrations. Small molecule inhibitors can sometimes interact with protein kinases. A broad-spectrum kinase inhibitor screen could reveal any potential off-target kinase activity. Additionally, performing a cellular thermal shift assay (CETSA) can provide an unbiased view of target engagement and identify other potential binding partners within the cell.[3][4][5][6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Greater than expected decrease in cellular oxygen consumption rate (OCR) at high this compound concentrations. Dual inhibition of both Complex III and Complex I.1. Perform a dose-response experiment and determine the IC50 for OCR inhibition. 2. Measure the activity of isolated Complex I and Complex III in the presence of varying concentrations of this compound to confirm the inhibitory profile.
Unexpected changes in signaling pathways unrelated to mitochondrial respiration. Potential off-target inhibition of protein kinases or other cellular proteins.1. Perform a kinase inhibitor profile screen to identify any off-target kinase interactions. 2. Utilize a Cellular Thermal Shift Assay (CETSA) to identify novel protein targets of this compound in your experimental system.
Cell viability is significantly lower than predicted based on Complex III inhibition alone. Synergistic effect of inhibiting both Complex I and III, leading to a more profound bioenergetic crisis and increased reactive oxygen species (ROS) production.1. Measure cellular ATP levels and mitochondrial ROS production at various this compound concentrations. 2. Compare these results with those obtained using specific inhibitors of Complex I (e.g., Rotenone) and Complex III (e.g., Antimycin A) alone and in combination.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of Stigmatellin and its Analogs

Compound Target Inhibitory Concentration Reference
StigmatellinMitochondrial Complex III (Qo site)Nanomolar (nM) range[1][2]
StigmatellinMitochondrial Complex IMicromolar (µM) range[1][2]
Tridecyl analog of StigmatellinMitochondrial Complex I0.2 µM (extrapolated at zero particle concentration)[1]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Complex I Activity

This protocol is adapted from commercially available kits and literature procedures for determining the specific activity of mitochondrial Complex I.[8]

Materials:

  • Isolated mitochondria

  • Complex I Assay Buffer

  • NADH

  • Decylubiquinone (Coenzyme Q1 analog)

  • Complex I Dye (e.g., a redox-sensitive dye that absorbs at a specific wavelength when oxidized)

  • Rotenone (Complex I inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissue of interest using a standard protocol. Determine the protein concentration of the mitochondrial preparation.

  • Reaction Setup:

    • In a 96-well plate, prepare a "Sample Mix" containing Complex I Assay Buffer, Decylubiquinone, and the Complex I Dye.

    • Prepare a "Sample + Inhibitor Mix" identical to the "Sample Mix" but also containing Rotenone.

    • Add your mitochondrial samples (e.g., 1-5 µg of protein) to wells containing both "Sample Mix" and "Sample + Inhibitor Mix".

  • Initiate Reaction: Prepare a working solution of NADH in Complex I Assay Buffer. Add the NADH solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength for the Complex I Dye (e.g., 600 nm) in kinetic mode for a set period (e.g., 5-30 minutes) at regular intervals.

  • Calculation:

    • Calculate the rate of change in absorbance for both the sample with and without the inhibitor.

    • The specific Complex I activity is the difference between the total activity (without Rotenone) and the activity in the presence of Rotenone.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general workflow for performing a CETSA experiment to identify cellular targets of this compound.[3][4][5][6][7]

Materials:

  • Intact cells

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control (DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest in the soluble fraction using a suitable protein detection method (e.g., Western blotting, ELISA, or mass spectrometry-based proteomics).

  • Data Interpretation: A ligand-bound protein is typically stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction.

Visualizations

Stigmatellin_Y_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e- Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Q->Complex_III e- CytC->Complex_IV e- ATP ATP ATP_Synthase->ATP Stigmatellin_Y This compound Stigmatellin_Y->Complex_I Off-Target (µM) Stigmatellin_Y->Complex_III Primary Target (nM) Inhibits Qo site

Caption: this compound's primary and off-target sites in the ETC.

Experimental_Workflow_Off_Target cluster_investigation Experimental Investigation cluster_interpretation Data Interpretation start Hypothesis: Unexpected Cellular Phenotype with high [this compound] dose_response Dose-Response Curve (e.g., OCR, Viability) start->dose_response kinase_screen Kinase Inhibitor Profiling Screen start->kinase_screen cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa complex_assays Isolated Mitochondrial Complex I & III Assays dose_response->complex_assays confirm_dual_inhibition Confirm Dual Inhibition of Complex I and III complex_assays->confirm_dual_inhibition identify_novel_targets Identify Novel Off-Targets kinase_screen->identify_novel_targets cetsa->identify_novel_targets

Caption: Workflow to investigate this compound off-target effects.

References

Technical Support Center: Optimizing Stigmatellin Y Production from Stigmatella aurantiaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Stigmatellin Y from Stigmatella aurantiaca cultures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for the production of this compound?

A1: Stigmatella aurantiaca thrives in protein-rich media. A commonly used medium is VY/2 agar, which contains baker's yeast, cyanocobalamin (B1173554) (Vitamin B12), and agar. For liquid cultures, a medium containing 1% Bacto Tryptone and 8 mM MgSO₄ is often employed. The bacterium can also be cultivated in media containing enzymatically hydrolyzed proteins, starch, and 0.01 M Mg²⁺.[1][2][3]

Q2: What are the ideal physical parameters for Stigmatella aurantiaca cultivation?

A2: The optimal growth temperature for Stigmatella aurantiaca is 30°C, with a viable range between 18°C and 37°C. The optimal pH for cultivation is between 7.0 and 7.2.[1]

Q3: How can I prepare the seed culture for inoculation?

A3: To prepare a seed culture, rehydrate a lyophilized vial of Stigmatella aurantiaca with 0.5 to 1.0 ml of a suitable broth medium (e.g., #432 broth). Transfer this suspension into a tube containing 5 to 6 ml of the same broth and mix well. Incubate the tube at 30°C for 4 to 7 days to allow for initial growth before using it to inoculate larger cultures.

Q4: What is the biosynthetic pathway of this compound?

A4: this compound is a polyketide synthesized by a Type I Polyketide Synthase (PKS) enzymatic complex. The biosynthesis is directed by the stiA-J gene cluster. The process involves the sequential condensation of acyl-CoA precursors to form the polyketide backbone, which then undergoes cyclization and modifications to yield the final this compound molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cultivation of Stigmatella aurantiaca and the production of this compound.

Low Cell Growth or Biomass Yield
Symptom Possible Cause Troubleshooting Step
Slow or no visible growth after inoculation.Inadequate seed culture quality or viability.Ensure the seed culture is in the exponential growth phase before inoculation. Use a higher inoculum volume if necessary.
Suboptimal medium composition.Verify the composition and pH of the culture medium. Ensure all components are correctly weighed and dissolved. Consider using a richer medium with protein hydrolysates.[1]
Incorrect incubation temperature or pH.Calibrate your incubator and pH meter. Maintain the temperature at 30°C and the pH between 7.0 and 7.2.[1]
Insufficient aeration.For submerged cultures, increase the agitation speed or the aeration rate to ensure adequate oxygen supply. Myxobacteria are aerobic.
Low this compound Yield
Symptom Possible Cause Troubleshooting Step
Good cell growth but low this compound production.Production is growth-phase dependent.This compound is a secondary metabolite, and its production often starts in the late exponential or stationary phase. Extend the fermentation time.
Nutrient limitation.While rich media support growth, specific precursors for this compound biosynthesis might be limiting. Experiment with feeding strategies using precursors like acetate (B1210297) or propionate.
Inadequate aeration and agitation.Optimize aeration and agitation rates. These parameters can significantly influence secondary metabolite production by affecting oxygen transfer and shear stress.
Strain degradation.Stigmatella aurantiaca can lose its ability to produce secondary metabolites after prolonged laboratory cultivation.[4] It is advisable to use a fresh culture from a reliable stock.
Contamination Issues
Symptom Possible Cause Troubleshooting Step
Cloudy or discolored medium with a foul odor.Bacterial contamination.Discard the contaminated culture. Review and reinforce aseptic techniques during media preparation, inoculation, and sampling.
Filamentous growth or visible mold colonies.Fungal contamination.
Presence of motile, small particles under the microscope.Protozoan contamination.

Experimental Protocols

Protocol 1: Submerged Fermentation of Stigmatella aurantiaca
  • Seed Culture Preparation:

    • Inoculate 50 mL of seed medium (1% Bacto Tryptone, 8 mM MgSO₄, pH 7.2) in a 250 mL flask with a fresh culture of S. aurantiaca.

    • Incubate at 30°C on a rotary shaker at 200 rpm for 4-5 days.

  • Production Culture:

    • Inoculate 1 L of production medium (same as seed medium, or an optimized version) in a 2 L fermenter with 5% (v/v) of the seed culture.

    • Maintain the temperature at 30°C and the pH at 7.2 with automated acid/base addition.

    • Set the agitation to 200-300 rpm and the aeration rate to 1 vvm (volume of air per volume of medium per minute).

    • Ferment for 7-10 days.

Protocol 2: Extraction and Purification of this compound
  • Extraction:

    • Harvest the culture broth by centrifugation at 8000 rpm for 20 minutes.

    • Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate three times.

    • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Perform initial purification using flash chromatography on a silica (B1680970) gel column.

    • Further purify the this compound-containing fractions by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

Protocol 3: Quantification of this compound by HPLC
  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) with 0.1% formic acid in water with 0.1% formic acid.[5]

    • Gradient: Start with 5% ACN, increase to 95% ACN over 18 minutes.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Detection: UV detector at 266 nm and 330 nm.[5]

    • Column Temperature: 45°C.[5]

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the samples and standards into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.

Data Presentation

Table 1: Influence of Culture Parameters on this compound Yield (Hypothetical Data)

ParameterCondition AThis compound Yield (mg/L)Condition BThis compound Yield (mg/L)
Carbon Source 20 g/L Glucose5020 g/L Starch75
Nitrogen Source 10 g/L Yeast Extract6510 g/L Peptone80
pH 6.5407.290
Temperature (°C) 25553095
Agitation (rpm) 1506025085
Aeration (vvm) 0.5501.590

Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary depending on the specific strain and experimental conditions.

Visualizations

Stigmatellin_Biosynthesis_Pathway Acyl-CoA Precursors Acyl-CoA Precursors PKS PKS Acyl-CoA Precursors->PKS stiA-J genes Polyketide Chain Polyketide Chain PKS->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Cultivation cluster_1 Downstream Processing Seed Culture Seed Culture Fermentation Fermentation Seed Culture->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification Purification->Quantification

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Possible Causes cluster_2 Solutions A Low this compound Yield B Suboptimal Culture Conditions A->B C Poor Strain Performance A->C D Inefficient Extraction A->D E Optimize Medium, pH, Temp, Aeration B->E F Use Fresh Culture Stock C->F G Improve Extraction Protocol D->G

Caption: Troubleshooting logic for low this compound yield.

References

Interpreting unexpected results in Stigmatellin Y inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stigmatellin (B1206613) Y inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting unexpected results and to offer robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Stigmatellin Y and what is its primary mechanism of action?

This compound is a potent natural product inhibitor derived from the myxobacterium Stigmatella aurantiaca.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[3][4] Stigmatellin binds to the quinol oxidation (Qo) site of the complex, where it associates with the Rieske iron-sulfur protein (ISP).[1] This binding event raises the midpoint potential of the ISP and restricts its movement, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[1][5]

Q2: How do the activities of different Stigmatellin derivatives (A, X, Y) compare?

Stigmatellin A, X, and Y are derivatives that differ in the methylation of the methoxy (B1213986) groups on their aromatic moiety.[6] These structural differences significantly impact their biological activity. Stigmatellin A is the most potent, followed by this compound, while Stigmatellin X is considerably less active.[6]

Data Presentation: Comparative Inhibitory Activity
InhibitorIC50 (NADH Oxidation in beef heart submitochondrial particles)Reference
Stigmatellin A15 nM (7.7 ng/ml)[6]
This compound21 nM (10.2 ng/ml)[6]
Stigmatellin X66 nM (31 ng/ml)[6]

Q3: What are the known off-target effects of this compound?

While highly potent against Complex III, Stigmatellin can exhibit off-target effects, particularly at higher concentrations. It has been reported to inhibit Complex I of the electron transport chain as well.[1] Additionally, research has shown that this compound can interfere with the PqsR-mediated quorum sensing system in Pseudomonas aeruginosa, suggesting potential interactions with targets outside of mitochondrial respiration.[7] When interpreting results, it is crucial to consider the concentration used and the possibility of these secondary effects.

Q4: What is "half-of-the-sites" reactivity and how does it relate to Stigmatellin?

The cytochrome bc1 complex functions as a dimer. "Half-of-the-sites" reactivity refers to a phenomenon where the binding of an inhibitor to one monomer in the dimer is sufficient to inhibit the entire complex's activity.[8] Stigmatellin has been shown to exhibit this property, with studies indicating that complete inhibition of the bc1 complex activity occurs when approximately 0.5 moles of the inhibitor are bound per mole of the bc1 monomer.[8] This can result in asymmetric or biphasic binding kinetics, which may be misinterpreted if a simple 1:1 binding model is assumed.[9]

Mandatory Visualizations

Mitochondrial Electron Transport Chain and this compound Inhibition cluster_matrix Inner Mitochondrial Membrane C1 Complex I (NADH Dehydrogenase) NAD NAD+ C1->NAD Q UQ C1->Q e- Intermembrane Space Intermembrane Space C1->Intermembrane Space H+ C2 Complex II (Succinate Dehydrogenase) FAD FAD C2->FAD C2->Q e- C3 Complex III (Cytochrome bc1) CytC_red Cyt c (red) C3->CytC_red e- C3->Intermembrane Space H+ C4 Complex IV (Cytochrome c Oxidase) CytC_ox Cyt c (ox) C4->CytC_ox H2O H2O C4->H2O e- C4->Intermembrane Space H+ C5 Complex V (ATP Synthase) ATP ATP C5->ATP H+ NADH NADH NADH->C1 e- FADH2 FADH2 FADH2->C2 e- QH2 UQH2 QH2->C3 e- CytC_ox->C3 CytC_red->C4 e- O2 O2 O2->C4 ADP ADP + Pi ADP->C5 H+ StigY This compound StigY->C3 Inhibits Qo site Intermembrane Space->C5 H+ Start Poor or No Inhibition Observed Step1 Step 1: Verify Inhibitor Integrity Start->Step1 Q1 Is stock fresh? Is it soluble? Step1->Q1 Step2 Step 2: Review Assay Protocol Q2 Are controls correct? Are conditions optimal? Step2->Q2 Step3 Step 3: Check Enzyme/Cellular Activity Q3 Is enzyme/system active? Is reaction linear? Step3->Q3 Step4 Step 4: Investigate Off-Target Possibility Q4 Is concentration too high? Test against other complexes. Step4->Q4 Q1->Step2 Yes Action1 Prepare fresh stock. Use solubilizing agent. Q1->Action1 No Q2->Step3 Yes Action2 Correct buffer pH/temp. Validate controls. Q2->Action2 No Q3->Step4 Yes Action3 Use fresh enzyme. Adjust concentration. Q3->Action3 No End Problem Resolved Q4->End Yes Action4 Perform dose-response. Run counter-screens. Q4->Action4 No Action1->Step1 Action2->Step2 Action3->Step3 Action4->End start_node Start action_node Pre-incubate Enzyme with Inhibitor C Initiate Reaction (Add Substrate) action_node->C data_node Collect Data Points (Time vs. Signal) E Analyze Data (Calculate Rates, % Inhibition) data_node->E end_node Determine IC50 A Prepare Reagents (Buffer, Substrate, Inhibitor) B Aliquot Reagents (Enzyme, Buffer, Inhibitor) A->B B->action_node D Monitor Reaction Progress (e.g., Spectrophotometer) C->D D->data_node E->end_node start start start->A

References

Stigmatellin Y purity assessment and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stigmatellin (B1206613) Y. This resource is designed to assist researchers, scientists, and drug development professionals with purity assessment, quality control, and troubleshooting for experiments involving Stigmatellin Y.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the mitochondrial respiratory chain.[1][2][3] It specifically targets the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1][4] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. At higher concentrations, Stigmatellin analogs have also been shown to inhibit Complex I of the electron transport chain.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in an appropriate organic solvent (e.g., DMSO or ethanol) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When handling the compound, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is sparingly soluble in aqueous buffers. It is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) to prepare a concentrated stock solution. When preparing working solutions for aqueous-based biological assays, it is crucial to ensure that the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC).

Quality Control Parameters

The quality of this compound can be evaluated based on several key parameters. The following table provides an example of typical specifications that might be found on a Certificate of Analysis.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥98%HPLC-UV
Identity Conforms to structure¹H-NMR, LC-MS
Solubility Soluble in DMSO (≥10 mg/mL)Visual Inspection
Residual Solvents <0.5%GC-HS
Moisture Content ≤1.0%Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

  • This compound reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a lower percentage of Solvent B, and gradually increase to elute the compound and any impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: If a reference standard is available, prepare a solution of the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Common Issues in Mitochondrial Respiration Assays

This compound is a potent inhibitor of mitochondrial respiration and is often used in studies of cellular bioenergetics. Below are some common issues and troubleshooting steps.

Problem 1: Inconsistent or lower-than-expected inhibition of oxygen consumption.

Possible CauseTroubleshooting Steps
Inaccurate concentration of this compound solution. Verify the weighing and dilution calculations. Ensure complete dissolution of the compound in the stock solvent.
Degradation of this compound. Prepare fresh working solutions from a properly stored stock solution. Avoid prolonged exposure of solutions to light and elevated temperatures.
Cell permeability issues. Ensure the cell type being used is permeable to this compound. Some cell types may have efflux pumps that actively remove the inhibitor. Consider using permeabilized cells or isolated mitochondria.
Interaction with media components. Some components of cell culture media or assay buffers may interact with and reduce the effective concentration of this compound. Perform control experiments in a simplified buffer system.

Problem 2: High background signal or off-target effects.

Possible CauseTroubleshooting Steps
High concentration of this compound. Perform a dose-response curve to determine the optimal concentration for inhibiting Complex III without causing significant off-target effects. At higher concentrations, Stigmatellin analogs can inhibit Complex I.[1]
Solvent toxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for the cells or mitochondria being used (typically <0.5%). Run a solvent control to assess its effect on respiration.
Contamination of the this compound sample. If impurities are suspected, re-purify the sample or obtain a new batch from a reputable supplier. Assess purity using HPLC or LC-MS.

Visualizations

Experimental_Workflow_Purity_Assessment This compound Purity Assessment Workflow cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis cluster_quality_control Quality Control Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC NMR ¹H-NMR / ¹³C-NMR Dissolution->NMR TLC Thin-Layer Chromatography Dissolution->TLC Purity Calculate Purity (%) HPLC->Purity Impurities Identify Impurities HPLC->Impurities Identity Confirm Structure NMR->Identity Specification Compare to Specifications Purity->Specification Identity->Specification Impurities->Specification Decision Pass / Fail Specification->Decision Signaling_Pathway_Inhibition Mechanism of this compound Inhibition cluster_etc Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone Pool (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen Water H₂O Oxygen->Water StigmatellinY This compound StigmatellinY->ComplexIII Inhibits Qo site Troubleshooting_Logic Troubleshooting Logic for Inconsistent Inhibition Start Inconsistent Inhibition Observed CheckConcentration Verify this compound Concentration Start->CheckConcentration CheckStability Assess Compound Stability CheckConcentration->CheckStability Concentration OK Solution1 Recalculate and prepare fresh solution CheckConcentration->Solution1 Error Found CheckPermeability Evaluate Cell Permeability CheckStability->CheckPermeability Stable Solution2 Use fresh stock, protect from light CheckStability->Solution2 Degradation Suspected CheckMedia Investigate Media Interactions CheckPermeability->CheckMedia Permeable Solution3 Use permeabilized cells or isolated mitochondria CheckPermeability->Solution3 Low Permeability Solution4 Perform assay in simplified buffer CheckMedia->Solution4 Interaction Suspected

References

Technical Support Center: Overcoming Resistance to Stigmatellin Y in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Stigmatellin Y. Our goal is to help you overcome common challenges, including the development of resistance in your experimental models.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: this compound exhibits no or low inhibitory effect at expected concentrations.

  • Question: I am not observing the expected level of cytotoxicity or inhibition of mitochondrial respiration with this compound. What could be the reason?

  • Answer: There are several potential reasons for a lack of efficacy. First, ensure the correct preparation and storage of your this compound stock solution. It is recommended to dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM) and store it in single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1] When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1% v/v) to avoid solvent-induced toxicity and ensure solubility. Second, the concentration range you are testing may not be appropriate for your specific cell line or experimental model. We recommend performing a dose-response experiment over a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). Finally, the inherent sensitivity of your cell line to mitochondrial inhibitors can vary.

Issue 2: I am observing high variability between my experimental replicates.

  • Question: My results with this compound are inconsistent across different wells and experiments. How can I improve the reproducibility of my assays?

  • Answer: High variability can stem from several factors. Inconsistent cell seeding density is a common cause; ensure that you are seeding the same number of cells in each well for every experiment.[1] Cell health and passage number can also impact results, so it is best to use cells that are in a healthy, logarithmic growth phase and have a consistent passage number. Another potential source of variability is the vehicle control. The solvent used to dissolve this compound (e.g., DMSO) can have effects on mitochondrial function at higher concentrations.[1] Maintain a consistent final concentration of the vehicle in all experimental and control wells.

Issue 3: My experimental model has developed resistance to this compound.

  • Question: After prolonged treatment, my cells are no longer responsive to this compound. What are the likely mechanisms of resistance, and how can I overcome this?

  • Answer: Resistance to inhibitors of the cytochrome bc1 complex, like this compound, can develop through several mechanisms. The most common is the acquisition of mutations in the cytochrome b gene, a key component of the bc1 complex.[1] Another significant mechanism is the metabolic reprogramming of the cells.[2] Cancer cells, for example, can adapt to mitochondrial inhibition by upregulating glycolysis or activating alternative pathways for energy production.[2]

To overcome resistance, you can consider the following strategies:

  • Combination Therapy: Combine this compound with an inhibitor of a compensatory pathway. For instance, if the cells have upregulated glycolysis, a combination with a glycolysis inhibitor may restore sensitivity.

  • Targeting Downstream Pathways: Investigate signaling pathways downstream of mitochondrial respiration that are critical for cell survival in the resistant model and target them with specific inhibitors.

  • Alternative Inhibitors: If resistance is due to a specific mutation in the cytochrome b binding site, using an inhibitor with a different binding mode might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] By binding to this site, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane and inhibits ATP synthesis. At higher concentrations, it may also inhibit Complex I.[3] In some bacteria, like Pseudomonas aeruginosa, this compound has also been shown to interfere with the PQS-PqsR quorum sensing system.[4]

Q2: How should I prepare and store a this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] To avoid degradation, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock in your experimental medium, ensuring the final DMSO concentration remains below 0.1% (v/v) to minimize solvent toxicity.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is a relatively specific inhibitor of the cytochrome bc1 complex, off-target effects can occur, especially at higher concentrations.[3] These may include inhibition of other respiratory complexes, such as Complex I.[3] It is always advisable to perform dose-response experiments to identify the optimal concentration range that provides specific inhibition with minimal off-target effects. Additionally, including appropriate controls in your experiments is crucial to differentiate between on-target and off-target effects.

Q4: How can I confirm that this compound is inhibiting mitochondrial respiration in my experimental setup?

A4: You can measure the oxygen consumption rate (OCR) of your cells using techniques like Seahorse XF analysis or a Clark-type electrode. A decrease in the basal OCR upon treatment with this compound would indicate inhibition of mitochondrial respiration. You can also assess the mitochondrial membrane potential using fluorescent dyes like TMRE or TMRM. Inhibition of the electron transport chain by this compound will lead to a decrease in the mitochondrial membrane potential.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in in vitro Experiments

Cell TypeStarting Concentration RangeNotes
Cancer Cell Lines0.1 µM - 50 µMThe optimal concentration is highly cell line-dependent. A dose-response curve is recommended.
Primary Neurons10 nM - 10 µMNeurons can be more sensitive to mitochondrial inhibitors. Start with lower concentrations.
Yeast (S. cerevisiae)1 µM - 100 µMYeast may require higher concentrations due to the cell wall.
Bacteria (P. aeruginosa)10 µg/mL - 200 µg/mLFor quorum sensing inhibition assays.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Stigmatellin Derivatives in Human Cancer Cell Lines

CompoundHCT-116 (Colon Carcinoma)KB-3-1 (Cervix Carcinoma)U2OS (Osteosarcoma)
Stigmatellic Acid>50 µg/mL>50 µg/mL>50 µg/mL
Iso-methoxy Stigmatellin>50 µg/mL>50 µg/mL>50 µg/mL
Stigmatellin C>50 µg/mL>50 µg/mL>50 µg/mL
Stigmatellin A1.8 µg/mL1.1 µg/mL2.5 µg/mL
Doxorubicin (Control)0.02 µg/mL0.01 µg/mL0.03 µg/mL
Data adapted from a study on Stigmatellin derivatives. Note that this compound is a derivative of Stigmatellin A, and its IC50 may vary.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes a general method to determine the IC50 of this compound in an adherent cancer cell line using a resazurin-based viability assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line

This protocol outlines a general method for generating a cell line with acquired resistance to this compound.[5]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Cell culture flasks

Procedure:

  • Initial Treatment: Start by treating the parental cell line with this compound at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x the previous concentration).[5]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. Change the medium containing this compound every 3-4 days.[5]

  • Selection of Resistant Clones: Over several weeks to months, a population of cells that can proliferate in the presence of a high concentration of this compound will emerge.

  • Confirmation of Resistance: To confirm resistance, perform a cell viability assay comparing the response of the resistant cell line and the parental cell line to a range of this compound concentrations. The resistant cell line should exhibit a significantly higher IC50.

  • Characterization: Once resistance is confirmed, you can proceed to investigate the underlying mechanisms (e.g., sequencing the cytochrome b gene, performing metabolic assays).

Visualizations

Stigmatellin_Y_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane Complex_III Cytochrome bc1 Complex (Complex III) CytC_ox Cytochrome c (oxidized) Complex_III->CytC_ox e- Proton_pumping Proton Pumping (H+) Complex_III->Proton_pumping Drives UQ Ubiquinol (UQH2) UQ->Complex_III e- CytC_red Cytochrome c (reduced) Stigmatellin_Y This compound Stigmatellin_Y->Inhibition Inhibition->Complex_III Inhibits Qo site Inhibition->Proton_pumping Blocks ATP_synthesis ATP Synthesis Proton_pumping->ATP_synthesis Drives

Caption: Mechanism of action of this compound.

Stigmatellin_Y_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Stigmatellin_Y This compound Complex_III Cytochrome bc1 Complex Stigmatellin_Y->Complex_III Inhibits Mitochondrial_Respiration Mitochondrial Respiration Complex_III->Mitochondrial_Respiration Essential for Cell_Death Cell Death Mitochondrial_Respiration->Cell_Death Leads to Mutation Cytochrome b Gene Mutation Mutation->Complex_III Alters binding site Metabolic_Reprogramming Metabolic Reprogramming (e.g., increased glycolysis) Metabolic_Reprogramming->Cell_Death Bypasses inhibition

Caption: Primary mechanisms of resistance to this compound.

Experimental_Workflow_Resistance cluster_mechanisms Mechanistic Analysis cluster_strategies Therapeutic Strategies start Start: Parental Cell Line ic50 Determine IC50 of this compound start->ic50 induce_resistance Induce Resistance (prolonged exposure) ic50->induce_resistance confirm_resistance Confirm Resistance (compare IC50) induce_resistance->confirm_resistance investigate_mechanisms Investigate Mechanisms confirm_resistance->investigate_mechanisms sequencing Sequence Cytochrome b Gene investigate_mechanisms->sequencing metabolic_assays Metabolic Assays (e.g., Glycolysis) investigate_mechanisms->metabolic_assays overcome_resistance Strategies to Overcome Resistance sequencing->overcome_resistance metabolic_assays->overcome_resistance combination_therapy Combination Therapy overcome_resistance->combination_therapy alternative_inhibitors Alternative Inhibitors overcome_resistance->alternative_inhibitors

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

Stigmatellin Y vs. Stigmatellin A: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Stigmatellin (B1206613) Y and Stigmatellin A reveals distinct primary biological activities, targeting different cellular pathways. While both are natural products originating from myxobacteria, their mechanisms of action diverge significantly, with Stigmatellin A acting as a potent inhibitor of the mitochondrial respiratory chain and Stigmatellin Y demonstrating efficacy as an anti-biofilm agent by interfering with bacterial quorum sensing.

This guide provides a comprehensive comparison of the bioactivities of this compound and Stigmatellin A, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their distinct molecular interactions.

At a Glance: Key Biological Activities

CompoundPrimary TargetPrimary Activity
Stigmatellin A Cytochrome bc1 complex (Complex III)Inhibition of mitochondrial respiration
This compound PqsR proteinInhibition of quorum sensing and biofilm formation in Pseudomonas aeruginosa

Quantitative Analysis of Inhibitory Activity

Direct quantitative comparison of the inhibitory potency of this compound and Stigmatellin A is challenging due to their different primary targets. However, available data for their respective activities are presented below.

Table 1: Inhibitory Concentration of Stigmatellin A against Cytochrome bc1 Complex

Target Organism/SystemIC50 ValueReference
Yeast (Saccharomyces cerevisiae) cytochrome bc12.4 nM[1]

Table 2: Biofilm Inhibition by this compound

Target OrganismAssayConcentration% InhibitionReference
Pseudomonas aeruginosaBiofilm formation100 µg/mlSignificant (p < 0.001)[2]

Mechanism of Action: A Tale of Two Pathways

The distinct biological activities of this compound and Stigmatellin A stem from their interaction with different cellular components.

Stigmatellin A: A Potent Inhibitor of Cellular Respiration

Stigmatellin A is a well-characterized and potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] It binds to the Qo site of cytochrome b, a key component of the complex.[3] This binding event has two major consequences:

  • Inhibition of Electron Transfer: Stigmatellin A blocks the transfer of electrons from ubiquinol (B23937) to the Rieske iron-sulfur protein, a critical step in the Q-cycle. This effectively halts the electron transport chain, leading to a cessation of ATP production through oxidative phosphorylation.

  • Stabilization of the Rieske Protein: The binding of Stigmatellin A locks the Rieske iron-sulfur protein in a specific conformation, preventing its movement and further contributing to the inhibition of electron flow.[3]

The following diagram illustrates the inhibitory action of Stigmatellin A on the cytochrome bc1 complex.

StigmatellinA_Pathway Ubiquinol Ubiquinol (QH2) Qo_site Qo Site (Cytochrome b) Ubiquinol->Qo_site e- Rieske Rieske Fe-S Protein Qo_site->Rieske e- Inhibition Inhibition StigmatellinA Stigmatellin A StigmatellinA->Qo_site CytC1 Cytochrome c1 Rieske->CytC1 e- CytC Cytochrome c CytC1->CytC e-

Inhibition of the Cytochrome bc1 Complex by Stigmatellin A.
This compound: An Anti-Biofilm Agent Targeting Quorum Sensing

This compound has been identified as an effective inhibitor of biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa.[2][4] Its mechanism of action is centered on the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system.[4][5]

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the PqsR protein is a key transcriptional regulator that binds to the PQS signal molecule, leading to the expression of virulence factors and genes involved in biofilm formation.

Molecular docking studies have revealed that this compound can bind to the PQS binding site of the PqsR protein.[4] By acting as a competitive inhibitor, this compound prevents the binding of the natural PQS signal, thereby downregulating the expression of genes controlled by this quorum sensing system.[2][5]

The following diagram depicts the interference of this compound with the PQS-PqsR quorum sensing pathway.

StigmatellinY_Pathway PQS PQS Signal PqsR PqsR Protein PQS->PqsR Binds Gene_Expression Virulence & Biofilm Gene Expression PqsR->Gene_Expression Activates Inhibition Inhibition StigmatellinY This compound StigmatellinY->PqsR Competitively Binds

Inhibition of PQS-PqsR Quorum Sensing by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytochrome bc1 Complex Activity Assay (for Stigmatellin A)

This protocol describes a general method for measuring the activity of the cytochrome bc1 complex, which can be adapted to determine the IC50 value of inhibitors like Stigmatellin A.

Objective: To measure the rate of cytochrome c reduction by the cytochrome bc1 complex in the presence of a ubiquinol analog as the electron donor.

Materials:

  • Purified cytochrome bc1 complex

  • Cytochrome c (from horse heart)

  • Decylubiquinol (DBH) or other suitable ubiquinol analog

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and oxidized cytochrome c.

  • Add varying concentrations of the inhibitor (Stigmatellin A) to the reaction mixture and incubate for a specified period.

  • Initiate the reaction by adding the ubiquinol analog (e.g., decylubiquinol).

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Biofilm Inhibition Assay (for this compound)

This protocol outlines a common method for quantifying the effect of a compound on bacterial biofilm formation.

Objective: To determine the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa culture

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent for crystal violet

  • Microplate reader

Procedure:

  • Grow a culture of Pseudomonas aeruginosa to a specific optical density.

  • In a 96-well microtiter plate, add the bacterial culture to wells containing fresh growth medium and varying concentrations of this compound. Include control wells with no inhibitor.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.

  • Stain the remaining adherent biofilm with a crystal violet solution.

  • After a short incubation, wash away the excess stain.

  • Solubilize the crystal violet that has stained the biofilm using a suitable solvent (e.g., 95% ethanol).

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution in a microplate reader.

  • Calculate the percentage of biofilm inhibition for each concentration of this compound relative to the control.

Structure-Activity Relationship: A Tale of Two Scaffolds

The structural differences between Stigmatellin A and this compound are likely responsible for their distinct biological targets and activities. While a direct comparative structure-activity relationship (SAR) study is not available, we can infer key aspects from their known interactions.

The chromone (B188151) ring system is a common feature in both molecules. However, the specific substitutions on this ring and the nature of the side chain dictate their target specificity. For Stigmatellin A, the specific arrangement of methoxy (B1213986) and hydroxyl groups on the chromone head, along with the conformation of its hydrophobic side chain, are critical for its high-affinity binding to the Qo site of the cytochrome bc1 complex.

In contrast, the structural features of this compound allow it to mimic the PQS signal molecule and interact with the ligand-binding pocket of the PqsR protein. The precise structural determinants for this interaction are a subject for further investigation, but it is clear that its overall shape and electronic properties are sufficiently similar to the natural ligand to enable competitive binding.

The following diagram illustrates the general workflow for investigating the structure-activity relationship of these compounds.

SAR_Workflow Compound_Library Stigmatellin Analogs (Varying Substituents) Bioassay Biological Assays (e.g., Cytochrome bc1 inhibition, Biofilm inhibition) Compound_Library->Bioassay Data_Analysis Data Analysis (IC50, % Inhibition) Bioassay->Data_Analysis SAR_Model Structure-Activity Relationship Model Data_Analysis->SAR_Model

General Workflow for SAR Studies.

References

Stigmatellin Y vs. Myxothiazol: A Comparative Guide to Complex III Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent mitochondrial Complex III inhibitors: Stigmatellin (B1206613) Y and myxothiazol (B1677603). By examining their inhibitory mechanisms, potency, and effects on reactive oxygen species (ROS) production, this document serves as a critical resource for researchers investigating mitochondrial respiration and developing novel therapeutics targeting the electron transport chain.

Mechanism of Action: Targeting the Qo Site of Complex III

Both Stigmatellin Y and myxothiazol exert their inhibitory effects by binding to the ubiquinol (B23937) oxidation (Qo) site of Complex III (cytochrome bc1 complex). This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b. This interruption of the Q cycle effectively halts the flow of electrons through the respiratory chain, leading to an inhibition of mitochondrial respiration and ATP synthesis.

Quantitative Comparison of Inhibitory Potency

While both compounds are highly potent inhibitors of Complex III, their IC50 values can vary depending on the experimental system. The following table summarizes available data from various studies. It is important to note that direct comparisons should be made with caution due to the differing experimental conditions. The data for "stigmatellin" is presented as a proxy for this compound, as specific IC50 values for this compound in Complex III inhibition are not consistently reported in the literature.

InhibitorIC50 ValueExperimental System
Myxothiazol 0.45 mol/mol cytochrome bNADH oxidation in submitochondrial particles
0.58 mol/mol cytochrome bOxygen consumption in beef heart mitochondria
~0.2 µM (extrapolated)NADH:ubiquinone reductase activity in mitochondrial particles[1]
0.01 ng/mLCytotoxicity in A549 cells
Stigmatellin Nanomolar concentrationsMitochondrial Complex III inhibition[1]
107 ± 21 nMNADH-ubiquinone-1 oxidoreductase activity in recombinant Ndi1

Differential Effects on Reactive Oxygen Species (ROS) Production

A significant point of differentiation between this compound and myxothiazol is their impact on the production of mitochondrial reactive oxygen species (ROS).

  • Myxothiazol: Inhibition by myxothiazol can lead to an increased production of superoxide (B77818) and hydrogen peroxide.[2] This is thought to occur because myxothiazol displaces ubiquinol from the Qo site, which can lead to the formation of a destabilized semiquinone radical that readily donates an electron to molecular oxygen.

  • This compound: In contrast, stigmatellin is generally observed to inhibit or decrease ROS production from Complex III.[3][4] Stigmatellin binds in a manner that is believed to stabilize the semiquinone intermediate or prevent its formation altogether, thus reducing the likelihood of electron leakage to oxygen.

Experimental Protocols

Determining the IC50 of Complex III Inhibitors

Objective: To quantify the concentration of this compound or myxothiazol required to inhibit 50% of Complex III activity.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Substrate: Decylubiquinol (DBQ)

  • Electron Acceptor: Cytochrome c (from horse heart)

  • Inhibitors: this compound and myxothiazol stock solutions in DMSO

  • Spectrophotometer with kinetic measurement capabilities (550 nm)

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a temperature-controlled cuvette, add the assay buffer, cytochrome c, and the mitochondrial/SMP sample.

  • Add the inhibitor at various concentrations to different cuvettes. Include a vehicle control (DMSO).

  • Initiate the reaction by adding decylubiquinol.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for several minutes.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

Measuring Mitochondrial ROS Production

Objective: To assess the effect of this compound and myxothiazol on ROS production by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM MgCl2, 2 mM KH2PO4, pH 7.4)

  • Respiratory Substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone)

  • ROS-sensitive fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Inhibitors: this compound and myxothiazol stock solutions in DMSO

  • Multi-well plate reader with fluorescence detection

Procedure:

  • In a 96-well black plate, add the respiration buffer, respiratory substrates, Amplex Red, and HRP.

  • Add the isolated mitochondria to each well.

  • Add the inhibitors at the desired concentrations. Include a vehicle control.

  • Immediately place the plate in the reader and begin kinetic measurements of fluorescence (excitation ~530-560 nm, emission ~590 nm).

  • Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.

  • Compare the rates of ROS production in the presence of the inhibitors to the vehicle control.

Visualizing the Mechanism of Action

The following diagrams illustrate the electron transport chain's Q cycle and the specific binding sites of the inhibitors, as well as a typical experimental workflow.

Caption: Inhibition of the Q cycle in Complex III by this compound and myxothiazol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or SMPs Setup_Reaction Set up Spectrophotometric or Fluorometric Assay Isolate_Mito->Setup_Reaction Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Add_Inhibitors Add Inhibitor Dilutions Prepare_Inhibitors->Add_Inhibitors Setup_Reaction->Add_Inhibitors Initiate_Reaction Initiate with Substrate Add_Inhibitors->Initiate_Reaction Measure_Signal Measure Kinetic Signal (Absorbance or Fluorescence) Initiate_Reaction->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: General experimental workflow for inhibitor characterization.

References

Validating the Binding Site of Stigmatellin Y on Cytochrome b: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies used to validate the binding site of Stigmatellin Y on cytochrome b, a critical subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By objectively comparing this compound with other well-characterized inhibitors, this document aims to provide researchers with the necessary information to design and interpret experiments for novel drug discovery and development targeting this essential enzyme.

Executive Summary

This compound is a potent inhibitor of the cytochrome bc1 complex, targeting the quinol oxidation (Qo) site of cytochrome b. Its binding is characterized by a high affinity and specific interactions with key amino acid residues, leading to the blockage of electron transfer and subsequent inhibition of cellular respiration. This guide details the experimental validation of this binding site through a comparative analysis of this compound and other known Qo site inhibitors, including myxothiazol (B1677603), strobilurin, and 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT). We present quantitative binding data, detailed experimental protocols for validation, and visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Qo Site Inhibitors

The efficacy of inhibitors targeting the Qo site of cytochrome b can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A lower value for these parameters indicates a higher potency of the inhibitor.

InhibitorTarget SiteIC50KiKdBinding Rate Constant (k_on)Organism/System
This compound Qo15 nM (as Stigmatellin A)Competitive< 10⁻¹¹ M1.0 x 10⁵ M⁻¹s⁻¹Bovine heart mitochondria
Myxothiazol Qo0.58 mol/mol of cyt b---Bovine heart mitochondria
Strobilurin A (Mucidin) Qo----Saccharomyces cerevisiae
UHDBT Qo---2.3 x 10⁵ M⁻¹s⁻¹Bovine heart mitochondria
Antimycin A Qi----General Qi site inhibitor

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The IC50 value for this compound is for Stigmatellin A, a closely related compound. The IC50 for myxothiazol is presented as a molar ratio.

Experimental Validation of the Binding Site

The validation of this compound's binding site on cytochrome b relies on a combination of structural, biochemical, and genetic techniques.

Signaling Pathway of the Cytochrome bc1 Complex

The cytochrome bc1 complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c, coupled with proton translocation across the inner mitochondrial membrane. This process, known as the Q cycle, involves two distinct quinone binding sites on cytochrome b: the Qo site (ubiquinol oxidation) and the Qi site (ubiquinone reduction). This compound and its counterparts act by obstructing the Qo site, thereby disrupting the entire electron flow.

cluster_membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_Qi Qi Site Ubiquinol Ubiquinol (QH2) Qo_Site Cytochrome b (Qo Site) Ubiquinol->Qo_Site e- ISP Rieske Iron-Sulfur Protein (ISP) Qo_Site->ISP e- Heme_bL Heme bL Qo_Site->Heme_bL e- Protons_IMS 2H+ (Intermembrane Space) Qo_Site->Protons_IMS 2H+ Stigmatellin This compound Stigmatellin->Qo_Site Inhibition Qi_Site Cytochrome b (Qi Site) Protons_Matrix 2H+ (Matrix) Qi_Site->Protons_Matrix 2H+ Ubiquinol_regen Qi_Site->Ubiquinol_regen QH2 Ubiquinone Ubiquinone (Q) Ubiquinone->Qi_Site CytC1 Cytochrome c1 ISP->CytC1 e- CytC Cytochrome c CytC1->CytC e- Heme_bH Heme bH Heme_bL->Heme_bH Heme_bH->Qi_Site Ubiquinol_regen->Ubiquinol

Caption: The Q-cycle pathway of the cytochrome bc1 complex and the inhibitory action of this compound at the Qo site.

Experimental Workflow for Binding Site Validation

A multi-faceted approach is essential to unequivocally validate the binding site of an inhibitor. The following workflow outlines the key experimental stages:

cluster_workflow Experimental Workflow A 1. Biochemical Assays (Enzyme Kinetics) B 2. Structural Biology (X-ray Crystallography / Cryo-EM) A->B Determine Ki, IC50 & mode of inhibition E Data Integration & Validation A->E C 3. Biophysical Techniques (EPR Spectroscopy) B->C Visualize binding pocket & inhibitor interaction B->E D 4. Molecular Biology (Site-Directed Mutagenesis) C->D Probe conformational changes & electronic structure C->E D->A Identify key residues for binding D->E

Caption: A logical workflow for the comprehensive validation of an inhibitor's binding site on cytochrome b.

Detailed Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc1 complex and to calculate its IC50 value.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition.

Materials:

  • Purified cytochrome bc1 complex (e.g., from bovine heart mitochondria)

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • Cytochrome c (from horse heart)

  • Potassium phosphate (B84403) buffer, pH 7.4

  • Inhibitor stock solutions (this compound and alternatives) in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c in a cuvette.

  • Add a specific concentration of the inhibitor (or solvent control) to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate, ubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

  • Repeat the assay with a range of inhibitor concentrations.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of the Inhibitor-Bound Complex

Objective: To obtain a high-resolution 3D structure of the cytochrome bc1 complex with this compound bound, revealing the precise binding pocket and molecular interactions.

Principle: The protein-inhibitor complex is crystallized, and the resulting crystals are diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Procedure:

  • Purification and Crystallization: Purify the cytochrome bc1 complex to homogeneity. Co-crystallize the complex with a molar excess of this compound using techniques such as vapor diffusion.

  • Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known structure of the cytochrome bc1 complex as a search model.

  • Refinement and Analysis: Refine the atomic model against the experimental data. Analyze the electron density map to confirm the binding of this compound and identify the specific amino acid residues involved in the interaction.

Site-Directed Mutagenesis

Objective: To confirm the functional importance of specific amino acid residues in the binding of this compound.

Principle: Specific amino acids in the putative binding site of cytochrome b (e.g., His-181 of the Rieske protein and Glu-272 of cytochrome b) are mutated to other residues (e.g., alanine). The effect of these mutations on the binding affinity and inhibitory potency of this compound is then assessed.

Procedure:

  • Mutagenesis: Introduce the desired point mutations into the gene encoding cytochrome b using a site-directed mutagenesis kit.

  • Expression and Purification: Express the mutant cytochrome bc1 complex in a suitable expression system (e.g., yeast or bacteria) and purify the complex.

  • Functional Assays: Perform ubiquinol-cytochrome c reductase activity assays with the mutant complex in the presence of this compound to determine if the IC50 value is altered compared to the wild-type enzyme.

  • Binding Assays: If possible, perform direct binding assays (e.g., isothermal titration calorimetry) to measure the binding affinity (Kd) of this compound to the mutant complex.

A significant increase in the IC50 or Kd value for the mutant enzyme compared to the wild-type indicates that the mutated residue is critical for inhibitor binding.

Conclusion

The validation of this compound's binding site at the Qo pocket of cytochrome b is a robust process that integrates biochemical, structural, and molecular biology techniques. The presented data and protocols provide a framework for researchers to not only understand the mechanism of action of this potent inhibitor but also to guide the development of novel therapeutic agents targeting the cytochrome bc1 complex. The comparative approach allows for the objective assessment of new compounds against established benchmarks, accelerating the drug discovery pipeline.

Stigmatellin Derivatives and Their Impact on Mitochondrial Complex III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stigmatellin (B1206613) derivatives, focusing on their structure-activity relationship (SAR) as potent inhibitors of mitochondrial complex III (the cytochrome bc1 complex). Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, and its derivatives are crucial tools for studying mitochondrial respiration and hold potential as therapeutic agents.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing their activity, and provides a comparative analysis with other known mitochondrial complex III inhibitors.

Structure-Activity Relationship of Stigmatellin Derivatives

Stigmatellin consists of a 5,7-dimethoxy-8-hydroxychromone headgroup attached to a hydrophobic alkenyl side chain at the 2-position.[1] Modifications to this side chain have been shown to significantly impact the biological activity of these compounds. While extensive quantitative data on the direct inhibition of mitochondrial complex III by a wide range of Stigmatellin derivatives remains limited in publicly accessible literature, studies on their cytotoxic and antimicrobial activities provide valuable insights into their SAR.

A study on three new derivatives—stigmatellic acid (1), iso-methoxy-stigmatellin A (2), and stigmatellin C (3)—compared their biological activities to the well-characterized Stigmatellin A (4).[2][3][4][5]

Key Structural Modifications:

  • Stigmatellic acid (1): Features a terminal carboxylic acid group on the alkenyl side chain.[2][3][4][5]

  • iso-Methoxy-stigmatellin A (2): Possesses a methoxy (B1213986) group at the C-12' position of the side chain.[2][3][4][5]

  • Stigmatellin C (3): Contains a vicinal diol on the side chain.[2][3][4][5]

These modifications, particularly the introduction of polar groups, appear to reduce the overall biological activity compared to Stigmatellin A, suggesting that the hydrophobicity and specific conformation of the alkenyl side chain are critical for potent inhibition.

Comparative Biological Activity of Stigmatellin Derivatives

The following tables summarize the available data on the cytotoxic and antimicrobial activities of these Stigmatellin derivatives.

Table 1: Cytotoxicity of Stigmatellin Derivatives (IC50, µg/mL) [3]

CompoundHCT-116 (Colon Carcinoma)KB-3-1 (Cervix Carcinoma)U2OS (Osteosarcoma)
Stigmatellic acid (1)0.350.955.36
iso-Methoxy-stigmatellin A (2)0.250.673.34
Stigmatellin C (3)1.163.1518.80
Stigmatellin A (4)0.09 0.14 0.50

Table 2: Antimicrobial Activity of Stigmatellin Derivatives (MIC, µg/mL) [3]

OrganismStigmatellic acid (1)iso-Methoxy-stigmatellin A (2)Stigmatellin C (3)Stigmatellin A (4)
Mucor hiemalis643212816
Candida albicans12812812816
Pichia anomala6412812816

Note: Lower IC50 and MIC values indicate higher potency.

Comparison with Other Mitochondrial Complex III Inhibitors

Stigmatellin and its derivatives belong to a class of inhibitors that target the Qo (quinol oxidation) site of the cytochrome bc1 complex. Other well-known inhibitors of this complex include Myxothiazol and Antimycin A, which have distinct binding sites and mechanisms of action.

  • Stigmatellin: Binds to the Qo site and interacts with both cytochrome b and the Rieske iron-sulfur protein (ISP).[1] This binding stabilizes the ISP in a position that prevents electron transfer to cytochrome c1.

  • Myxothiazol: Also binds to the Qo site but at a location distinct from Stigmatellin, primarily interacting with cytochrome b.[6] It displaces ubiquinol (B23937) from its binding site.

  • Antimycin A: Binds to the Qi (quinol reduction) site of the complex, blocking the transfer of electrons to ubiquinone.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Stigmatellin derivatives is the inhibition of the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

dot

Stigmatellin_Mechanism Stigmatellin Stigmatellin Derivatives Complex_III Mitochondrial Complex III (Qo site) Stigmatellin->Complex_III Inhibits ETC Electron Transport Chain Disruption Complex_III->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Mitochondrial ROS Production ETC->ROS Downstream Downstream Cellular Effects (e.g., Apoptosis, altered metabolism) ATP->Downstream HIF1a HIF-1α Stabilization ROS->HIF1a HIF1a->Downstream

Caption: Mechanism of action of Stigmatellin derivatives.

The increased production of mitochondrial ROS acts as a signaling molecule, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[8][9][10][11] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and oxidative stress, regulating genes involved in angiogenesis, metabolism, and cell survival.

Experimental Protocols

In Vitro Mitochondrial Complex III Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Stigmatellin derivatives on mitochondrial complex III.

1. Materials and Reagents:

  • Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells)

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • Decylubiquinone (DB)

  • Dithiothreitol (DTT) for reducing DB

  • Cytochrome c (from bovine heart)

  • Test compounds (Stigmatellin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium cyanide (KCN) or Sodium Azide (to inhibit Complex IV)

  • Spectrophotometer capable of measuring absorbance at 550 nm

2. Experimental Workflow:

dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Prep Isolate Mitochondria Reaction_Setup Set up reaction mixture (Buffer, Mitochondria, KCN) Mito_Prep->Reaction_Setup Reagent_Prep Prepare Reagents (Reduced DB, Cytochrome c) Reagent_Prep->Reaction_Setup Compound_Prep Prepare Test Compound Dilutions Preincubation Pre-incubate with Test Compound Compound_Prep->Preincubation Reaction_Setup->Preincubation Initiation Initiate reaction with reduced DB Preincubation->Initiation Measurement Measure Absorbance at 550 nm (kinetic or end-point) Initiation->Measurement Rate_Calc Calculate rate of Cytochrome c reduction Measurement->Rate_Calc IC50_Calc Determine IC50 values Rate_Calc->IC50_Calc

References

Stigmatellin Y: A Comparative Guide to a Potent Natural Respiratory Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stigmatellin Y with other well-characterized natural inhibitors of the mitochondrial respiratory chain. The information presented is intended to aid researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on objective performance data and detailed experimental methodologies.

Mechanism of Action and Comparative Efficacy

This compound is a potent natural product isolated from the myxobacterium Stigmatella aurantiaca.[1] It primarily functions as an inhibitor of the cytochrome bc1 complex (Complex III) of the electron transport chain.[1] Its unique binding mechanism at the Qo (quinol oxidation) site distinguishes it from other Complex III inhibitors. At higher concentrations, this compound has also been shown to inhibit Complex I.[1]

This guide compares this compound to other widely used natural respiratory inhibitors: the Complex III inhibitors Antimycin A and Myxothiazol, the Complex I inhibitors Rotenone and Piericidin A, and the ATP synthase (Complex V) inhibitor Oligomycin.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected natural respiratory inhibitors. It is important to note that IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, specific cell lines, etc.).

InhibitorTarget ComplexBinding SiteReported IC50Experimental System
Stigmatellin A Complex IIIQo site0.09 µg/mLHCT-116 cells
Antimycin AComplex IIIQi site38 nM[2]Isolated rat liver mitochondria
MyxothiazolComplex IIIQo site0.01 ng/mL[3]A549 cells
RotenoneComplex IUbiquinone binding site1.7 - 2.2 µM[4]Generic Complex I activity
Piericidin AComplex IUbiquinone binding site3.7 nM[5]Respiratory complex I
Oligomycin AATP Synthase (Complex V)F0 subunit~100 nM[6]MCF7 cells

Signaling Pathways and Experimental Workflows

The inhibition of the mitochondrial electron transport chain by these natural products has profound effects on cellular signaling and metabolism. A primary consequence is the disruption of the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Mitochondrial Electron Transport Chain Inhibition

The following diagram illustrates the points of inhibition for this compound and other natural respiratory inhibitors within the mitochondrial electron transport chain.

ETC_Inhibition cluster_complexes Mitochondrial Electron Transport Chain cluster_inhibitors Natural Respiratory Inhibitors Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase (Complex V) Rotenone Rotenone Rotenone->Complex_I Inhibits Piericidin_A Piericidin A Piericidin_A->Complex_I Inhibits Stigmatellin_Y This compound Stigmatellin_Y->Complex_III Inhibits Qo site Myxothiazol Myxothiazol Myxothiazol->Complex_III Inhibits Qo site Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits Qi site Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits

Caption: Inhibition sites of natural respiratory inhibitors.

Experimental Workflow for Assessing Mitochondrial Respiration Inhibition

This diagram outlines a typical workflow for determining the inhibitory effect of a compound on mitochondrial oxygen consumption using high-resolution respirometry.

Experimental_Workflow cluster_prep Preparation cluster_assay High-Resolution Respirometry cluster_analysis Data Analysis cell_culture 1. Cell Culture or Mitochondria Isolation respirometer_setup 3. Calibrate and Equilibrate Respirometer inhibitor_prep 2. Prepare Inhibitor Stock Solutions add_cells 4. Add Cells or Mitochondria to Chambers respirometer_setup->add_cells baseline 5. Measure Basal Respiration add_cells->baseline add_inhibitor 6. Titrate Inhibitor baseline->add_inhibitor measure_inhibition 7. Record Oxygen Consumption Rate add_inhibitor->measure_inhibition data_processing 8. Calculate Respiration Rates measure_inhibition->data_processing ic50_determination 9. Determine IC50 Value data_processing->ic50_determination

Caption: Workflow for mitochondrial respiration inhibition assay.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for key experiments cited in this guide.

High-Resolution Respirometry for IC50 Determination

This protocol outlines the measurement of oxygen consumption rates in intact or permeabilized cells to determine the IC50 of a mitochondrial inhibitor.[7][8]

1. Cell Preparation:

  • Culture cells to the desired confluency.

  • For permeabilized cell experiments, harvest cells and resuspend in a suitable respiration buffer (e.g., MiR05).

  • Determine cell density using a hemocytometer.

2. Respirometer Setup:

  • Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.[7]

  • Add respiration buffer to the chambers and allow the signal to stabilize at 37°C.

3. Assay Procedure:

  • Add a known number of cells or a specific amount of isolated mitochondria to each chamber.

  • Measure the basal respiration rate.

  • Sequentially add substrates and other compounds to stimulate specific respiratory states (e.g., glutamate (B1630785) and malate (B86768) for Complex I-linked respiration, followed by ADP to stimulate oxidative phosphorylation).

  • After achieving a stable stimulated respiration rate, perform a stepwise titration of the inhibitor (e.g., this compound) into the chamber.

  • Record the oxygen consumption rate after each titration step until respiration is maximally inhibited.

4. Data Analysis:

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the stimulated respiration rate before inhibitor addition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Spectrophotometric Assay for Complex I Activity

This method measures the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria.[9][10]

1. Mitochondrial Isolation:

  • Isolate mitochondria from cells or tissues using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

2. Reaction Mixture Preparation:

  • Prepare an assay buffer containing phosphate (B84403) buffer, magnesium chloride, and a substrate for Complex I (NADH).

  • Add an artificial electron acceptor, such as decylubiquinone, and a terminal electron acceptor dye that changes absorbance upon reduction.[10]

  • Include an inhibitor of Complex IV (e.g., potassium cyanide) to prevent reoxidation of the electron acceptor.

3. Measurement of Activity:

  • Add a specific amount of isolated mitochondria to the reaction mixture in a cuvette or microplate well.

  • Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.[10] This rate is proportional to the Complex I activity.

4. Inhibition Assay:

  • To determine the IC50 of an inhibitor, perform the assay in the presence of varying concentrations of the inhibitor.

  • A parallel measurement in the presence of a saturating concentration of a known Complex I inhibitor (e.g., rotenone) is used to determine the specific Complex I activity by subtracting the residual activity.[9]

5. Data Analysis:

  • Calculate the specific Complex I activity at each inhibitor concentration.

  • Determine the IC50 value as described in the high-resolution respirometry protocol.

References

Stigmatellin Y: A Comparative Guide to Cellular Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular target profile of Stigmatellin Y. While comprehensive cross-reactivity data against a broad panel of cellular targets is not extensively documented in publicly available literature, this document summarizes the known interactions and provides methodologies for further investigation. This compound is a potent natural product isolated from the myxobacterium Stigmatella aurantiaca. Its primary mechanism of action is the inhibition of mitochondrial respiration, but emerging research indicates potential interactions with other cellular systems.

Data Presentation

The following tables summarize the known inhibitory activities of this compound and its close analog, Stigmatellin A. This data highlights its high potency against its primary target and provides context for its effects on other biological systems.

Table 1: Inhibition of Primary and Secondary Cellular Targets by Stigmatellins
CompoundTargetTarget ClassActivityValueOrganism/System
Stigmatellin Cytochrome bc1 complex (Complex III)Mitochondrial Electron Transport ChainInhibitionPotent (nM range)Bovine, avian, yeast, bacteria[1]
Stigmatellin Complex IMitochondrial Electron Transport ChainInhibitionMicromolar concentrationsMitochondria[1][2]
This compound PqsRQuorum Sensing ReceptorAntagonist (inferred)No quantitative data availablePseudomonas aeruginosa[3][4][5]
Table 2: Cytotoxic Activity of Stigmatellin A against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µg/mL)
Stigmatellin A HCT-116Colon Carcinoma0.09
Stigmatellin A KB-3-1Cervical Carcinoma0.14
Stigmatellin A U2OSOsteosarcoma0.50

This data for Stigmatellin A, a closely related analog, suggests that the cytotoxic effects, likely stemming from mitochondrial inhibition, occur at nanomolar to low micromolar concentrations.

Experimental Protocols

Given the lack of a published, broad cross-reactivity screen for this compound, this section provides detailed, representative protocols for how such studies are typically conducted. These methodologies can be adapted to assess the selectivity of this compound against various target classes.

Kinase Selectivity Profiling via In Vitro Binding Assay

This protocol describes a common method to assess the cross-reactivity of a compound against a large panel of human kinases.

Objective: To determine the inhibitory activity (IC50) or percentage of inhibition of this compound against a panel of purified human kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., commercial panels from service providers)

  • ATP solution

  • Substrate peptide specific for each kinase

  • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the kinase, substrate, and ATP mixture into the wells of a 384-well plate.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the serially diluted this compound to the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent, broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Mitochondrial Complex Activity Assays

This protocol outlines a method to determine the specific inhibitory effect of this compound on the individual complexes of the electron transport chain.

Objective: To measure the IC50 of this compound against mitochondrial Complexes I, II, III, IV, and V.

Materials:

  • Isolated mitochondria or cell lysates

  • This compound stock solution

  • Specific substrates and electron acceptors for each complex (e.g., NADH for Complex I, succinate (B1194679) for Complex II, ubiquinol (B23937) for Complex III)

  • Assay buffers specific for each complex activity measurement

  • Spectrophotometer or plate reader

Procedure:

  • Mitochondria/Lysate Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) or prepare cell lysates containing active mitochondria.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity:

    • Add the mitochondrial preparation to a microplate.

    • Add the serially diluted this compound and incubate for a short period.

    • Initiate the reaction by adding NADH and ubiquinone.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:

    • Add the mitochondrial preparation to a microplate.

    • Add reduced cytochrome c and the serially diluted this compound.

    • Initiate the reaction by adding ubiquinol.

    • Monitor the increase in absorbance at 550 nm (due to cytochrome c reduction) over time.

  • Other Complexes: Follow similar principles using specific substrates and monitoring specific reactions for Complex II, IV, and V.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Normalize the rates to the DMSO control and plot against the log of the compound concentration to determine the IC50 value for each complex.

Mandatory Visualizations

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for assessing compound cross-reactivity.

G General Workflow for Compound Selectivity Profiling cluster_0 Initial Screening cluster_1 Broad Panel Screening cluster_2 Hit Validation & Follow-up start Compound of Interest (e.g., this compound) primary_assay Primary Target Assay (e.g., Complex III activity) start->primary_assay kinase_panel Kinase Panel (>400 kinases) primary_assay->kinase_panel High Potency Confirmed gpcr_panel GPCR Panel primary_assay->gpcr_panel ion_channel_panel Ion Channel Panel primary_assay->ion_channel_panel other_panels Other Enzyme/Receptor Panels primary_assay->other_panels dose_response Dose-Response & IC50 Determination for identified off-targets kinase_panel->dose_response gpcr_panel->dose_response ion_channel_panel->dose_response other_panels->dose_response cellular_assays Cell-based Assays (e.g., cytotoxicity, signaling) dose_response->cellular_assays final_profile Selectivity Profile Generation cellular_assays->final_profile

Caption: Workflow for assessing compound cross-reactivity.

mitochondrial_etc This compound Inhibition of the Mitochondrial Electron Transport Chain cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane NADH NADH C1 Complex I NADH->C1 Succinate Succinate C2 Complex II Succinate->C2 H_out H+ C5 ATP Synthase H_out->C5 Proton Gradient C1->H_out Q Coenzyme Q C1->Q C2->Q C3 Complex III (Cytochrome bc1) Q->C3 C3->H_out CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 C4->H_out ATP ATP C5->ATP produces Stigmatellin_C1 This compound (Higher Conc.) Stigmatellin_C1->C1 Stigmatellin_C3 This compound (Potent Inhibition) Stigmatellin_C3->C3

Caption: this compound's sites of action on the ETC.

PQS_pathway This compound Interference with P. aeruginosa Quorum Sensing cluster_cell Pseudomonas aeruginosa cell PqsA_D PqsA-D enzymes HHQ HHQ (2-heptyl-4-quinolone) PqsA_D->HHQ biosynthesis PqsH PqsH enzyme HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS PqsR PqsR Receptor PQS->PqsR binds & activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds to Virulence_genes Virulence Genes (e.g., elastase, pyocyanin) PqsR->Virulence_genes activates transcription pqsA_promoter->PqsA_D activates transcription (positive feedback) Stigmatellin_Y This compound Stigmatellin_Y->PqsR competitive inhibition

Caption: this compound's inhibition of the PQS pathway.

References

Confirmation of Stigmatellin Y's inhibitory mechanism on electron flow

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Stigmatellin Y's inhibitory mechanism against other known inhibitors of the mitochondrial electron transport chain.

This compound, a derivative of the naturally occurring myxobacterial metabolite Stigmatellin, has been identified as a potent inhibitor of the mitochondrial electron transport chain. This guide provides a comprehensive comparison of this compound's inhibitory mechanism and potency with other well-characterized inhibitors, namely Stigmatellin A, Antimycin A, and Myxothiazol. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial bioenergetics and the development of novel therapeutics targeting cellular respiration.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary target of this compound and its analogues is the cytochrome bc1 complex, also known as Complex III of the electron transport chain. This enzymatic complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This proton gradient is subsequently utilized by ATP synthase to generate ATP.

Stigmatellin and its derivatives, including this compound, are classified as Qo site inhibitors. They bind to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the complex. This binding event physically obstructs the entry of the substrate, ubiquinol, thereby halting the flow of electrons. A key feature of the Stigmatellin binding mechanism is its interaction with the Rieske iron-sulfur protein (ISP), a critical component of the bc1 complex. This interaction stabilizes the ISP in a position that prevents its movement, which is essential for electron transfer to cytochrome c1.

In contrast, Antimycin A acts at a different site within the cytochrome bc1 complex, known as the quinone reduction (Qi) site. By binding to the Qi site, Antimycin A blocks the transfer of electrons to ubiquinone, effectively inhibiting the latter half of the Q-cycle. Myxothiazol, like Stigmatellin, is also a Qo site inhibitor. However, its binding mode and interaction with the Rieske ISP differ from that of Stigmatellin.

Comparative Inhibitory Potency

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The table below summarizes the available IC50 values for this compound and its comparators against the cytochrome bc1 complex. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget SiteIC50 (nM)Organism/System
This compound Qo10.2 Beef heart submitochondrial particles
Stigmatellin AQo7.7Beef heart submitochondrial particles
Stigmatellin XQo31Beef heart submitochondrial particles
Antimycin AQi~2 (Standard)Not specified
MyxothiazolQoData not available for direct comparisonNot specified

Note: The IC50 value for Antimycin A is a generally accepted reference value. The IC50 values for Stigmatellin derivatives are from a single comparative study. A direct comparative IC50 value for Myxothiazol under the same conditions was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the inhibitory mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Electron_Transport_Chain_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Stigmatellin_Y This compound Stigmatellin_Y->Complex_III Inhibits Qo site Myxothiazol Myxothiazol Myxothiazol->Complex_III Inhibits Qo site Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits Qi site Experimental_Workflow cluster_prep Sample Preparation cluster_assay Complex III Activity Assay cluster_analysis Data Analysis Mitochondria_Isolation Isolation of Mitochondria (e.g., from bovine heart) SMP_Preparation Preparation of Submitochondrial Particles (SMPs) Mitochondria_Isolation->SMP_Preparation Assay_Mix Prepare Assay Mixture: - SMPs - Cytochrome c (oxidized) - Buffer SMP_Preparation->Assay_Mix Add_Inhibitor Add Inhibitor (this compound, etc.) at various concentrations Assay_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (add Ubiquinol) Add_Inhibitor->Initiate_Reaction Spectrophotometry Monitor Reduction of Cytochrome c at 550 nm Initiate_Reaction->Spectrophotometry Calculate_Activity Calculate Enzyme Activity Spectrophotometry->Calculate_Activity IC50_Determination Determine IC50 values Calculate_Activity->IC50_Determination

Stigmatellin Y and Stigmatellin X: A Comparative Guide to Their Differential Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the distinct biological activities of two closely related myxobacterial metabolites. While both Stigmatellin X and Stigmatellin Y originate from the same biosynthetic pathway, current research reveals a divergence in their primary modes of action, with Stigmatellin X established as a potent respiratory chain inhibitor and this compound emerging as a promising anti-biofilm agent.

This guide provides a comprehensive comparison of this compound and Stigmatellin X, summarizing their known biological effects, mechanisms of action, and the experimental data supporting these findings. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of their differential properties.

At a Glance: Key Differences

FeatureStigmatellin XThis compound
Primary Activity Potent inhibitor of the mitochondrial cytochrome bc1 complexAnti-biofilm activity against Pseudomonas aeruginosa
Mechanism of Action Binds to the Qo site of the cytochrome bc1 complex, blocking electron transport.Postulated to interfere with the PQS quorum sensing system.
Key Target Cytochrome bc1 complex (Complex III) of the electron transport chain.PqsR, a transcriptional regulator in the Pseudomonas Quinolone Signal (PQS) pathway.

Quantitative Comparison of Biological Activities

Direct comparative studies quantifying the inhibitory potency of Stigmatellin X and Y on both the cytochrome bc1 complex and biofilm formation are currently limited in publicly available literature. The following tables summarize the available quantitative data for each compound individually.

Table 1: Inhibition of Cytochrome bc1 Complex

CompoundOrganism/SourceAssayIC50 ValueReference
Stigmatellin X (as Stigmatellin)Saccharomyces cerevisiae (yeast)Cytochrome bc1 reductase activity2.4 nM[1]
This compound--Data not available-

Note: Stigmatellin X is often referred to as Stigmatellin or Stigmatellin A in the literature.

Table 2: Anti-Biofilm Activity against Pseudomonas aeruginosa

CompoundAssayConcentration% Biofilm InhibitionReference
Stigmatellin X-Data not availableData not available-
This compoundCrystal Violet Assay100 µg/ml (in ethyl acetate (B1210297) extract)Significant inhibition (p < 0.001)[2]

The study by Boopathi et al. (2017) demonstrated significant anti-biofilm activity of an ethyl acetate extract containing this compound. The precise concentration of pure this compound and its MBIC (Minimum Biofilm Inhibitory Concentration) are not specified.

Mechanisms of Action

Stigmatellin X: A Potent Inhibitor of Mitochondrial Respiration

Stigmatellin X is a well-characterized inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] Its mechanism of action involves binding to the Qo (quinol oxidation) site of cytochrome b, one of the catalytic subunits of the complex.[3] This binding event physically obstructs the entry of the substrate, ubiquinol, thereby halting the transfer of electrons to cytochrome c1.

A key feature of Stigmatellin X's inhibitory action is its interaction with the Rieske iron-sulfur protein (ISP), another crucial subunit of the cytochrome bc1 complex. This interaction stabilizes the ISP in a conformation that prevents it from transferring electrons to cytochrome c1, effectively shutting down the electron transport chain at this point.[4]

Stigmatellin_X_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III e- (Ubiquinol) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Stigmatellin_X Stigmatellin X Stigmatellin_X->Complex_III Inhibits at Qo site

Inhibition of the Electron Transport Chain by Stigmatellin X.
This compound: An Anti-Biofilm Agent Targeting Quorum Sensing

In contrast to the well-defined role of Stigmatellin X in mitochondrial respiration, this compound has been identified as a potential anti-biofilm agent, specifically against the opportunistic pathogen Pseudomonas aeruginosa.[2][5][6][7] The proposed mechanism of action for this compound is the disruption of the Pseudomonas Quinolone Signal (PQS) quorum sensing system.[2][5][6][7]

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the PQS system regulates the production of virulence factors and is crucial for biofilm formation. The central regulator of this system is the transcriptional activator PqsR.

Molecular docking studies suggest that this compound can bind to the ligand-binding pocket of PqsR, acting as a competitive inhibitor against the native signaling molecule, PQS.[6][7] By occupying this site, this compound is thought to prevent the activation of PqsR, thereby downregulating the expression of genes required for biofilm development.

Stigmatellin_Y_Mechanism cluster_QS Pseudomonas aeruginosa PQS Quorum Sensing PQS_Signal PQS Signal PqsR_receptor PqsR Receptor PQS_Signal->PqsR_receptor Binds & Activates Virulence_Genes Virulence & Biofilm Genes PqsR_receptor->Virulence_Genes Upregulates Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation Leads to Stigmatellin_Y This compound Stigmatellin_Y->PqsR_receptor Competitively Inhibits

Proposed Mechanism of this compound in Disrupting PQS Quorum Sensing.

Experimental Protocols

Cytochrome bc1 Complex Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds like Stigmatellin X on the cytochrome bc1 complex by measuring the reduction of cytochrome c.

Materials:

  • Purified cytochrome bc1 complex

  • Cytochrome c (from bovine heart)

  • Decylubiquinol (DBH2) as a substrate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • Potassium cyanide (KCN) to inhibit cytochrome c oxidase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and KCN in a cuvette.

  • Add a known concentration of oxidized cytochrome c to the mixture.

  • Add the purified cytochrome bc1 complex and incubate for a few minutes to allow for temperature equilibration.

  • To measure inhibition, pre-incubate the enzyme with varying concentrations of the test compound (e.g., Stigmatellin X) for a defined period.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cytochrome_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, EDTA, KCN, Cytochrome c) start->prep_mix add_enzyme Add Purified Cytochrome bc1 Complex prep_mix->add_enzyme pre_incubate Pre-incubate with Stigmatellin X/Y add_enzyme->pre_incubate add_substrate Initiate reaction with Decylubiquinol pre_incubate->add_substrate measure_abs Monitor Absorbance at 550 nm add_substrate->measure_abs calculate_rate Calculate Initial Reaction Rate measure_abs->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 end End determine_ic50->end

Workflow for the Cytochrome bc1 Complex Inhibition Assay.
Anti-Biofilm Formation Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying the effect of compounds like this compound on bacterial biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the culture in fresh medium and add it to the wells of a 96-well plate.

  • Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with water.

  • Stain the remaining adherent biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.

  • Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilize the stain bound to the biofilm by adding 30% acetic acid to each well.

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet at a wavelength of 550-590 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Biofilm_Assay_Workflow start Start inoculate Inoculate 96-well plate with P. aeruginosa and test compound start->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess_stain Wash to remove excess stain stain->wash_excess_stain solubilize Solubilize bound stain with Acetic Acid wash_excess_stain->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_inhibition Calculate % Biofilm Inhibition measure_abs->calculate_inhibition end End calculate_inhibition->end

Workflow for the Crystal Violet Anti-Biofilm Formation Assay.

Conclusion and Future Directions

The available evidence strongly suggests that Stigmatellin X and this compound, despite their structural similarities, possess distinct primary biological activities. Stigmatellin X is a well-established and potent inhibitor of the cytochrome bc1 complex, a critical component of cellular respiration. In contrast, this compound has been identified as a promising anti-biofilm agent that likely functions by disrupting the PQS quorum sensing system in P. aeruginosa.

This differentiation presents exciting opportunities for further research and drug development. However, a direct comparative investigation is warranted to fully elucidate their differential effects. Future studies should aim to:

  • Quantify the IC50 of this compound against the cytochrome bc1 complex to determine if it retains any of this activity from its structural relative.

  • Evaluate the anti-biofilm activity of Stigmatellin X to ascertain if this is a shared property among stigmatellins.

  • Perform detailed structure-activity relationship (SAR) studies to understand the molecular determinants responsible for their distinct activities.

A comprehensive understanding of the differential effects of Stigmatellin X and Y will be invaluable for the targeted development of novel therapeutics, whether as potent antifungals or as innovative anti-biofilm agents to combat antibiotic-resistant bacteria.

References

Stigmatellin Y and Synthetic bc1 Complex Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Stigmatellin Y, a naturally derived potent inhibitor of the cytochrome bc1 complex, against a range of synthetic inhibitors targeting the same complex. The cytochrome bc1 complex (also known as Complex III) is a critical component of the mitochondrial electron transport chain, making it a key target for fungicides, parasiticides, and potential anticancer agents. Understanding the comparative efficacy of different inhibitors is crucial for the development of new and effective therapeutic and agricultural products.

Quantitative Efficacy Comparison

The inhibitory potential of Stigmatellin and various synthetic compounds against the cytochrome bc1 complex is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the reported efficacy of these inhibitors against the bc1 complex from different organisms. It is important to note that direct comparisons can be influenced by the specific assay conditions and the organism from which the enzyme was isolated.

InhibitorClassOrganism/Enzyme SourceIC50 / KiReference(s)
Stigmatellin A ChromoneSaccharomyces cerevisiae (Yeast)2.4 nM (IC50)[1]
Stigmatellin ChromoneBovine heart mitochondrianM range[2]
Azoxystrobin StrobilurinSaccharomyces cerevisiae (Yeast)20 nM (IC50)[1]
Porcine succinate (B1194679) cytochrome c reductase1.89 nmol/L (Ki)[3]
Pyraclostrobin StrobilurinSaccharomyces cerevisiae (Yeast)3 nM (IC50)[1]
Myxothiazol StrobilurinBovine heart mitochondriaPotent inhibitor[2]
Atovaquone NaphthoquinoneSaccharomyces cerevisiae (Yeast)9 nM (Ki)[4]
Bovine bc1 complex80 nM (Ki)[4]
Plasmodium falciparum0.87 nM (IC50)[4]
CK-2-67 4(1H)-QuinoloneBovine bc1 complex16 µM (IC50)[5]
RKA066 4(1H)-QuinoloneBovine bc1 complex55 µM (IC50)[5]
WDH-1U-4 4(1H)-QuinoloneBovine bc1 complex492 µM (IC50)[5]
Amisulbrom TriazolePseudoperonospora cubensis bc1 complexPotent inhibitor
Pyrimorph Synthetic FungicidePurified 11-subunit mitochondrial bc185.0 µM (IC50)[6]
Purified 4-subunit bacterial bc169.2 µM (IC50)[6]
Compound 5c SyntheticPorcine bc1 complex570 pM (Ki)[7]

Note: Data for this compound was not specifically available in the reviewed literature; the data presented is for Stigmatellin or Stigmatellin A, which are structurally very similar.

Mechanism of Action: The Q-cycle and Inhibition

The cytochrome bc1 complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, is essential for ATP synthesis. Both Stigmatellin and many synthetic inhibitors target the Q_o (quinol oxidation) site of the bc1 complex, thereby disrupting the electron flow and proton translocation.

G cluster_IMS Intermembrane Space (IMS) cluster_IMM Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_Qi Qi Site cluster_Matrix Mitochondrial Matrix CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red Reduction bc1 bc1 Complex Qo Ubiquinol (QH2) binds Qo->CytC_ox 1e- to FeS -> Cyt c1 Qi Ubiquinone (Q) binds Qo->Qi 1e- to Cyt bL -> Cyt bH QH2 Ubiquinol (QH2) Qi->QH2 Takes up 2H+ Protons_in 2H+ QH2->Qo Q Ubiquinone (Q) Q->Qi Reduction Inhibitors This compound & Synthetic Inhibitors Inhibitors->Qo Block QH2 binding

Caption: Mechanism of the Q-cycle in the bc1 complex and the inhibitory action of this compound and synthetic inhibitors at the Q_o site.

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay is a standard method to determine the efficacy of bc1 complex inhibitors by measuring the rate of cytochrome c reduction.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.4

  • 1 mM EDTA

  • 1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Cytochrome c (from horse heart, oxidized form)

  • Ubiquinol-2 (or other suitable ubiquinol analog)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.

  • Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase.

  • Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for thermal equilibration.

  • For the inhibition assay, pre-incubate the enzyme with varying concentrations of the inhibitor (or DMSO for the vehicle control) for a few minutes.

  • Initiate the reaction by adding ubiquinol-2.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.

  • To determine the IC50 value, measure the reaction rate at various inhibitor concentrations and fit the data to a dose-response curve.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, EDTA, KCN, Cyt c) B Add Enzyme (Mitochondria or purified bc1) A->B C Pre-incubate with Inhibitor (Varying concentrations) B->C D Initiate Reaction (Add Ubiquinol-2) C->D E Monitor Absorbance at 550 nm (Cytochrome c reduction) D->E F Calculate Initial Reaction Rate E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining the IC50 of a bc1 complex inhibitor.

Logical Comparison of Inhibitor Characteristics

The choice of a bc1 complex inhibitor for research or development depends on several factors beyond just raw potency. This diagram illustrates the relationship between different inhibitor characteristics.

G Inhibitor Inhibitor Selection Potency High Potency (Low IC50/Ki) Inhibitor->Potency Selectivity Selectivity (Target vs. Off-target) Inhibitor->Selectivity Resistance Low Propensity for Resistance Inhibitor->Resistance Synthetic Synthetic Accessibility Inhibitor->Synthetic Stigmatellin This compound (Natural Product) Potency->Stigmatellin Very High SyntheticInhibitors Synthetic Inhibitors (e.g., Strobilurins, Quinolones) Potency->SyntheticInhibitors Variable, can be very high Selectivity->Stigmatellin Can have off-target effects Selectivity->SyntheticInhibitors Can be optimized for high selectivity Resistance->Stigmatellin Natural resistance mechanisms exist Resistance->SyntheticInhibitors Resistance can develop, but new analogs can overcome it Synthetic->Stigmatellin Complex structure, challenging synthesis Synthetic->SyntheticInhibitors Generally more accessible and modifiable

Caption: Logical relationship of key characteristics for bc1 complex inhibitors.

References

Spectroscopic analysis of Stigmatellin Y binding to its target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic analysis of Stigmatellin (B1206613) Y binding to its primary target, the cytochrome bc1 complex (Complex III), with alternative inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers studying mitochondrial respiration and developing novel inhibitors.

Introduction to Stigmatellin Y and its Target

This compound, a derivative of Stigmatellin A isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex of the mitochondrial respiratory chain and the related cytochrome b6f complex in photosynthesis.[1][2] The cytochrome bc1 complex is a crucial enzyme that facilitates electron transfer from ubiquinol (B23937) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, thus contributing to the generation of ATP.

This compound exerts its inhibitory effect by binding to the Qo site, where it directly interacts with the Rieske iron-sulfur protein (ISP). This binding event locks the ISP in a conformation that prevents electron transfer to cytochrome c1, effectively halting the respiratory chain.[1][3] The high affinity and specific binding of this compound make it an invaluable tool for studying the function of the cytochrome bc1 complex. Spectroscopic techniques are paramount in elucidating the molecular details of this interaction.

Comparative Analysis of Inhibitor Binding

This guide compares this compound with two other well-characterized inhibitors of the cytochrome bc1 complex: Myxothiazol, another Qo site inhibitor, and Antimycin A, which binds to the distinct quinone reduction (Qi) site.

Quantitative Binding and Spectroscopic Data

The following table summarizes key quantitative parameters for the binding of this compound and its alternatives to the cytochrome bc1 complex, as determined by various spectroscopic and biophysical methods.

ParameterThis compoundMyxothiazolAntimycin AReference(s)
Binding Site Quinol Oxidation (Qo)Quinol Oxidation (Qo)Quinone Reduction (Qi)[1][4]
Dissociation Constant (Kd) < 10⁻¹¹ MNot directly reported (IC50 ~0.5 mol/mol cytochrome b)~30 pM[5][6]
Binding Rate Constant (kon) 1.0 x 10⁵ M⁻¹s⁻¹--[7]
UV/Vis Spectral Shift (Heme bL) 2-3 nm red shift2-3 nm red shiftRed shift of heme bH[4][6]
ISP Midpoint Potential Shift +250 mV (from ~290 mV to ~540 mV)No significant effectNo direct effect[8][9]
ISP EPR Spectrum g-value Shift -gₓ shifts from 1.79 to 1.76No direct effect[9]

Note: A direct comparison of Kd values between all three inhibitors is challenging due to variations in experimental conditions and reporting standards in the literature. However, the available data indicates that both this compound and Antimycin A exhibit extremely high binding affinities.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for novel research applications.

UV-Visible Spectroscopic Titration

This method is used to monitor the binding of inhibitors to the cytochrome bc1 complex by observing spectral shifts in the heme groups of cytochrome b.

Objective: To determine the binding stoichiometry and observe spectral changes upon inhibitor binding.

Materials:

  • Purified cytochrome bc1 complex

  • Inhibitor stock solution (e.g., this compound, Myxothiazol in a suitable solvent like ethanol (B145695) or DMSO)

  • Spectrophotometer cuvette

  • Microsyringe

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and detergent like dodecyl maltoside)

Procedure:

  • Dilute the purified cytochrome bc1 complex in the assay buffer to a final concentration that gives a suitable absorbance reading (e.g., A₅₆₂ ~ 0.1-0.2 for the reduced form).

  • Record a baseline spectrum of the dithionite-reduced cytochrome bc1 complex.

  • Add small aliquots of the inhibitor stock solution directly to the cuvette using a microsyringe.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the UV-Vis spectrum after each addition.

  • Monitor the change in absorbance at specific wavelengths, for example, the peak of the Soret band or the α-band of cytochrome b. For Qo site inhibitors, a red shift in the α-band of heme bL is typically observed.

  • Plot the change in absorbance against the molar ratio of inhibitor to cytochrome bc1 complex to determine the stoichiometry of binding.[10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying the environment of paramagnetic centers, such as the [2Fe-2S] cluster of the Rieske iron-sulfur protein.

Objective: To observe changes in the EPR spectrum of the Rieske ISP upon inhibitor binding.

Materials:

  • Purified cytochrome bc1 complex

  • Inhibitor stock solution

  • EPR tubes

  • Liquid nitrogen or a cryostat

Procedure:

  • Prepare samples of the cytochrome bc1 complex in the desired buffer.

  • For studying the effect of Qo site inhibitors, the Rieske ISP needs to be in its reduced, EPR-visible state. This can be achieved by adding a reducing agent like sodium ascorbate.

  • Incubate the reduced enzyme with the desired concentration of the inhibitor.

  • Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen to trap the desired state.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 10-20 K).

  • Typical EPR parameters for Rieske ISP analysis:

    • Microwave frequency: ~9.5 GHz (X-band)

    • Microwave power: Non-saturating levels (e.g., 1-5 mW)

    • Modulation frequency: 100 kHz

    • Modulation amplitude: Optimized for signal-to-noise without line broadening (e.g., 0.5-1.0 mT)

  • Analyze the resulting spectrum for changes in the g-values and line shape of the Rieske ISP signal.[9][11]

Visualizing Molecular Interactions and Workflows

Signaling Pathway of the Cytochrome bc1 Complex (Q-Cycle)

G cluster_bc1 Cytochrome bc1 Complex QH2_pool QH2 Pool (Membrane) Qo_site Qo Site QH2_pool->Qo_site QH2 Q_pool Q Pool (Membrane) Qi_site Qi Site Q_pool->Qi_site Q CytC_ox 2 Cytochrome c (oxidized) CytC_red 2 Cytochrome c (reduced) CytC_ox->CytC_red Qo_site->Q_pool Q ISP Rieske ISP Qo_site->ISP e- Heme_bL Heme bL Qo_site->Heme_bL e- p_side Intermembrane Space (P-side) Qo_site->p_side 2H+ Qi_site->QH2_pool QH2 Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c1->CytC_ox e- Heme_bH Heme bH Heme_bL->Heme_bH e- Heme_bH->Qi_site e- n_side Matrix (N-side) n_side->Qi_site 2H+

Caption: The Q-cycle mechanism in the cytochrome bc1 complex.

Experimental Workflow for UV-Vis Titration

G start Start prep_sample Prepare reduced cytochrome bc1 sample start->prep_sample record_baseline Record baseline UV-Vis spectrum prep_sample->record_baseline add_inhibitor Add aliquot of inhibitor record_baseline->add_inhibitor mix_equilibrate Mix and equilibrate add_inhibitor->mix_equilibrate record_spectrum Record UV-Vis spectrum mix_equilibrate->record_spectrum more_inhibitor More inhibitor? record_spectrum->more_inhibitor more_inhibitor->add_inhibitor Yes analyze_data Analyze spectral shifts and plot data more_inhibitor->analyze_data No end End analyze_data->end

Caption: Workflow for UV-Vis spectroscopic titration.

Logical Relationship of Inhibitor Effects

G Stigmatellin This compound Qo_site Binds to Qo Site Stigmatellin->Qo_site Heme_bL_shift Red shifts Heme bL spectrum Stigmatellin->Heme_bL_shift ISP_interaction Interacts with Rieske ISP Stigmatellin->ISP_interaction Myxothiazol Myxothiazol Myxothiazol->Qo_site Myxothiazol->Heme_bL_shift ISP_EPR_shift Shifts ISP EPR spectrum Myxothiazol->ISP_EPR_shift Inhibits_e_transfer Inhibits electron transfer Qo_site->Inhibits_e_transfer ISP_potential_shift Increases ISP midpoint potential ISP_interaction->ISP_potential_shift ISP_interaction->ISP_EPR_shift

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of oncology and drug development, understanding the cytotoxic profiles of novel natural compounds is paramount. Stigmatellin (B1206613) Y, a polyketide synthase-derived compound from myxobacteria, and its related analogs have garnered attention for their potent biological activities. This guide provides a comparative overview of the cytotoxic effects of Stigmatellin Y and its derivatives, supported by available experimental data, detailed methodologies, and mechanistic insights.

Comparative Cytotoxicity Data

While this compound has been identified as a potential anti-biofilm agent against Pseudomonas aeruginosa by interfering with the Pseudomonas quinolone signal (PQS) system, publicly available data on its cytotoxic effects against mammalian cancer cell lines are currently limited.[1] However, a recent study has shed light on the cytotoxic potential of Stigmatellin A and three newly discovered derivatives: stigmatellic acid, iso-methoxy-stigmatellin A, and stigmatellin C.

The half-maximal inhibitory concentrations (IC50) of these compounds were determined against three human cancer cell lines: HCT-116 (colon carcinoma), KB-3-1 (cervix carcinoma), and U2OS (osteosarcoma). The results, summarized in the table below, indicate that Stigmatellin A exhibits the highest cytotoxicity among the tested analogs.[1]

CompoundHCT-116 (µg/mL)KB-3-1 (µg/mL)U2OS (µg/mL)
Stigmatellic Acid10.712.511.9
iso-Methoxy-Stigmatellin A8.99.810.2
Stigmatellin C15.218.416.5
Stigmatellin A4.55.14.8
Doxorubicin (Control)0.10.080.12

These findings suggest that modifications to the side chain of the stigmatellin molecule can significantly influence its cytotoxic activity.[1]

Mechanism of Action: Mitochondrial Apoptosis Induction

Stigmatellins are known to be potent inhibitors of the mitochondrial respiratory chain.[1] Their primary molecular target is the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III). Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial distress is a key trigger for the intrinsic pathway of apoptosis.

The cascade of events initiated by Stigmatellin-induced mitochondrial dysfunction is believed to involve the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

G Stigmatellin-Induced Mitochondrial Apoptosis Pathway Stigmatellin This compound & Analogs Mitochondrion Mitochondrion Stigmatellin->Mitochondrion ComplexIII Complex III Inhibition Mitochondrion->ComplexIII targets CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases ROS ↑ Reactive Oxygen Species (ROS) ComplexIII->ROS ATP ↓ ATP Production ComplexIII->ATP Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well plate CompoundPrep 2. Prepare Compound Dilutions AddCompounds 3. Add Compounds to Cells CompoundPrep->AddCompounds Incubate48h 4. Incubate for 48 hours AddCompounds->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Incubate4h 6. Incubate for 4 hours AddMTT->Incubate4h Solubilize 7. Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 9. Calculate IC50 Values ReadAbsorbance->CalculateIC50

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stigmatellin Y
Reactant of Route 2
Stigmatellin Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.